molecular formula C5H5N5O B1146940 Guanine CAS No. 73-40-5

Guanine

カタログ番号: B1146940
CAS番号: 73-40-5
分子量: 151.13 g/mol
InChIキー: UYTPUPDQBNUYGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanine, a fundamental purine nucleobase, serves as a critical building block in DNA and RNA, where it pairs with cytosine via three hydrogen bonds to ensure genetic stability and information transfer . Beyond its canonical role in genetics, this compound is indispensable in studying oxidative DNA/RNA damage; its oxidation product, 8-oxothis compound, is a critical biomarker of oxidative stress and can cause G-to-T transversion mutations if unrepaired, making it a key molecule in research on aging, carcinogenesis, and the cellular repair mechanisms involving proteins like MutT and MTH1 . In neuroscience research, this compound-based purines, including the nucleoside guanosine, demonstrate significant neurotrophic and neuroprotective properties in models of Parkinson's, Alzheimer's, and ischemic brain injury . These effects are mediated through complex mechanisms, including the modulation of glutamatergic transmission, counteraction of oxidative stress by reducing reactive oxygen species (ROS), improvement of mitochondrial function, and potential interaction with adenosine A1 and A2A receptors and potassium channels . Furthermore, this compound and its derivatives are valuable tools in nanotechnology and supramolecular chemistry due to their unique capacity to self-assemble into stable G-quadruplex structures . These structures are explored for developing novel materials, including molecular switches, ion sensors, and conductive nanoscale circuits, leveraging their responsive behavior to stimuli like ionic strength and pH .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Record name guanine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Guanine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052476
Record name Guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid
Record name Guanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14475
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Guanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BOILING POINT: SUBLIMES
Record name GUANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C
Record name Guanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

CAS No.

73-40-5
Record name Guanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z93L87A1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 °C (DECOMP), 360 °C
Record name Guanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Prokaryotic Guanine Biosynthesis Pathway: A Technical Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency in the form of GTP, and critical signaling molecules. In prokaryotes, the de novo biosynthesis pathway provides a robust mechanism for producing these essential compounds from simple precursors. This pathway, particularly the enzymes converting inosine 5'-monophosphate (IMP) to guanosine 5'-monophosphate (GMP), represents a validated and promising target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in prokaryotes, detailing the enzymatic steps, regulatory networks, enzyme kinetics, and key experimental methodologies for its study.

The Core De Novo Purine Biosynthesis Pathway: Synthesis of IMP

The journey to this compound begins with the multi-step synthesis of the precursor molecule, inosine 5'-monophosphate (IMP). This evolutionarily conserved pathway starts with 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and proceeds through ten enzymatic reactions to construct the purine ring. While eukaryotes often utilize multifunctional enzymes for these steps, prokaryotes typically employ distinct monofunctional enzymes for each conversion.[1][2] The pathway is metabolically expensive, consuming multiple ATP molecules per molecule of IMP synthesized.[3]

De_Novo_Purine_Pathway cluster_pathway De Novo Purine Synthesis (IMP Branch) cluster_key Key PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PurF GAR GAR PRA->GAR PurD FGAR FGAR GAR->FGAR PurN FGAM FGAM FGAR->FGAM PurL AIR AIR FGAM->AIR PurM CAIR CAIR AIR->CAIR PurE/PurK SAICAR SAICAR CAIR->SAICAR PurC AICAR AICAR SAICAR->AICAR PurB FAICAR FAICAR AICAR->FAICAR PurH IMP Inosine 5'-monophosphate (IMP) FAICAR->IMP PurH Start Starting Precursor Endpoint Branch Point Intermediate

Figure 1. The de novo purine biosynthesis pathway leading to the branch-point intermediate, IMP.

The this compound-Specific Branch: Conversion of IMP to GMP

IMP stands at a critical metabolic crossroads, from which the pathway bifurcates to produce either adenine or this compound nucleotides. The synthesis of GMP from IMP is a two-step process, representing the core of the this compound biosynthesis pathway.[4][5] This branch is essential for maintaining the appropriate balance of purine nucleotides required for nucleic acid synthesis and cellular function.[3]

The two key enzymes in this specific branch are:

  • Inosine-5'-monophosphate Dehydrogenase (IMPDH) , encoded by the guaB gene.

  • Guanosine-5'-monophosphate Synthetase (GMP Synthetase) , encoded by the guaA gene.

The reaction sequence is as follows:

  • Oxidation of IMP: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). This is the first committed and rate-limiting step in de novo this compound nucleotide synthesis.[3][6][7]

  • Amination of XMP: GMP synthetase catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine as the primary amino group donor.[8][9]

Guanine_Branch_Pathway cluster_impdh cluster_gmps IMP Inosine 5'-monophosphate (IMP) XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP  IMPDH (GuaB) GMP Guanosine 5'-monophosphate (GMP) XMP->GMP  GMP Synthetase (GuaA) nadh NADH + H⁺ XMP->nadh amp AMP + PPi + Glutamate GMP->amp nad NAD⁺ nad->IMP atp ATP + Glutamine atp->XMP

Figure 2. The two-step enzymatic conversion of IMP to GMP in prokaryotes.

Enzymology and Kinetic Data

The efficiency and substrate affinity of IMPDH and GMP Synthetase are critical determinants of metabolic flux through the this compound biosynthesis pathway. These kinetic parameters are essential for constructing metabolic models and for the rational design of enzyme inhibitors. While values can vary between species and experimental conditions, representative data provides a quantitative foundation for research.

EnzymeGeneOrganismSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
IMPDH guaBEscherichia coliIMP61N/AN/A[10]
Escherichia coliNAD⁺2000N/AN/A[10]
GMP Synthetase guaAEscherichia coliXMP117.26.5 x 10⁵[11]
Escherichia coliATP2307.23.1 x 10⁴[11]
Escherichia coliGlutamine3607.22.0 x 10⁴[11]

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, ion concentration).

Regulation of this compound Biosynthesis in Prokaryotes

To prevent the wasteful expenditure of energy and maintain a balanced pool of nucleotides, prokaryotes have evolved sophisticated mechanisms to regulate the guaBA operon and the activity of its encoded enzymes.

  • Transcriptional Repression by PurR: In many bacteria, such as E. coli, the transcription of the pur operons, including guaBA, is controlled by the Purine Repressor (PurR). PurR binds to specific operator sequences upstream of these genes. Its DNA-binding activity is greatly enhanced by a corepressor, typically hypoxanthine or this compound. When purine levels are high, the PurR-corepressor complex binds DNA and represses transcription.

  • This compound Riboswitches: In other bacteria, particularly Gram-positives like Bacillus subtilis, gene expression is often controlled by a this compound riboswitch.[12] This is a structured non-coding RNA element in the 5' untranslated region (5'-UTR) of the mRNA. When this compound concentrations are high, this compound binds directly to the riboswitch's aptamer domain. This binding induces a conformational change in the RNA structure, typically forming a transcription terminator stem-loop, which causes premature termination of transcription and prevents the expression of the guaBA genes.[13][14]

  • Allosteric Feedback Inhibition: The final products of the pathway, GMP and its derivatives (GDP, GTP), can act as allosteric inhibitors of upstream enzymes, providing rapid fine-tuning of metabolic flux in response to cellular needs.[3]

Guanine_Regulation cluster_purr PurR Repression (e.g., E. coli) cluster_ribo This compound Riboswitch (e.g., B. subtilis) PurR PurR Repressor DNA_PurR guaBA Promoter/Operator PurR->DNA_PurR binds Guanine_High_PurR High this compound (Corepressor) Guanine_High_PurR->PurR binds Transcription_PurR Transcription DNA_PurR->Transcription_PurR No_Transcription TRANSCRIPTION BLOCKED Transcription_PurR->No_Transcription is Guanine_High_Ribo High this compound (Ligand) Riboswitch Riboswitch Aptamer (in 5'-UTR of mRNA) Guanine_High_Ribo->Riboswitch binds Terminator Terminator Stem-Loop Forms Riboswitch->Terminator causes Transcription_Ribo Transcription Terminates Terminator->Transcription_Ribo leads to

Figure 3. Key transcriptional regulatory mechanisms of the this compound biosynthesis operon in prokaryotes.

Experimental Protocols and Methodologies

Studying the this compound biosynthesis pathway requires robust and reproducible experimental methods. Below are detailed protocols for assaying the activity of the key enzymes and a description of metabolic flux analysis.

Spectrophotometric Assay for IMP Dehydrogenase (IMPDH/GuaB) Activity

This continuous assay measures the enzymatic activity of IMPDH by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[15]

Principle: IMPDH catalyzes: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺. The production of NADH can be followed spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0.

  • Substrate 1: 10 mM Inosine 5'-monophosphate (IMP) stock solution in water.

  • Substrate 2: 20 mM NAD⁺ stock solution in water.

  • Purified IMPDH enzyme, diluted to an appropriate working concentration in Assay Buffer.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Protocol:

  • Prepare a reaction master mix in the Assay Buffer containing the final desired concentrations of IMP (e.g., 200 µM) and NAD⁺ (e.g., 500 µM).

  • Equilibrate the master mix and the enzyme solution to the desired reaction temperature (e.g., 25°C or 37°C).

  • To a cuvette or well, add the appropriate volume of the master mix (e.g., 990 µL for a 1 mL cuvette reaction).

  • Place the cuvette/plate in the spectrophotometer and record a baseline reading at 340 nm.

  • Initiate the reaction by adding a small volume of the diluted IMPDH enzyme (e.g., 10 µL) and mix quickly but gently.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000 Where ε = 6.22 mM⁻¹cm⁻¹ and l = path length in cm.

IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, KCl) A1 Combine Buffer, IMP, and NAD⁺ in cuvette/plate P1->A1 P2 Prepare Substrate Stocks (IMP, NAD⁺) P2->A1 P3 Dilute Purified IMPDH Enzyme A4 Initiate reaction by adding IMPDH enzyme P3->A4 A2 Equilibrate to Temperature (e.g., 37°C) A1->A2 A3 Record Baseline A₃₄₀ A2->A3 A3->A4 A5 Monitor A₃₄₀ increase over time A4->A5 D1 Plot A₃₄₀ vs. Time A5->D1 D2 Calculate initial rate (ΔA/min) from linear slope D1->D2 D3 Calculate Enzyme Activity using Beer-Lambert Law D2->D3

Figure 4. Experimental workflow for the spectrophotometric assay of IMPDH activity.
HPLC-Based Assay for GMP Synthetase (GuaA) Activity

This discontinuous (endpoint) assay measures GMP synthetase activity by quantifying the amount of GMP produced over a set period using High-Performance Liquid Chromatography (HPLC).

Principle: GMP Synthetase catalyzes: XMP + ATP + Gln → GMP + AMP + PPi + Glu. The reaction is run for a fixed time, then stopped. The amount of product (GMP) is separated from the substrate (XMP) by reverse-phase HPLC and quantified by its UV absorbance.[16]

Materials:

  • Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrate 1: 10 mM Xanthosine 5'-monophosphate (XMP) stock.

  • Substrate 2: 100 mM ATP stock.

  • Substrate 3: 100 mM L-Glutamine stock.

  • Purified GMP Synthetase enzyme.

  • Quenching Solution: 1 M HCl or Perchloric Acid.

  • HPLC system with a C18 reverse-phase column and a UV detector (254 nm).

  • Mobile Phase: e.g., 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient.

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes by combining Assay Buffer, XMP (e.g., final concentration 150 µM), ATP (e.g., 2 mM), and L-Glutamine (e.g., 2 mM).

  • Equilibrate tubes to the desired reaction temperature (e.g., 37°C).

  • Initiate the reactions by adding the GMP Synthetase enzyme. Include a "time zero" control where the quenching solution is added immediately before the enzyme.

  • Incubate the reactions for a fixed time (e.g., 15 minutes), ensuring the reaction remains in the linear range of product formation.

  • Terminate the reactions by adding an equal volume of Quenching Solution (e.g., 1 M HCl).

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Inject a defined volume of the supernatant onto the C18 column.

  • Elute and monitor the separation of XMP and GMP at 254 nm.

  • Quantify the amount of GMP produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of GMP.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the in vivo rates (fluxes) of metabolic pathways. By growing bacteria on a substrate labeled with a stable isotope like ¹³C (e.g., ¹³C-glucose), the isotope is incorporated into various metabolites.[17][18]

Principle: The pattern of ¹³C incorporation into downstream metabolites, such as proteinogenic amino acids or nucleotides, is a direct function of the relative pathway fluxes that produced them. By measuring the mass isotopomer distributions of these metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and applying computational modeling, the intracellular fluxes can be precisely calculated.[19]

Brief Methodology:

  • Isotopic Labeling: Culture bacteria in a chemically defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart until an isotopic steady-state is reached.

  • Sample Collection & Hydrolysis: Harvest the biomass and hydrolyze the protein content to release free amino acids.

  • Derivatization & MS Analysis: Chemically derivatize the amino acids to make them volatile for GC-MS analysis. Run the samples on a GC-MS to determine the mass isotopomer distribution for each amino acid.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model of the organism's central metabolism, which includes the purine biosynthesis pathways. The software performs an iterative optimization to calculate the flux values that best reproduce the measured labeling patterns.

This technique provides an unparalleled quantitative view of pathway activity under physiological conditions, revealing how genetic modifications or drug treatments impact the flux towards this compound nucleotide synthesis.

Conclusion: A Target for Drug Development

The prokaryotic this compound biosynthesis pathway is a tightly regulated and essential metabolic route. The enzymes IMPDH (GuaB) and GMP Synthetase (GuaA) are central to this process. Their absence in humans in the same form and their necessity for bacterial proliferation make them highly attractive targets for the development of novel antibiotics.[20] A thorough understanding of the pathway's biochemistry, regulation, and kinetics, enabled by the experimental methods outlined in this guide, is paramount for the successful design and validation of inhibitors that can selectively target pathogenic bacteria and combat the growing threat of antibiotic resistance.

References

The Cornerstone of Prebiotic Chemistry: An In-depth Technical Guide to the Role of Guanine in the Origin of Life

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the pivotal role of guanine in contemporary origin of life theories. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence and theoretical frameworks, emphasizing this compound's unique chemical properties that position it as a central molecule in the transition from non-living chemistry to biology. We will explore its prebiotic synthesis, its remarkable capacity for self-assembly into functional structures, and its integral role in the RNA world hypothesis.

Prebiotic Synthesis of this compound: From Simple Precursors to a Key Nucleobase

The abiotic formation of this compound from simple, prebiotically plausible molecules is a cornerstone of origin of life research. Numerous pathways have been proposed and experimentally verified, demonstrating the feasibility of this compound synthesis under conditions mimicking the early Earth. These pathways often involve precursors such as hydrogen cyanide (HCN), formamide, and derivatives of formic acid, molecules that have been detected on comets and are believed to have been abundant on the prebiotic Earth.[1][2]

One significant pathway involves the condensation of formamidopyrimidines with sugars.[1] Another prominent route is the synthesis from simple carbon and nitrogen sources like HCN and ammonia, potentially facilitated by freezing temperatures which concentrate these key precursors.[2] Research has also demonstrated the formation of this compound and other purines in UV-irradiated formamide solutions, suggesting a role for photochemical processes. Furthermore, studies have shown that diaminopurine and this compound analogues can be synthesized from prebiotic compounds like aminomalononitrile (AMN), urea, and guanidine through microwave-assisted multicomponent synthesis.[3]

The extraterrestrial delivery of nucleobases is another critical aspect of their prebiotic inventory. This compound, along with other purines and pyrimidines, has been identified in carbonaceous chondrite meteorites, suggesting that these molecules could have been delivered to the early Earth, contributing to the building blocks of life.[2][4][5]

Quantitative Data on this compound Synthesis and Abundance

The following tables summarize key quantitative data related to the prebiotic synthesis of this compound and its abundance in extraterrestrial samples.

Prebiotic Synthesis MethodPrecursorsConditionsThis compound Yield/ConcentrationReference(s)
Condensation of formamidopyrimidinesFormamidopyrimidines, sugarsNot specified in detail in the provided abstractFormation demonstrated[1]
Synthesis from simple C and N sourcesHydrogen cyanide (HCN), ammoniaFreezing temperaturesFormation demonstrated[2]
Microwave-assisted multicomponent synthesisAminomalononitrile (AMN), urea, guanidineMicrowave irradiation (150 W, 250 psi) for 2 min at 250 °C (for analogues)Not specified for this compound[3]
UV-irradiated formamide solutionsFormamideUV irradiationFormation demonstrated
Traube's pathway from pyrimidine precursors2,5,6-triamino-4-hydroxypyrimidine, ribose, urea, ammonium formate, water (UAFW)Drying at 65°C for 3 days at pH 9Very small yield[6]
Meteorite Name (Type)This compound Concentration (ppb)Other Detected NucleobasesReference(s)
Murchison (CM2)~20-30Adenine, uracil, hypoxanthine, xanthine, cytosine, thymine[4][5][7]
Orgueil (CI)20Adenine[7]
GRA 95229 (CR)4Adenine, hypoxanthine (trace)[7]
Experimental Protocols

This protocol is adapted from the synthesis of diaminopurine and this compound PNA analogues.[3]

Materials:

  • Amino imidazole carbonitrile derivatives (4a-f) (0.80 mmol)

  • Urea (1.60 mmol, 2 equiv)

  • Microwave reactor

Procedure:

  • Combine the amino imidazole carbonitrile derivative (0.80 mmol) and urea (1.60 mmol) in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation (150 W, 250 psi) for 2 minutes at 250°C under solvent-free conditions.

  • After cooling, purify the crude residue by silica gel chromatography to isolate the this compound analogue.

This protocol is based on the study of a shared prebiotic formation of neopterins and this compound nucleosides.[6]

Materials:

  • 2,5,6-triamino-4-hydroxypyrimidine (0.5 mmol)

  • Urea (1 mmol)

  • Ribose (1 mmol)

  • Water (2 mL)

  • Apparatus for dry-wet cycles

Procedure:

  • Dissolve 2,5,6-triamino-4-hydroxypyrimidine (0.5 mmol), urea (1 mmol), and ribose (1 mmol) in 2 mL of water.

  • Adjust the pH of the solution to 9.

  • Subject the solution to dry-wet cycles, which involves heating to dryness followed by rehydration.

  • Analyze the resulting products using methods such as GC-MS after derivatization to identify the formation of guanosine.

Visualizing Prebiotic this compound Synthesis

Prebiotic_Guanine_Synthesis cluster_precursors Prebiotic Precursors cluster_conditions Geochemical Conditions cluster_delivery Extraterrestrial Delivery HCN HCN This compound This compound HCN->this compound Freezing Ammonia Ammonia Ammonia->this compound Formamide Formamide Formamide->this compound UV Radiation Pyrimidines Pyrimidines Pyrimidines->this compound Drying Cycles Freezing Freezing UV_Radiation UV_Radiation Drying_Cycles Drying_Cycles Hydrothermal_Vents Hydrothermal_Vents Meteorites Meteorites Meteorites->this compound Source of Precursors

Prebiotic pathways to this compound synthesis.

Self-Assembly of this compound: The Emergence of G-Quadruplexes

A remarkable property of this compound is its ability to self-assemble into highly ordered, four-stranded structures known as G-quadruplexes (or G4s).[8][9][10] This self-assembly is driven by the formation of G-quartets, which are planar arrays of four this compound molecules linked by Hoogsteen hydrogen bonds.[9] The stacking of these G-quartets, stabilized by the presence of monovalent cations like K+ or Na+, leads to the formation of the helical G-quadruplex structure.[11]

The propensity of this compound-rich sequences to form G-quadruplexes is a key consideration in origin of life scenarios, particularly in the context of an RNA world.[12] This self-assembly can lead to the formation of hydrogels, which could have provided a means of sequestering and concentrating nucleotides and other prebiotic molecules, facilitating reactions such as polymerization.[8] The stability of G-quadruplexes is influenced by factors such as the sequence of the this compound-rich regions, the nature of the cation, and environmental conditions.[13][14]

Quantitative Data on G-Quadruplex Stability

The thermodynamic stability of G-quadruplexes is crucial for their potential functions in a prebiotic setting. The following table presents a summary of thermodynamic parameters for the unfolding of human telomeric G-quadruplexes under different ionic conditions.

G-Quadruplex SequenceCation (100 mM)Tm (°C)ΔH° (kcal/mol)Reference(s)
d[AGGG(TTAGGG)3]Na+56 - 63.738 - 72.7[6]
d[AGGG(TTAGGG)3]K+63 - 81.849 - 77.5[6]

Note: The wide range in reported values highlights the sensitivity of G-quadruplex stability to specific experimental conditions and methods of analysis.

Experimental Protocols

CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes.

Materials:

  • This compound-rich oligonucleotide

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.5)

  • Monovalent cation solution (e.g., 100 mM KCl or NaCl)

  • CD spectropolarimeter

Procedure:

  • Prepare a solution of the this compound-rich oligonucleotide in the buffer.

  • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature in the presence of the desired cation.

  • Record the CD spectrum of the sample, typically from 220 to 320 nm.

  • A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex structure, while a positive peak around 295 nm and a negative peak around 260 nm are indicative of an antiparallel structure.

  • To determine the melting temperature (Tm), monitor the CD signal at a characteristic wavelength while gradually increasing the temperature. The Tm is the temperature at which 50% of the G-quadruplex structure is unfolded.

Visualizing G-Quadruplex Assembly

G_Quadruplex_Assembly Guanine_Monomers This compound-Rich Oligonucleotides G_Quartet G-Quartet Formation (Hoogsteen H-bonds) Guanine_Monomers->G_Quartet Cations K+ / Na+ Cations->G_Quartet Stabilization G_Quadruplex G-Quadruplex (Stacked G-Quartets) G_Quartet->G_Quadruplex Stacking

Hierarchical self-assembly of G-quadruplexes.

Catalytic Activity of this compound-Based Structures: The Dawn of DNAzymes

The discovery that G-quadruplexes, when complexed with hemin (an iron-containing porphyrin), can exhibit peroxidase-like catalytic activity has profound implications for the origin of life.[13][15] These catalytic nucleic acids, termed "DNAzymes," demonstrate that RNA and DNA are not limited to informational roles but can also possess enzymatic functions.[13][15] This finding provides strong support for the "RNA world" hypothesis by showing how nucleic acids could have catalyzed essential reactions before the evolution of protein enzymes.

G-quadruplex/hemin DNAzymes can catalyze a variety of oxidation reactions.[13][14][15] Their catalytic efficiency can be influenced by the specific G-quadruplex sequence and the surrounding environment.[15] The multimerization of G-quadruplex units has been shown to enhance their catalytic activity, suggesting a pathway for the evolution of more efficient biocatalysts.[13]

Quantitative Data on DNAzyme Catalysis

The catalytic efficiency of DNAzymes can be quantified by their kinetic parameters. The following table provides a comparison of the catalytic rates for different DNAzyme constructs.

DNAzyme ConstructSubstrate(s)Key ConditionsCatalytic Rate (kobs, min-1) or Efficiency (kcat/KM, M-1min-1)Reference(s)
8-17 DNAzymeRNA100 mM MgCl2~109 (kcat/KM)
G-quadruplex/HeminABTS, H2O225 mM HEPES-NaOH pH 7.4, 20 mM KCl, 200 mM NaCl, 0.05% Triton X-100, 1% DMSO, 0.25 µM DNAzyme, 2.5 mM ABTS, 0.425 mM H2O2Varies with G4 sequence[13]
DNAzyme GCRNA substrate S150 mM MOPS pH 6.5-7.5, 100 mM KCl, 400 mM NaCl, 7.5 mM MgCl2, 7.5 mM MnCl2Dependent on pH, with a log-linear increase
Experimental Protocols

This protocol is adapted from studies on the catalytic activities of multimeric G-quadruplex DNAzymes.[13]

Materials:

  • G-quadruplex forming oligonucleotide (0.25 µM final concentration)

  • Hemin

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (2.5 mM final concentration)

  • Hydrogen peroxide (H2O2) (0.425 mM final concentration)

  • Reaction buffer: 25 mM HEPES-NaOH pH 7.4, 20 mM KCl, 200 mM NaCl, 0.05% Triton X-100, 1% DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Prepare the G-quadruplex/hemin DNAzyme by incubating the oligonucleotide with hemin in the reaction buffer.

  • In a reaction vessel (e.g., a cuvette or microplate well), combine the DNAzyme solution and ABTS.

  • Initiate the reaction by adding H2O2.

  • Immediately monitor the change in absorbance at 415 nm (A415) over time. The increase in A415 corresponds to the formation of the oxidized ABTS radical cation.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the ABTS radical (36,000 M-1cm-1).

Visualizing DNAzyme Catalysis

DNAzyme_Catalysis G_Quadruplex G-Quadruplex DNAzyme G-Quadruplex/Hemin DNAzyme G_Quadruplex->DNAzyme Hemin Hemin Hemin->DNAzyme Oxidized_Product Oxidized Product DNAzyme->Oxidized_Product Catalysis Substrate Substrate (e.g., ABTS) Substrate->Oxidized_Product H2O2 H₂O₂ H2O2->DNAzyme Co-substrate RNA_World cluster_rna_functions Key RNA Functions Information_Storage Information Storage (Genetic Code) Catalysis Catalysis (Ribozymes) Regulation Regulation (Riboswitches) This compound This compound This compound->Information_Storage G_Quadruplex_RNA RNA G-Quadruplexes This compound->G_Quadruplex_RNA Guanine_Riboswitch This compound Riboswitch This compound->Guanine_Riboswitch G_Quadruplex_RNA->Catalysis Guanine_Riboswitch->Regulation

References

The Physicochemical Landscape of Guanine Crystals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental properties and characterization of guanine crystals, offering critical insights for professionals in research, materials science, and drug development.

This compound, a fundamental component of nucleic acids, also plays a remarkable role in the biological world as a key constituent of optically active crystalline structures. Found in organisms ranging from fish to spiders, these biocrystals are responsible for structural coloration, reflectivity, and camouflage.[1][2] The unique optical properties of this compound crystals, such as their exceptionally high refractive index, stem from their distinct physicochemical characteristics.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, details the experimental protocols for their characterization, and presents quantitative data in a structured format to aid researchers and drug development professionals.

Crystal Structure and Polymorphism

This compound exists in several crystalline forms, including two anhydrous polymorphs, designated as α-guanine (α-AG) and β-guanine (β-AG), and a monohydrate form (GM).[2][5] The anhydrous polymorphs are composed of hydrogen-bonded layers of this compound molecules that are stacked, differing only in the relative offset of adjacent layers.[6][7] While the α-form is the most thermodynamically stable, the β-form is metastable and is the polymorph predominantly found in biological systems.[7][8]

The interconversion between these polymorphs is influenced by environmental conditions such as pH and the rate of crystallization.[3][9] Understanding the factors that control polymorphism is crucial for the synthesis of this compound crystals with desired morphologies and properties.

G cluster_conditions Crystallization Conditions cluster_polymorphs Resulting Polymorph High Supersaturation High Supersaturation β-Anhydrous this compound (Metastable) β-Anhydrous this compound (Metastable) High Supersaturation->β-Anhydrous this compound (Metastable) Kinetically Favored Low Supersaturation Low Supersaturation α-Anhydrous this compound (Stable) α-Anhydrous this compound (Stable) Low Supersaturation->α-Anhydrous this compound (Stable) Thermodynamically Favored Acidic pH (1-3) Acidic pH (1-3) This compound Monohydrate This compound Monohydrate Acidic pH (1-3)->this compound Monohydrate

PolymorphCrystal SystemSpace GroupKey Characteristics
α-Anhydrous this compound (α-AG) MonoclinicP2₁/cThermodynamically most stable form.[7] Layers are offset along the c-axis.[7]
β-Anhydrous this compound (β-AG) MonoclinicP2₁/bMetastable form found in biological systems.[1][6] Layers are offset along the b-axis.[7]
This compound Monohydrate (GM) --Forms in highly acidic solutions (pH ~1-3).[3] Tends to form elongated needle-like crystals.[2]

Solubility

The solubility of this compound is a critical parameter influencing its crystallization and bioavailability. This compound is poorly soluble in water and most organic solvents at neutral pH.[5][10] Its solubility is significantly enhanced in acidic and alkaline solutions due to the ionization of the this compound molecule.[3][7] This property is often exploited in the synthesis of this compound crystals, where pH adjustments are used to control precipitation.[3]

SolventSolubilityReference
Water (25 °C)Very low[5][7][5][7]
EthanolLower than in water[5][7][5][7]
Dimethyl Sulfoxide (DMSO)Sparingly soluble[5][7][5][7]
Dimethylformamide (DMF)Sparingly soluble[7][7]
Acidic Solutions (e.g., HCl)Soluble[3][10][3][10]
Alkaline Solutions (e.g., NaOH, Ammonia)Soluble[3][10][3][10]

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the stability and phase transitions of this compound crystals. This compound monohydrate, upon heating, loses its water of hydration at approximately 95 °C and transforms into anhydrous this compound.[3] Anhydrous this compound itself is thermally stable, with a high melting point of around 360 °C, at which it decomposes.[10][11]

PropertyValueNotes
Melting Point~360 °C (decomposes)[10][11]
Dehydration of this compound Monohydrate~95 °C[3]

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the molecular structure and bonding within this compound crystals.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and hydrogen-bonding patterns in this compound. The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C=O, and C=C stretching vibrations, as well as in-plane deformations of the purine ring.[12][13]

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch3300 - 3000[12]
C=O Stretch~1692[12]
N-H Stretch / C=C Stretch~1563[12]
C-H Deformation~1373[12]
Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive tool for probing the vibrational modes of this compound crystals. A prominent feature in the Raman spectrum of this compound is the intense ring breathing mode of the purine ring, observed around 650 cm⁻¹.[14] This and other characteristic peaks can be used to identify this compound and distinguish between its different forms.[15][16]

Vibrational ModeWavenumber (cm⁻¹)Reference
Purine Ring Breathing~650[14]
Imidazole Ring C-N-C Vibration~956[14]
Pyrimidine & Imidazole Ring C-N Stretch~1155[14]

Experimental Protocols

This compound Crystallization

Objective: To induce the crystallization of this compound by adjusting the pH of a saturated solution.

Methodology:

  • Dissolve this compound powder in a 1 M NaOH or 1 M HCl solution to achieve saturation.[3]

  • Filter the solution to remove any undissolved particles.[3]

  • Induce crystallization by dropwise addition of 1 M HCl (to the basic solution) or 1 M NaOH (to the acidic solution) to adjust the pH towards neutral.[3]

  • The resulting crystals can be collected by filtration, washed, and dried for characterization. The final polymorph obtained is dependent on the pH and rate of precipitation.[3]

G Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Filter Solution Filter Solution Dissolve this compound->Filter Solution Adjust pH Adjust pH Filter Solution->Adjust pH Collect Crystals Collect Crystals Adjust pH->Collect Crystals Characterize Characterize Collect Crystals->Characterize

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase (polymorph) of a this compound sample.

Methodology:

  • A powdered sample of the this compound crystals is prepared.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to known diffraction patterns of α-guanine, β-guanine, and this compound monohydrate to identify the phase(s) present in the sample.[3][17]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water content of this compound crystals.

Methodology:

  • A small amount of the this compound crystal sample is placed in a TGA furnace.

  • The sample is heated at a constant rate.

  • The mass of the sample is continuously monitored as a function of temperature.

  • A weight loss at a specific temperature indicates a thermal event, such as the loss of water of hydration or decomposition. For this compound monohydrate, a weight loss corresponding to one water molecule is observed around 95 °C.[3]

Spectroscopic Analysis (FTIR and Raman)

Objective: To obtain the vibrational spectra of this compound crystals for structural characterization.

Methodology:

  • For FTIR, the this compound sample is typically prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • For Raman spectroscopy, a small amount of the crystalline powder is placed on a microscope slide and irradiated with a laser.[15]

  • The infrared absorption (FTIR) or scattered light (Raman) is collected and analyzed to produce a spectrum.

  • The positions and relative intensities of the peaks in the spectra provide information about the molecular vibrations and can be used to confirm the identity and purity of the this compound sample.[14][18]

References

The Tautomeric Landscape of Guanine: A Technical Guide to its Forms and Biological Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine, a fundamental component of nucleic acids, exists as a dynamic equilibrium of tautomeric forms. While the canonical keto-amino tautomer is overwhelmingly predominant under physiological conditions, the transient formation of rare enol and imino tautomers plays a crucial, albeit often disruptive, role in biological processes. This technical guide provides an in-depth exploration of this compound tautomers, focusing on their relative stability, the experimental and computational methodologies used for their characterization, and their profound implications for DNA replication fidelity and mutagenesis. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visualizations of tautomeric equilibria and related biological pathways are presented using Graphviz DOT language to facilitate a deeper understanding of the underlying molecular relationships.

Introduction

The precise Watson-Crick base pairing of this compound (G) with cytosine (C) is the cornerstone of the genetic code's stability and faithful replication. This fidelity is intrinsically linked to the dominant tautomeric form of this compound: the N9-H, C6-keto, C2-amino form. However, this compound can undergo prototropic tautomerism, a process involving the migration of a proton, to exist in several alternative, or "rare," tautomeric forms. These minor tautomers, such as the enol and imino forms, possess altered hydrogen bonding capabilities, leading to mispairing with thymine (T) instead of cytosine during DNA replication.[1][2] Such mispairing events, if not corrected by cellular repair mechanisms, can become fixed as mutations in the genome.[3][4] Understanding the factors that govern the stability and interconversion of this compound tautomers is therefore of paramount importance in molecular biology, genetics, and the development of novel therapeutic agents that may exploit these fundamental processes.[5][6]

This compound Tautomers: Structures and Relative Stability

This compound can exist in multiple tautomeric forms, primarily through keto-enol and amino-imino conversions. The principal tautomers include the canonical keto-amino form and various rare enol-amino, keto-imino, and enol-imino forms. The relative stability of these tautomers is highly dependent on the environment, with significant differences observed between the gas phase and aqueous solution.[7][8]

Data Presentation: Relative Stability of this compound Tautomers

The following tables summarize quantitative data on the relative energies and free energies of various this compound tautomers from computational and experimental studies. These values are crucial for understanding the equilibrium populations of each tautomer.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

TautomerMethodRelative Energy (kcal/mol)Reference
N9-H, keto-amino (Canonical)CCSD(T)/CBS0.0[7]
N7-H, keto-aminoCCSD(T)/CBS0.2[7]
N9-H, enol-aminoDFT (B3LYP)0.72
N7-H, enol-aminoDFT (B3LYP)~5-6
Imino TautomersDFT (B3LYP)> 7.9 (33 kJ/mol)[9]

Table 2: Relative Free Energy of this compound Tautomers in Aqueous Solution

TautomerMethodRelative Free Energy (kcal/mol)Reference
N9-H, keto-amino (Canonical)DFT/Continuum Solvation0.0[8]
Enol TautomerDFT/Continuum Solvation8.7[8]
N3-H, N7-H TautomerMD Free Energy Calculations-13.0[7]

Biological Significance: Tautomerism and Mutagenesis

The biological implications of this compound tautomerism are most profound in the context of DNA replication and mutagenesis. The "rare tautomer hypothesis" posits that the transient formation of a rare this compound tautomer at the moment of DNA replication can lead to the incorporation of an incorrect base.[10]

For example, the enol tautomer of this compound can form a stable base pair with thymine, mimicking the geometry of a canonical Watson-Crick base pair.[11][12] If this G(enol)-T mispair evades the proofreading and mismatch repair machinery of the cell, a G-C to A-T transition mutation will be fixed in the subsequent round of replication.[4]

Tautomeric_Mispairing cluster_replication DNA Replication Canonical_G Canonical this compound (keto) Replication_Fork Replication Fork Canonical_G->Replication_Fork Template Strand Tautomerization Tautomeric Shift Canonical_G->Tautomerization Correct_Pairing Correct Pairing (G-C) Replication_Fork->Correct_Pairing Incorporates C Incorrect_Pairing Mispairing (G*-T) Replication_Fork->Incorrect_Pairing Incorporates T Rare_Tautomer_G Rare this compound (enol) Tautomerization->Rare_Tautomer_G Rare_Tautomer_G->Replication_Fork Mutation G:C to A:T Transition Mutation Incorrect_Pairing->Mutation If not repaired

Mechanism of Tautomer-Induced Mutagenesis.

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to study the elusive rare tautomers of this compound.

Experimental Protocols

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[13][14] Variable-temperature NMR experiments can be particularly informative.[15]

Protocol for 1H NMR Analysis of this compound Derivatives:

  • Sample Preparation: Dissolve the 15N-labeled this compound derivative in a deuterated solvent (e.g., DMSO-d6 or a mixture of DMF-d7 and CD2Cl2) to a concentration of approximately 10 mM.[15][16] Use of 15N labeling helps in resolving proton signals coupled to nitrogen.[13][14]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Acquire 1H NMR spectra over a range of temperatures, for example, from 295 K down to 175 K.[15] This allows for the observation of changes in the equilibrium and the potential "freezing out" of different tautomeric forms.

  • Spectral Analysis: Analyze the chemical shifts and coupling constants of the imino and amino protons. The appearance of new signals at low temperatures can indicate the presence of minor tautomers.[15] Integration of signals can provide an estimation of the relative populations of the different tautomers at equilibrium.

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of this compound derivatives that accompany tautomerization.[17][18]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare dilute solutions of the this compound derivative in solvents of varying polarity (e.g., water, ethanol, acetonitrile) to a concentration in the micromolar range.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Compare the absorption maxima (λmax) and molar absorptivity (ε) in different solvents. Shifts in λmax can be correlated with the stabilization of different tautomeric forms in different solvent environments. Computational modeling can aid in assigning specific spectral features to individual tautomers.[17]

Computational Protocols

DFT is a widely used computational method to predict the relative stabilities and properties of this compound tautomers.[9][19][20]

Protocol for DFT Calculations of this compound Tautomers:

  • Structure Generation: Generate the 3D coordinates for all plausible tautomers of this compound.

  • Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ).[9][21]

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase to find the minimum energy structure.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Calculate the electronic energies of the optimized structures. The relative energies of the tautomers are determined by comparing their ZPVE-corrected electronic energies.

  • Solvation Modeling: To model the effect of an aqueous environment, employ a continuum solvation model (e.g., SMD or PCM) during the geometry optimization and energy calculations.[20][21]

DFT_Workflow cluster_workflow DFT Calculation Workflow for this compound Tautomers Start Generate Tautomer Structures Choose_Method Select DFT Functional and Basis Set Start->Choose_Method Optimize Geometry Optimization (Gas Phase) Choose_Method->Optimize Solvation Incorporate Solvation Model (e.g., SMD, PCM) Choose_Method->Solvation Frequency Frequency Calculation (Confirm Minima, Get ZPVE) Optimize->Frequency Energy Calculate Electronic Energies Frequency->Energy Results Relative Stabilities (Gas Phase & Solution) Energy->Results Gas Phase Optimize_Solv Geometry Optimization (in Solvent) Solvation->Optimize_Solv Energy_Solv Calculate Solvated Energies Optimize_Solv->Energy_Solv Energy_Solv->Results In Solution

Workflow for DFT analysis of this compound tautomers.

Conclusion and Future Directions

The study of this compound tautomers remains a vibrant and critical area of research. The delicate balance of their populations, governed by subtle energetic differences, has profound consequences for genetic stability. For professionals in drug development, a deep understanding of tautomerism is essential, as the tautomeric state of a drug molecule can significantly impact its binding affinity and biological activity. Future research will likely focus on more sophisticated experimental techniques to directly observe rare tautomers in biological systems and on the development of more accurate and efficient computational models to predict their behavior. These advancements will undoubtedly provide new insights into the mechanisms of mutagenesis and open new avenues for the rational design of therapeutic agents.

References

The Pivotal Role of Guanine in Telomeric G-Quadruplex Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanine, the purine nucleobase central to the genetic code, assumes an extraordinary role beyond the confines of the Watson-Crick double helix. Within the this compound-rich repeating sequences of human telomeres, this remarkable molecule orchestrates the formation of complex, four-stranded secondary structures known as G-quadruplexes (G4s). These structures are implicated in the regulation of telomere maintenance and are emerging as promising therapeutic targets in oncology. This technical guide provides a comprehensive exploration of the function of this compound in the formation, stability, and therapeutic targeting of telomeric G-quadruplexes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Core Function of this compound: Architect of the G-Tetrad

The fundamental building block of a G-quadruplex is the G-tetrad, a planar arrangement of four this compound bases. The unique hydrogen bonding capabilities of this compound are central to the formation of this structure. Unlike the canonical Watson-Crick base pairing, guanines in a G-tetrad interact through Hoogsteen hydrogen bonds. Specifically, the N7 and O6 of one this compound form hydrogen bonds with the N1 and N2 of an adjacent this compound, creating a cyclic arrangement of eight hydrogen bonds that provides significant stability to the tetrad.[1][2][3][4][5]

The stability of the G-quadruplex core is further enhanced by the stacking of multiple G-tetrads on top of one another.[6] These stacking interactions, driven by van der Waals forces and hydrophobic effects, create a central channel that accommodates monovalent cations, most notably potassium (K+) and sodium (Na+).[1][2][4] These cations play a crucial role in neutralizing the electrostatic repulsion between the oxygen atoms of the guanines and further stabilizing the overall G-quadruplex structure.[1][2][4] The type of cation present can influence the specific folding topology of the telomeric G-quadruplex.[1][2]

Quantitative Analysis of Telomeric G-Quadruplex Stability

The stability of telomeric G-quadruplexes is a critical factor in their biological function and their potential as drug targets. Thermal stability, often quantified by the melting temperature (Tm), is influenced by the specific DNA sequence, the nature and concentration of the central cation, and the presence of flanking sequences or ligand binding.

Thermal Stability of Human Telomeric G-Quadruplex Sequences

The following table summarizes the melting temperatures (Tm) of various human telomeric G-quadruplex-forming sequences in the presence of sodium (Na+) and potassium (K+) ions. The data highlights the significantly greater stabilizing effect of K+ compared to Na+.

SequenceCation (100 mM)Tm (°C)Reference
d[AGGG(TTAGGG)3]Na+54.0 - 63.7[1]
d[AGGG(TTAGGG)3]K+57.0 - 69.3[1]
d[(TTAGGG)4]Na+56.0 - 59.0[1][7]
d[(TTAGGG)4]K+63.0 - 70.0[1]
d[GGG(TTAGGG)3]Na+~63.7[1]
d[GGG(TTAGGG)3]K+~69.3[1]
Tel21-T (unmethylated)K+66.1[8]
Form-1 (unmethylated)K+54.9[8]
Form-2 (unmethylated)K+54.5[8]
Impact of Adenine to Thymine Substitution on Thermal Stability

The adenine residues within the TTA loops of the human telomeric repeat also contribute to the overall stability of the G-quadruplex structure. The following table illustrates the effect of systematically replacing adenine with thymine on the melting temperature of a telomeric G-quadruplex in the presence of Na+.

Sequence ModificationTm (°C)Reference
Wild-Type58[7]
Single A to T change54 - 62[7]
All four A to T changes (0123TTT)44[7]

G-Quadruplex Ligands: Therapeutic Targeting of this compound-Rich Structures

The unique architecture of G-quadruplexes, particularly the exposed G-tetrads, presents an attractive target for the development of small molecule ligands. These ligands can stabilize the G-quadruplex structure, thereby inhibiting the activity of telomerase, an enzyme crucial for telomere elongation in cancer cells.

Binding Affinities of Selected Ligands to Human Telomeric G-Quadruplexes

The following table presents the binding affinities (dissociation constants, KD, or related parameters) of several well-characterized G-quadruplex ligands to human telomeric G-quadruplex DNA.

LigandG-Quadruplex SequenceBinding Affinity (KD or IC50)Reference
BRACO-19TelomericIC50 = 115 nM (Telomerase inhibition)[9]
TMPyP4TelomericKD < 10-6 M[9][10]
NetropsinTel22~104 M-1 (Binding Constant)[11]
DP77Tel22<105 M-1 (Binding Constant)[11]
DP78Tel22~105 M-1 (Binding Constant)[11]
Phen-DC3Tel22>106 M-1 (Binding Constant)[11]
360A-BrTel22>106 M-1 (Binding Constant)[11]
FedratinibTERRA G-quadruplexDC50 = 4.3 - 7.1 µM[12]
NetarsudilTERRA G-quadruplexDC50 = 4.3 - 7.1 µM[12]
OsimertinibTERRA G-quadruplexDC50 = 4.3 - 7.1 µM[12]

Experimental Protocols for Studying Telomeric G-Quadruplexes

A variety of biophysical techniques are employed to investigate the structure, stability, and ligand interactions of telomeric G-quadruplexes. The following sections provide detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the folding and topology of G-quadruplexes based on their distinct spectral signatures.[13][14][15][16][17]

Protocol for CD Analysis of G-Quadruplex Formation and Melting:

  • Sample Preparation:

    • Dissolve the lyophilized telomeric DNA oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.2) containing the desired concentration of monovalent cations (e.g., 100 mM KCl or NaCl).

    • Anneal the DNA solution by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

    • Determine the final DNA concentration using UV absorbance at 260 nm.

  • CD Spectra Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record CD spectra from 320 nm to 220 nm at a constant temperature (e.g., 25°C).

    • Collect data at a scan speed of 100 nm/min with a response time of 1 second.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Subtract the spectrum of the buffer blank from the sample spectrum.

    • Normalize the data to molar ellipticity ([θ]) in deg·cm2·dmol-1.

  • Thermal Denaturation (Melting) Studies:

    • Monitor the change in CD signal at a characteristic wavelength (e.g., 295 nm for antiparallel or hybrid G-quadruplexes, 265 nm for parallel G-quadruplexes) as a function of temperature.

    • Increase the temperature at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the sigmoidal melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about G-quadruplexes in solution, including their topology, loop conformations, and ligand binding sites.[18][19][20][21][22]

Protocol for 1D 1H-NMR Analysis of G-Quadruplex Formation:

  • Sample Preparation:

    • Dissolve the DNA oligonucleotide in 90% H2O/10% D2O containing a buffer (e.g., 25 mM potassium phosphate, pH 7.0) and the desired cation concentration (e.g., 95 mM KCl).

    • The final DNA concentration should be in the range of 0.1-3 mM.

    • Anneal the sample by heating to 95°C for 15 minutes and then slowly cooling to room temperature.

  • NMR Data Acquisition:

    • Acquire 1D 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a water suppression pulse sequence (e.g., WATERGATE) to suppress the large water signal.

    • The appearance of imino proton resonances in the 10.5-12.0 ppm region is a characteristic signature of G-tetrad formation via Hoogsteen hydrogen bonding.[19]

  • Analysis of G-Quadruplex-Ligand Interactions:

    • Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO-d6).

    • Titrate the DNA sample with increasing concentrations of the ligand.

    • Acquire 1D 1H-NMR spectra at each titration point.

    • Monitor changes in the chemical shifts of the DNA imino protons and ligand protons to identify binding events and map the interaction site.

Förster Resonance Energy Transfer (FRET)

FRET is a sensitive technique for studying the folding, dynamics, and ligand-induced stabilization of G-quadruplexes in real-time.[6][23][24][25][26]

Protocol for FRET-based G-Quadruplex Ligand Screening:

  • DNA Construct Design:

    • Synthesize a telomeric oligonucleotide with a FRET donor fluorophore (e.g., FAM) at one terminus and a FRET acceptor/quencher (e.g., TAMRA) at the other.

    • In the unfolded state, the fluorophores are far apart, resulting in high donor fluorescence.

    • Upon folding into a G-quadruplex, the fluorophores are brought into close proximity, leading to FRET and a decrease in donor fluorescence and an increase in acceptor fluorescence.

  • FRET Assay:

    • Prepare a solution of the dual-labeled oligonucleotide in a buffer without G-quadruplex stabilizing cations (e.g., using LiCl instead of KCl) to ensure it is initially unfolded.

    • Add the test ligands to the wells of a microplate.

    • Add the oligonucleotide solution to the wells.

    • Induce G-quadruplex formation by adding a solution containing a stabilizing cation (e.g., KCl).

    • Measure the fluorescence of the donor and acceptor fluorophores over time using a plate reader.

    • A ligand that stabilizes the G-quadruplex will result in a sustained low donor fluorescence and high acceptor fluorescence.

G-Quadruplex Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq)

G4-ChIP-seq is a powerful technique for mapping the locations of G-quadruplex structures across the genome in vivo.[5][27][28][29][30]

Protocol for G4-ChIP-seq:

  • Cell Cross-linking and Chromatin Preparation:

    • Cross-link cells with formaldehyde to fix protein-DNA and DNA-DNA interactions.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a G-quadruplex-specific antibody (e.g., BG4) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-G-quadruplex complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the G-quadruplex-containing chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare a DNA library from the immunoprecipitated DNA for high-throughput sequencing.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify genomic regions enriched for G-quadruplex structures.

Visualizing the World of Telomeric G-Quadruplexes

Diagrams are essential for conceptualizing the complex structures and processes involved in G-quadruplex biology. The following sections provide Graphviz (DOT language) scripts to generate key visualizations.

The this compound Tetrad: The Heart of the G-Quadruplex

G_Tetrad cluster_tetrad This compound Tetrad G1 G G2 G G1->G2 H-bond G3 G G2->G3 H-bond G4 G G3->G4 H-bond G4->G1 H-bond K K+

Caption: A schematic of a G-tetrad stabilized by Hoogsteen hydrogen bonds and a central potassium ion.

Workflow for CD Spectroscopy Analysis

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis DNA_Prep Dissolve & Anneal Telomeric DNA Concentration Determine Concentration (UV) DNA_Prep->Concentration CD_Spectra Acquire CD Spectrum (220-320 nm) Concentration->CD_Spectra Melting Thermal Denaturation (Monitor at 295 nm) Concentration->Melting Topology Determine Topology CD_Spectra->Topology Tm Calculate Tm Melting->Tm

Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy analysis of G-quadruplexes.

Simplified Signaling Pathway of Telomere Maintenance

Telomere_Signaling Telomere Telomere (G-rich 3' overhang) G4 G-Quadruplex Formation Telomere->G4 Inhibition Inhibition of Telomere Elongation G4->Inhibition blocks access Telomerase Telomerase Telomerase->Telomere elongates Ligand G4-Stabilizing Ligand Ligand->G4 stabilizes Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis

Caption: A simplified pathway showing G-quadruplex formation inhibiting telomerase and promoting apoptosis.

This in-depth guide underscores the critical and multifaceted role of this compound in the formation and function of telomeric G-quadruplexes. The inherent properties of this compound not only dictate the fundamental structure of these non-canonical DNA conformations but also provide a unique platform for the development of innovative anti-cancer therapeutics. A thorough understanding of the principles outlined here is essential for researchers and drug development professionals seeking to harness the therapeutic potential of targeting G-quadruplexes.

References

The intricate world of guanine nucleotide-binding proteins in cell signaling: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of guanine nucleotide-binding proteins (G proteins), their central role in cellular signaling, and the methodologies used to study their function. This guide details the core mechanics of G protein activation, explores the major families and their downstream effector pathways, and presents key quantitative data and experimental protocols crucial for research and therapeutic development.

This compound nucleotide-binding proteins are a superfamily of molecular switches that play a pivotal role in transmitting signals from a multitude of extracellular stimuli to the interior of the cell, thereby regulating a vast array of physiological processes.[1] Their involvement in numerous diseases has made them a major focus of drug discovery efforts.[2][3] This guide delves into the technical aspects of G protein signaling, providing the necessary information for professionals working to unravel the complexities of these critical cellular regulators.

The Core Mechanism: The G Protein Cycle

G proteins function as molecular switches by cycling between an inactive guanosine diphosphate (GDP)-bound state and an active guanosine triphosphate (GTP)-bound state.[1] This cycle is tightly regulated and forms the fundamental basis of their signaling function.

The canonical activation of heterotrimeric G proteins is initiated by G protein-coupled receptors (GPCRs), the largest and most diverse group of membrane receptors in eukaryotes.[4][5] Upon binding of an extracellular ligand, the GPCR undergoes a conformational change, which allows it to act as a this compound nucleotide exchange factor (GEF) for its associated G protein.[4][6] The GPCR promotes the release of GDP from the Gα subunit, allowing the more abundant cytosolic GTP to bind in its place.[6]

GTP binding induces a conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer.[4][7] Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels, to propagate the signal within the cell.[4][8]

The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP.[9] This hydrolysis is often accelerated by Regulator of G protein Signaling (RGS) proteins, which act as GTPase-activating proteins (GAPs).[9] The resulting GDP-bound Gα subunit then reassociates with a Gβγ dimer, returning the G protein to its inactive heterotrimeric state, ready for another round of activation.[9]

Small GTPases, the other major class of G proteins, also operate on a similar GTP-GDP cycle. Their activation is facilitated by specific GEFs, and their inactivation is promoted by GAPs.[10]

G_Protein_Cycle cluster_cytosol Cytosol GPCR GPCR (Inactive) Active_GPCR GPCR-Ligand (Active) G_Protein_Inactive Gα(GDP)-Gβγ Active_GPCR->G_Protein_Inactive GEF Activity G_Protein_Active_Alpha Gα-GTP G_Protein_Inactive->G_Protein_Active_Alpha GDP/GTP Exchange G_Protein_Active_BetaGamma Gβγ G_Protein_Active_Alpha->G_Protein_Inactive GTP Hydrolysis Effector_Alpha Effector 1 G_Protein_Active_Alpha->Effector_Alpha Activation GDP_Pi GDP + Pi G_Protein_Active_Alpha->GDP_Pi Effector_BetaGamma Effector 2 G_Protein_Active_BetaGamma->Effector_BetaGamma Activation Response_Alpha Cellular Response 1 Effector_Alpha->Response_Alpha Response_BetaGamma Cellular Response 2 Effector_BetaGamma->Response_BetaGamma GTP GTP GTP->G_Protein_Inactive RGS RGS (GAP) RGS->G_Protein_Active_Alpha Accelerates Hydrolysis Ligand Ligand Ligand->GPCR Binding

Caption: The this compound Nucleotide-Binding Protein (G Protein) Cycle.

Major Families of G Proteins

The G protein superfamily is broadly divided into two main classes: heterotrimeric G proteins and small GTPases.

Heterotrimeric G Proteins

These proteins are composed of three distinct subunits: alpha (α), beta (β), and gamma (γ).[7] The Gα subunit binds to this compound nucleotides and possesses intrinsic GTPase activity.[1][11] The Gβ and Gγ subunits form a stable dimer.[11] In humans, there are 16 Gα, 5 Gβ, and 12 Gγ subunits, allowing for a large number of possible combinations and signaling specificities.

Heterotrimeric G proteins are classified into four main families based on the sequence homology of their Gα subunits:

  • Gαs family: This family primarily stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4][11]

  • Gαi family: This family primarily inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11]

  • Gαq family: This family activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11]

  • Gα12/13 family: This family is involved in regulating the actin cytoskeleton through the activation of Rho family small GTPases.

Small GTPases

Also known as small G proteins or the Ras superfamily, these are monomeric proteins that are structurally related to the Gα subunit of heterotrimeric G proteins.[12] There are over 150 members in the human genome, which are classified into five main families:[13]

  • Ras family: Primarily involved in regulating gene expression and cell proliferation, differentiation, and survival.[13][14]

  • Rho family: Primarily regulates the actin cytoskeleton, cell motility, and cell adhesion.[13][14]

  • Rab family: Key regulators of intracellular vesicle transport, including budding, motility, and fusion.[13]

  • Arf family: Involved in vesicle trafficking and actin cytoskeleton assembly.[13]

  • Ran family: Primarily functions in the regulation of nucleocytoplasmic transport of proteins and RNA.[13]

Downstream Effector Pathways and Second Messengers

Upon activation, G proteins modulate the activity of a variety of effector proteins, leading to the generation of intracellular second messengers that amplify and propagate the initial signal.

The cAMP Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system regulated by the opposing actions of Gαs and Gαi proteins on adenylyl cyclase.[15]

  • Activation (Gαs): Agonist binding to a Gαs-coupled GPCR leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then binds to and activates protein kinase A (PKA). Activated PKA can then phosphorylate a wide range of cellular proteins, including enzymes and transcription factors, to elicit a cellular response.

  • Inhibition (Gαi): Conversely, activation of a Gαi-coupled GPCR inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a reduction in PKA activity.

cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_s GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR_s->AC Activates (via Gs) GPCR_i GPCR (Gi-coupled) GPCR_i->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates Active_PKA Protein Kinase A (Active) Substrate Substrate Protein Active_PKA->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Response Cellular Response Phospho_Substrate->Response Ligand_s Agonist Ligand_s->GPCR_s Binds Ligand_i Agonist Ligand_i->GPCR_i Binds

Caption: The cAMP Signaling Pathway.

The Phospholipase C Pathway

The phospholipase C (PLC) pathway is initiated by the activation of Gαq family proteins.[4][11]

  • Activation (Gαq): Agonist binding to a Gαq-coupled GPCR leads to the activation of PLC.[15] PLC then hydrolyzes PIP2, a membrane phospholipid, into IP3 and DAG.[15]

  • IP3 and Calcium Mobilization: IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration can then activate a variety of calcium-sensitive proteins, such as calmodulin and protein kinase C (PKC).

  • DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates PKC. Activated PKC then phosphorylates a range of target proteins, leading to diverse cellular responses.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_q GPCR (Gq-coupled) PLC Phospholipase C GPCR_q->PLC Activates (via Gq) DAG DAG PLC->DAG Cleaves IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (Inactive) DAG->PKC Activates Active_PKC Protein Kinase C (Active) Substrate Substrate Protein Active_PKC->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Phospho_Substrate Phosphorylated Substrate Response Cellular Response Phospho_Substrate->Response Ligand_q Agonist Ligand_q->GPCR_q Binds

Caption: The Phospholipase C (PLC) Signaling Pathway.

Quantitative Data in G Protein Signaling

The study of G protein signaling relies heavily on the quantitative characterization of the interactions between ligands, receptors, G proteins, and effectors. This data is essential for understanding the potency and efficacy of signaling molecules and for the development of targeted therapeutics.

Table 1: Representative Dissociation Constants (Kd) for GPCR-G Protein Interactions
GPCRG ProteinKd (nM)Experimental SystemReference
Neurotensin Receptor 1 (NTS1)Gαi115 ± 6Nanodiscs (SPR)
Neurotensin Receptor 1 (NTS1)Gαs31 ± 18Nanodiscs (SPR)
Gαi1GβγNanomolar rangeSolution (FRET)
Gαi1Δ31MANT-GDP~16 µMSolution (FRET)
Table 2: Representative EC50 Values for Agonist-Induced Second Messenger Production
ReceptorAgonistSecond MessengerEC50 (nM)Cell LineReference
M1 Muscarinic Acetylcholine ReceptorPilocarpineCa2+ Mobilization34CHO[4]
Neuropeptide S Receptor (NPSR)Neuropeptide SCa2+ Mobilization3.3CHO[4]
CXCR4CXCL12Ca2+ Mobilization1.14U87.CD4
5-HT2A ReceptorSerotonin (5-HT)Ca2+ Mobilization1-3CHO
5-HT2C ReceptorSerotonin (5-HT)Ca2+ Mobilization1-3CHO
Table 3: Representative GTP Hydrolysis Rate Constants (k_hydrol) for Gα Subunits
Gα SubunitGAP/Effectork_hydrol (s⁻¹) at 30°CExperimental SystemReference
GαqNone (basal)~0.013Proteoliposomes[8]
GαqPLC-β19 - 12Proteoliposomes[8]
GαqRGS422 - 27Proteoliposomes[8]
Gαi1None (basal)~0.033 (2 min⁻¹)Solution

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed to dissect the intricacies of G protein signaling. The following are detailed methodologies for some of the most common and crucial experiments.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS, which is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, leads to its accumulation in the active G protein. The amount of bound [³⁵S]GTPγS is then quantified as a measure of G protein activation.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the GPCR of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • To each well, add in the following order:

      • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

      • GDP (final concentration typically 1-10 µM) to ensure G proteins are in the inactive state at the start of the assay.

      • Varying concentrations of the agonist to be tested. For antagonist studies, pre-incubate with the antagonist before adding a fixed concentration of agonist.

      • Cell membranes (typically 5-20 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • For basal activity, add vehicle instead of agonist.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1 nM.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPgS_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes expressing GPCR Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Assay Buffer - GDP - Agonist/Antagonist - Membranes Membrane_Prep->Assay_Setup Initiate_Reaction Add [35S]GTPγS Assay_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Rapid Filtration & Washing Incubate->Terminate Quantify Scintillation Counting Terminate->Quantify Analyze Data Analysis: - Subtract non-specific binding - Plot dose-response curve - Determine EC50 & Emax Quantify->Analyze End End Analyze->End

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Intracellular cAMP Measurement Assay

This assay quantifies the production of the second messenger cAMP in response to GPCR activation, typically for Gαs- and Gαi-coupled receptors.

Principle: Agonist activation of Gαs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels, while activation of Gαi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels (often measured against a forskolin-stimulated baseline).[10] The amount of cAMP is then measured, commonly using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

Detailed Methodology (HTRF-based):

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest.

    • Harvest and resuspend cells in assay buffer.

    • Dispense a specific number of cells per well into a 384-well plate.

  • Compound Addition:

    • Add varying concentrations of the test compound (agonist or antagonist) to the wells.

    • For Gαi-coupled receptors, a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) are typically added to stimulate a detectable level of cAMP that can then be inhibited by the agonist. For Gαs-coupled receptors, a PDE inhibitor is used to prevent cAMP degradation.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents, which include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor), in a lysis buffer.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive binding to reach equilibrium.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the sample HTRF ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP_Assay_Workflow Start Start Cell_Plating Plate cells expressing GPCR in 384-well plate Start->Cell_Plating Compound_Addition Add test compounds (& PDE inhibitor +/- forskolin) Cell_Plating->Compound_Addition Incubate_cAMP Incubate to allow cAMP production Compound_Addition->Incubate_cAMP Lysis_Detection Add HTRF detection reagents (lysis buffer, labeled anti-cAMP Ab, d2-cAMP) Incubate_cAMP->Lysis_Detection Incubate_Detection Incubate for competitive binding equilibrium Lysis_Detection->Incubate_Detection Read_Plate Read HTRF signal (donor & acceptor wavelengths) Incubate_Detection->Read_Plate Analyze Data Analysis: - Calculate HTRF ratio - Convert to [cAMP] using std curve - Plot dose-response curve - Determine EC50 & Emax Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an HTRF-based Intracellular cAMP Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.[8]

Principle: Activation of Gαq-coupled receptors leads to the PLC-mediated production of IP3, which in turn triggers the release of Ca2+ from intracellular stores. This transient increase in cytosolic Ca2+ is detected using a fluorescent calcium indicator dye.[8]

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion from the cells.

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Compound Addition and Signal Measurement:

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).

    • Establish a baseline fluorescence reading for a short period.

    • Add varying concentrations of the test compound (agonist) to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence (or the change in fluorescence from baseline) as a function of agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow Start Start Cell_Plating Plate cells expressing GPCR in black-walled, clear-bottom plate Start->Cell_Plating Dye_Loading Load cells with fluorescent calcium indicator dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubate_Dye Incubate at 37°C Dye_Loading->Incubate_Dye Measure_Signal Place plate in kinetic fluorescence reader - Establish baseline - Add test compound - Record fluorescence over time Incubate_Dye->Measure_Signal Analyze Data Analysis: - Determine peak fluorescence response - Plot dose-response curve - Determine EC50 Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

This compound nucleotide-binding proteins are fundamental to cellular communication, and a thorough understanding of their function is paramount for advancing biological research and drug development. This technical guide has provided a detailed overview of the core principles of G protein signaling, the major families of these proteins, their downstream pathways, and the quantitative and methodological approaches used to study them. By leveraging the information and protocols presented herein, researchers and scientists can better navigate the complexities of G protein signaling and contribute to the development of novel therapeutics that target these critical cellular regulators.

References

The Expanding Therapeutic Landscape of Guanine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in various biological interactions has led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the medicinal chemistry of this compound derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, primarily by acting as DNA alkylating agents or by inhibiting key enzymes involved in cancer progression. For instance, O6-alkylthis compound lesions, formed by agents like temozolomide, are crucial for their cytotoxic effects.[1] However, the efficacy of such agents can be hampered by the DNA repair protein O6-methylthis compound-DNA methyltransferase (MGMT).[1] Consequently, the development of this compound-based MGMT inhibitors is a key strategy to overcome drug resistance.[1]

Several this compound derivatives have been investigated for their ability to inhibit Poly (ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair, making them attractive candidates for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] Computational studies have identified FDA-approved antiviral this compound derivatives like didanosine, entecavir, and acyclovir as potential PARP1 inhibitors.[2]

CompoundCancer Cell LineIC50 (µM)Reference
N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamideA549 (Lung Carcinoma)8.28[3]
N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamideB16-F10 (Melanoma)6.59[3]

Antiviral Activity of this compound Derivatives

The clinical success of acyclovir and its prodrug valganciclovir for the treatment of herpes simplex virus (HSV) infections has cemented the importance of this compound analogues in antiviral therapy. These nucleoside analogues are selectively phosphorylated by viral thymidine kinase and subsequently inhibit viral DNA polymerase, often leading to chain termination.[4] This selective activation in virus-infected cells is a hallmark of their favorable safety profile.[4] The exploration of acyclic and cycloalkanol derivatives of this compound continues to be an active area of research to develop agents with improved potency and broader antiviral spectra.[5][6]

CompoundVirusEC50 (µM)Reference
AcycloguanosineHerpes Simplex Virus Type 10.1[4]
(R)-2'-methyl-PMEGHuman Immunodeficiency Virus (HIV)1.0
2',2'-dimethyl-PMEGHuman Immunodeficiency Virus (HIV)2.6
This compound 7-N-oxideOncorhynchus masou virus (OMV)~10 µg/ml[7]
This compound 7-N-oxideInfectious hematopoietic necrosis virus (IHNV)~20 µg/ml[7]

Antiprotozoal Activity of this compound Derivatives

Protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria) and various species of Leishmania and Trypanosoma, are often incapable of de novo purine synthesis and rely on salvaging purines from their hosts.[8][9] This dependency makes the purine salvage pathway an attractive target for antiparasitic drug discovery. This compound derivatives can act as inhibitors of key enzymes in this pathway or be incorporated into parasitic nucleic acids, leading to cytotoxicity.

Recent studies have highlighted the potential of 8-azathis compound, 7-deazathis compound, and 6-thiothis compound as potent inhibitors of P. falciparum growth.[9] These compounds are thought to exert their effect by targeting the P. falciparum Equilibrative Nucleoside Transporter 1 (PfENT1).[9]

CompoundParasite StrainEC50 (µM)Reference
8-azathis compoundP. falciparum 3D71.71[9]
8-azathis compoundP. falciparum Dd25.2[9]
7-deazathis compoundP. falciparum 3D714.9[9]
7-deazathis compoundP. falciparum Dd216.3[9]
6-thiothis compoundP. falciparum 3D715.7[9]
6-thiothis compoundP. falciparum Dd218.6[9]

Immunomodulatory Effects of this compound Derivatives

Certain C8-substituted and N7,C8-disubstituted guanosine analogues have been shown to possess immunostimulatory activity.[10] These compounds can activate immune cells via Toll-like receptor 7 (TLR7), leading to the production of cytokines such as interleukins and interferons.[10][11] This activation of the innate immune system contributes to their antiviral and B-cell stimulating properties. The signaling cascade initiated by TLR7 activation often involves the transcription factor NF-κB and requires endosomal maturation.[10][11]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.

Toll-like Receptor 7 (TLR7) Signaling

As mentioned, several immunostimulatory guanosine analogues act as agonists for TLR7. Upon binding, TLR7 initiates a signaling cascade that results in the activation of transcription factors, primarily NF-κB, leading to the expression of pro-inflammatory cytokines and type I interferons.

TLR7_Signaling cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates Gene_Expression Cytokine & IFN Gene Expression NF_kB->Gene_Expression translocates & activates Guanosine_Analog Guanosine Analog Guanosine_Analog->TLR7 binds

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

PI3K-PKB-ERK Signaling Pathway

Extracellular this compound has been shown to activate the PI3K-PKB-ERK signaling pathway in neuronal cells.[12][13] This pathway is crucial for cell survival, proliferation, and differentiation. The activation appears to be sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor.[12][13]

PI3K_ERK_Signaling Extracellular_this compound Extracellular This compound GPCR GPCR (Pertussis Toxin Sensitive) Extracellular_this compound->GPCR activates PI3K PI3K GPCR->PI3K PKB_Akt PKB/Akt PI3K->PKB_Akt activates MEK MEK PKB_Akt->MEK indirectly activates ERK ERK1/2 MEK->ERK phosphorylates Cellular_Response Cellular Response (Survival, Proliferation) ERK->Cellular_Response leads to

Caption: PI3K-PKB-ERK Signaling Pathway Activated by Extracellular this compound.

Experimental Protocols

General Procedure for Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis offers an efficient method for generating libraries of this compound derivatives with multiple points of diversity.[14][15] The following is a generalized workflow based on a multi-step synthesis on a solid support.[14][15]

Solid_Phase_Synthesis Start Start with Merrifield Resin Step1 Couple Thiourea Derivative Start->Step1 Step2 Guanylation (e.g., using AgNO3) Step1->Step2 Step3 Cyclization to form This compound Core Step2->Step3 Step4 Oxidation (e.g., using mCPBA) Step3->Step4 Step5 Nucleophilic Substitution at various positions Step4->Step5 Step6 Cleavage from Resin Step5->Step6 End Purified this compound Derivative Library Step6->End

Caption: General Workflow for Solid-Phase Synthesis of a this compound Derivative Library.

A detailed protocol for the solid-phase synthesis of this compound derivatives with four diversity points involves the transformation of thiourea to guanidine via a guanylation reaction, followed by cyclization to form the this compound core.[14] Subsequent oxidation and nucleophilic substitution allow for the introduction of various substituents.[14]

In Vitro Sensitivity Assay for P. falciparum (SYBR Green I Method)

This assay is widely used to determine the EC50 values of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes

  • 96-well black microplates

  • Test compounds (this compound derivatives)

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit.

  • Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate.

  • Infection: Add the parasite culture to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Molecular Docking of this compound Derivatives

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (e.g., a protein). Software such as PyRx can be used for this purpose.

General Workflow:

  • Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative. Minimize its energy and assign charges.

  • Grid Generation: Define a grid box around the active site of the target protein. This box defines the search space for the docking algorithm.

  • Docking: Run the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.

  • Analysis: Analyze the docking results to identify the most favorable binding poses. Visualize the interactions between the ligand and the protein to understand the key binding determinants.

Logical Relationships: Structure-Activity Relationship (SAR) of MGMT Inhibitors

3D-QSAR studies on this compound derivatives as MGMT inhibitors have provided insights into the structural features that govern their activity. These relationships can be visualized to guide the design of more potent inhibitors.

SAR_MGMT_Inhibitors cluster_this compound This compound Scaffold GuanineCore This compound Core C6_Oxygen C6 Oxygen Activity High MGMT Inhibitory Activity C6_Oxygen->Activity Essential C2_Amine C2 Amine C2_Amine->Activity Essential N7_Substituent N7 Substituent N7_Substituent->Activity Unfavorable (Steric Hindrance) C8_Substituent C8 Substituent C8_Substituent->Activity Tolerates Limited Size N9_Substituent N9 Substituent N9_Substituent->Activity Highly Tolerated

Caption: Structure-Activity Relationships of this compound Derivatives as MGMT Inhibitors.

This guide provides a comprehensive overview of the current state of research into this compound derivatives in medicinal chemistry. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

guanine degradation pathways and salvage mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Guanine Degradation Pathways and Salvage Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purine metabolism is a cornerstone of cellular function, responsible for the synthesis, recycling, and breakdown of essential biomolecules. Purine nucleotides, such as guanosine triphosphate (GTP), are not only fundamental building blocks for DNA and RNA but also play critical roles in cellular signaling, energy transfer, and enzymatic reactions. The intracellular pool of these vital molecules is meticulously maintained through a balance of two key processes: de novo synthesis, which builds purines from simple precursors, and salvage pathways, which recycle pre-existing purine bases.

This compound, a primary purine base, stands at a critical metabolic crossroads. It can either be salvaged to regenerate guanosine monophosphate (GMP) in an energy-efficient manner or be catabolized through a degradation pathway. The regulation and interplay between these pathways are crucial for nucleotide homeostasis. Dysregulation can lead to severe metabolic disorders, including hyperuricemia, gout, and the devastating neurological condition, Lesch-Nyhan syndrome.[1] This guide provides a detailed examination of the this compound degradation and salvage pathways, quantitative data on their core components, and the experimental protocols used to investigate them.

The this compound Degradation Pathway (Catabolism)

The degradation of this compound is a catabolic process that converts the purine base into the final excretory product, uric acid, in humans and higher primates.[2] This pathway consists of two primary enzymatic steps.

  • Deamination of this compound: The first step is the hydrolytic deamination of this compound to form xanthine. This reaction is catalyzed by the enzyme This compound deaminase (GDA), also known as guanase.[3][4]

  • Oxidation of Xanthine: Xanthine is then oxidized to uric acid. This reaction is catalyzed by xanthine oxidase (XO) , a complex enzyme containing a molybdenum cofactor.[5][6] Xanthine oxidase first catalyzes the oxidation of hypoxanthine (derived from adenine metabolism) to xanthine, and then the oxidation of xanthine to uric acid.[2][7] In humans, uric acid is the final product, as the gene for the enzyme uricase, which further degrades uric acid to the more soluble allantoin, was inactivated during hominid evolution.[8]

The overproduction of uric acid can lead to its precipitation as monosodium urate crystals in joints and kidneys, causing gout and kidney stones.[7][9] Consequently, xanthine oxidase is a major therapeutic target for managing hyperuricemia.[7]

Guanine_Degradation_Pathway This compound Degradation Pathway cluster_pathway cluster_legend Legend This compound This compound Xanthine Xanthine This compound->Xanthine  this compound Deaminase (GDA) UricAcid Uric Acid (Final Product in Humans) Xanthine->UricAcid  Xanthine Oxidase (XO) key_metabolite < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'BGCOLOR='#FBBC05'>TD><TDALIGN='LEFT'>  MetaboliteTD>TR>TABLE> > key_product < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'BGCOLOR='#EA4335'>TD><TDALIGN='LEFT'>  Final ProductTD>TR>TABLE> > key_enzyme < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><FONTCOLOR='#34A853'>→FONT>TD><TDALIGN='LEFT'>  Enzymatic ReactionTD>TR>TABLE> >

Caption: The enzymatic conversion of this compound to uric acid.

The this compound Salvage Mechanism

The salvage pathway is a vital recycling route that conserves energy and resources by converting free purine bases back into their respective nucleotides.[10][11] This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capabilities.[11]

The salvage of this compound is a single-step reaction catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[12][13] This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming guanosine monophosphate (GMP) .[1][12]

This compound + PRPP → GMP + PPi

Deficiency in HGPRT activity is the cause of Lesch-Nyhan syndrome, a rare X-linked genetic disorder.[1] The inability to salvage this compound and hypoxanthine leads to their accumulation and subsequent degradation to uric acid, resulting in severe hyperuricemia.[1] The deficiency also causes an increase in PRPP levels, which further stimulates the energy-intensive de novo purine synthesis pathway, exacerbating purine overproduction.[1] The neurological symptoms of Lesch-Nyhan syndrome, including dystonia and compulsive self-injurious behavior, are severe, highlighting the critical role of the purine salvage pathway in the central nervous system.[14]

Guanine_Salvage_Pathway This compound Salvage Pathway cluster_pathway cluster_legend Legend This compound This compound PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) GMP GMP (Guanosine Monophosphate) This compound->GMP  Hypoxanthine-Guanine  Phosphoribosyltransferase (HGPRT)   PRPP->GMP PPi PPi (Pyrophosphate) key_metabolite < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'BGCOLOR='#FBBC05'>TD><TDALIGN='LEFT'>  MetaboliteTD>TR>TABLE> > key_product < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'BGCOLOR='#34A853'>TD><TDALIGN='LEFT'>  Salvaged NucleotideTD>TR>TABLE> > key_substrate < <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'BGCOLOR='#FFFFFF'COLOR='#5F6368'>TD><TDALIGN='LEFT'>  Co-substrate/ProductTD>TR>TABLE> >

Caption: The HGPRT-catalyzed reaction for recycling this compound.

Interplay Between Degradation and Salvage

This compound serves as a branch-point metabolite, where its fate is determined by the relative activities of this compound Deaminase (GDA) and HGPRT. This balance is crucial for maintaining the purine nucleotide pool. Under normal physiological conditions, the salvage pathway is generally favored as it is more energy-efficient. However, when the capacity of the salvage pathway is exceeded or impaired (as in Lesch-Nyhan syndrome), excess this compound is shunted into the degradation pathway.[15]

Guanine_Metabolic_Fate Metabolic Fate of this compound cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway This compound This compound GMP GMP This compound->GMP HGPRT Xanthine Xanthine This compound->Xanthine GDA PRPP PRPP PRPP->GMP UricAcid Uric Acid Xanthine->UricAcid XO

Caption: this compound as a branch point for salvage or degradation.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in this compound metabolism. These values can vary depending on the species, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Organism/Tissue Km (µM) Vmax or kcat Reference
Xanthine Oxidase Xanthine Bovine Milk ~1.7 kcat ≈ 16 s⁻¹ [5]
Xanthine Oxidase Hypoxanthine Bovine Milk ~1.1 - [7]
HGPRT This compound Human Erythrocytes 8 - [1]
HGPRT Hypoxanthine Human Erythrocytes 12 - [1]

| HGPRT | PRPP | Human Erythrocytes | 150 | - |[1] |

Table 2: Inhibitor Constants for Human Xanthine Oxidase

Inhibitor Type of Inhibition Ki (nM) IC₅₀ (nM) Reference
Allopurinol Competitive - ~100-600 [7]

| Febuxostat | Non-competitive | 0.6 - 2.6 | 1.4 - 2.6 |[16] |

Table 3: Representative Purine Metabolite Concentrations

Metabolite Biological Fluid Normal Range Notes Reference
Uric Acid Human Serum (Male) 2.5 - 8.0 mg/dL Levels > 7.0 mg/dL are considered hyperuricemia. [9]
Uric Acid Human Serum (Female) 1.5 - 6.0 mg/dL [9]
Hypoxanthine Mouse Brain ~0.001 mg/dL Measured by HPLC with UV detection. [17]

| Xanthine | Mouse Brain | ~0.0005 mg/dL | Measured by HPLC with coulometric electrodes. |[17] |

Experimental Protocols & Workflows

Accurate measurement of enzyme activity and metabolite levels is crucial for studying this compound metabolism.

Workflow Diagrams

Enzyme_Assay_Workflow General Workflow for Enzyme Activity Assay cluster_workflow prep 1. Sample Preparation (e.g., Cell Lysate, Tissue Homogenate, Purified Enzyme) mix 2. Reaction Mixture Preparation (Buffer, Co-substrates, Inhibitors) prep->mix initiate 3. Reaction Initiation (Add Substrate, e.g., this compound, Xanthine) mix->initiate incubate 4. Incubation (Controlled Temperature and Time) initiate->incubate measure 5. Measurement (e.g., Spectrophotometry, HPLC, LC-MS) incubate->measure analyze 6. Data Analysis (Calculate Reaction Velocity, IC₅₀, etc.) measure->analyze

Caption: A generalized workflow for measuring enzyme activity.

Metabolite_Quant_Workflow Workflow for Purine Metabolite Quantification cluster_workflow collect 1. Sample Collection (e.g., Plasma, Tissue, Cells) extract 2. Metabolite Extraction (e.g., Perchloric Acid Precipitation, Acetonitrile Quenching) collect->extract separate 3. Chromatographic Separation (Reversed-Phase HPLC / UHPLC) extract->separate detect 4. Detection (UV-Vis Detector or Mass Spectrometer) separate->detect quantify 5. Quantification (Compare Peak Areas to Standard Curve) detect->quantify

Caption: Workflow for quantifying purines via HPLC/LC-MS.
Protocol 1: Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)

This protocol measures XO activity by monitoring the increase in absorbance at 295 nm resulting from the formation of uric acid from xanthine.[18]

  • Materials:

    • Recombinant or purified Xanthine Oxidase

    • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Xanthine solution (substrate)

    • Test inhibitor compounds (e.g., Allopurinol)

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer capable of reading at 295 nm

  • Procedure:

    • Prepare a reaction mixture in a microplate well or cuvette containing phosphate buffer and the test inhibitor at various concentrations.

    • Add a known amount of xanthine oxidase to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the xanthine solution.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for uric acid at pH 7.5 and 295 nm is approximately 12,200 M⁻¹cm⁻¹.

    • Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

Protocol 2: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Non-Radioactive, Coupled Enzyme)

This modern protocol provides a non-radioactive method for measuring HGPRT activity by coupling the production of IMP (from hypoxanthine) or GMP (from this compound) to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.[19]

  • Materials:

    • Cell or tissue lysate (e.g., red blood cell hemolysate)

    • Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂)

    • Hypoxanthine or this compound (substrate)

    • PRPP (co-substrate)

    • Recombinant IMP Dehydrogenase (IMPDH) or GMP Reductase

    • NAD⁺ (cofactor)

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a complete reaction mixture containing reaction buffer, substrate (hypoxanthine or this compound), PRPP, NAD⁺, and the appropriate coupling enzyme (e.g., IMPDH).

    • Add the cell lysate containing HGPRT to the reaction mixture in a cuvette or 96-well plate.

    • Immediately place the sample in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • The rate of increase in absorbance at 340 nm is directly proportional to the rate of IMP or GMP production, and thus to the HGPRT activity.

    • Calculate the specific activity (e.g., in nmol/hour/mg protein) using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) and the total protein concentration of the lysate.

Protocol 3: Quantification of Purine Metabolites by HPLC

This protocol describes a general method for the extraction and quantification of this compound, xanthine, and uric acid from biological samples.[17][20]

  • Materials:

    • Biological sample (cells, tissue, plasma)

    • Ice-cold 0.4 M perchloric acid

    • Potassium hydroxide (KOH) for neutralization

    • HPLC system with a C18 reversed-phase column and UV detector (e.g., set to 254 nm)

    • Mobile phase (e.g., sodium phosphate buffer with a methanol or acetonitrile gradient)

    • Analytical standards for this compound, xanthine, and uric acid

  • Procedure:

    • Extraction: Homogenize or lyse the sample in ice-cold 0.4 M perchloric acid to precipitate proteins and extract small molecules.

    • Neutralization: Centrifuge the lysate to pellet the protein. Carefully transfer the supernatant to a new tube and neutralize it with KOH. The formation of a potassium perchlorate precipitate will occur.

    • Sample Cleanup: Centrifuge to remove the potassium perchlorate precipitate. Filter the final supernatant through a 0.22 µm filter.

    • HPLC Analysis: Inject the filtered extract into the HPLC system. Separate the purine metabolites using an appropriate mobile phase gradient on the C18 column.

    • Quantification: Detect the metabolites by UV absorbance at ~254 nm. Identify peaks by comparing their retention times to those of the analytical standards. Quantify the concentration of each metabolite by comparing the peak areas to a standard curve generated from known concentrations of the standards.

Conclusion

The metabolic pathways governing this compound degradation and salvage are fundamental to cellular health, and their balance is critical for maintaining nucleotide pools and preventing metabolic disease. The degradation pathway, culminating in uric acid, is a major focus in the treatment of gout, with xanthine oxidase inhibitors being a therapeutic mainstay. Conversely, the salvage pathway, orchestrated by HGPRT, is essential for purine recycling, and its failure leads to the devastating Lesch-Nyhan syndrome. A thorough understanding of the enzymes, regulatory mechanisms, and quantitative parameters of these pathways, facilitated by the robust experimental protocols detailed herein, is indispensable for researchers and drug development professionals seeking to devise new therapeutic strategies for these and other related disorders.

References

A Technical Guide to Quantum Chemical Calculations of Guanine's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to investigate the electronic structure of guanine. This compound, a fundamental component of nucleic acids, is particularly susceptible to electronic perturbations, including oxidation, which has significant implications for mutagenesis, carcinogenesis, and aging.[1] Understanding its electronic properties at a quantum mechanical level is therefore paramount for advancements in molecular biology, materials science, and pharmacology, particularly in the rational design of DNA-targeting therapeutics.

Core Computational Methodologies

The theoretical investigation of this compound's electronic structure relies on a suite of sophisticated quantum chemical methods. The choice of method depends on the desired balance between computational cost and accuracy for the specific property being investigated.

Experimental Protocols (Computational Details)
  • Density Functional Theory (DFT): This is the most widely used approach for studying the ground-state properties of this compound due to its favorable accuracy-to-cost ratio.[2]

    • Functionals: The B3LYP hybrid functional is commonly employed for geometry optimizations and electronic property calculations.[2][3][4] Other functionals, such as M06-2X and ωB97X-D, are also used, particularly for calculations involving reaction energies and redox potentials.[1][4]

    • Basis Sets: Pople-style basis sets like 6-31G* and 6-311++G(d,p) are frequently used, with the latter providing diffuse functions (++) and polarization functions (d,p) for a more accurate description of electron distribution, especially in anionic or excited states.[2][4][5] Correlation-consistent basis sets (e.g., cc-pVTZ) are used for higher accuracy calculations.[6]

  • Time-Dependent Density Functional Theory (TD-DFT): To study the electronic excited states, TD-DFT is the standard method. It is used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra.[5][7][8]

  • Ab Initio Methods: These methods are based on first principles without empirical parameterization, offering higher accuracy at a greater computational cost.

    • Møller-Plesset Perturbation Theory (MP2): Often used for geometry optimization and calculating correlation energy.[1][6]

    • Coupled Cluster (CC): The CCSD(T) method, often called the "gold standard" of quantum chemistry, provides highly accurate energies for systems where single-reference methods are appropriate.[9][10]

    • Multiconfigurational Methods (CASSCF/CASPT2): For studying excited states, especially when static correlation is significant or near conical intersections, the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is employed.[11][12]

  • Solvation Models: The influence of a solvent, typically water, is crucial for biological relevance.

    • Polarizable Continuum Models (PCM): This implicit solvation model treats the solvent as a continuous dielectric medium, accounting for bulk electrostatic effects.[5][7][13]

    • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the solute (this compound) with quantum mechanics and the surrounding solvent molecules with classical molecular mechanics, providing a more explicit and detailed description of solute-solvent interactions.[8]

Below is a generalized workflow for the computational analysis of this compound.

G cluster_setup 1. System Setup cluster_calc 2. Core Calculation cluster_prop 3. Property Calculation cluster_analysis 4. Analysis start Select this compound Tautomer (e.g., keto-N9H, keto-N7H) model Define Computational Model (DFT, MP2, etc.) start->model basis Choose Basis Set (e.g., 6-311++G(d,p)) model->basis solvent Select Solvation Model (PCM, QM/MM, Gas Phase) basis->solvent geo_opt Geometry Optimization solvent->geo_opt freq_calc Frequency Calculation (Confirm Minimum) geo_opt->freq_calc ground_state Ground-State Properties (HOMO/LUMO, IP, EA) freq_calc->ground_state excited_state Excited-State Properties (TD-DFT, CASPT2) freq_calc->excited_state reactivity Analyze Reactivity (Redox Potentials, ESP) ground_state->reactivity spectra Simulate Spectra (UV-Vis, ECD) excited_state->spectra compare Compare with Experimental Data spectra->compare reactivity->compare

Caption: A generalized workflow for quantum chemical calculations of this compound.

Ground-State Electronic Structure

The ground-state electronic properties of this compound are fundamental to its chemical behavior, including its role as an electron donor in DNA charge transport and its susceptibility to oxidative damage.

Tautomerism

This compound can exist in several tautomeric forms, which differ in the position of their labile protons. The relative stability of these tautomers is highly sensitive to the environment and the level of theory used in calculations.[14] The canonical keto-N9H and keto-N7H forms are generally found to be the most stable.[9][14] High-level computations are required for an accurate ordering, as the energy differences can be very small.[9][14]

Tautomer/RotamerRelative Electronic Energy (kcal/mol) at junChS-F12 level[14]
Gua-1 (keto-N7H) 0.00
Gua-2 (keto-N9H) 0.23
Gua-3 (enol-N7H) 0.81
Gua-4 (enol-N9H) 1.83
Gua-5 (keto-N7H, rot2) 4.31

Note: Energies are from high-level composite scheme calculations, representing the state-of-the-art for gas-phase relative energies.

Molecular Orbitals and Ionization Potential

This compound has the lowest ionization potential (IP) among the DNA nucleobases, making it the primary target for oxidative damage.[2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic behavior. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[2][15]

PropertyMethodValue
HOMO-LUMO Gap B3LYP/6-311++G(d,p)> 5 eV[2]
Adiabatic Ionization Energy (Gas Phase) B3LYP/6-311++G(2d,2p)7.65 eV[4]
Adiabatic Electron Affinity (Gas Phase) B3LYP-0.75 eV[13]
Redox Potential (vs SHE in water) M06-2X/6-31++G(d,p)~1.2 V[4]

Note: this compound's negative electron affinity in the gas phase indicates that its anion is unstable; however, in a solvated environment, the anion can be stabilized.[13]

The low ionization potential of this compound is a critical factor in DNA damage pathways. Oxidation initiates a cascade of reactions that can lead to mutagenic lesions.

G G This compound (G) G_rad This compound Radical Cation (G•+) G->G_rad - e- (Oxidation) Deprot Deprotonated Radical (G(-H)•) G_rad->Deprot - H+ Products Oxidation Products (e.g., 8-oxo-Guanine) Deprot->Products + H₂O, further oxidation G cluster_comp Computational Analysis cluster_design Drug Design Strategy cluster_app Therapeutic Application calc Quantum Calculation on this compound HOMO/LUMO Energies Electrostatic Potential Redox Potential Excited States design Rational Drug Design Target Binding Affinity Modulate Reactivity Optimize Photophysics calc:f1->design:f0 Predicts binding sites (e.g., N7 atom) calc:f2->design:f1 Guides design of redox modulators calc:f0->design:f1 Informs on susceptibility to nucleophilic/electrophilic attack calc:f3->design:f2 Aids in developing photosensitizers app Lead Compound Optimization Anticancer Agents Antioxidants Photodynamic Therapy design->app

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) for Guanine Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanine, a fundamental purine nucleobase, is a critical component of nucleic acids, DNA and RNA.[1] Beyond its structural role, this compound and its nucleotide derivatives (GMP, GDP, GTP) are vital players in a myriad of cellular processes, including energy transfer, protein synthesis, and intracellular signal transduction.[1] For instance, the binding and hydrolysis of guanosine triphosphate (GTP) by G-proteins act as a molecular switch in countless signaling pathways.[2][3] The ability to accurately quantify this compound and its nucleotides in biological matrices is therefore essential for research in drug development, diagnostics, and molecular biology.

High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for the quantification of this compound and related compounds. This document provides detailed protocols for two common applications: the quantification of guanosine (a nucleoside of this compound) in plasma and the analysis of this compound nucleotides bound to G-proteins.

Application Note 1: Quantification of this compound/Guanosine in Plasma

This protocol details a reversed-phase HPLC (RP-HPLC) method with UV detection for quantifying guanosine in plasma, a process readily adaptable for this compound. The procedure involves protein precipitation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation.[4]

Experimental Protocol

1. Materials and Reagents

  • Guanosine standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

  • 0.22 µm syringe filters

2. Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

  • Microcentrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase (10 mM Ammonium Formate in Water:Acetonitrile, 97:3, v/v, pH 3.9):

    • Dissolve 0.63 g of ammonium formate in 970 mL of ultrapure water.[4]

    • Adjust the pH to 3.9 using formic acid.[4]

    • Add 30 mL of acetonitrile and mix thoroughly.[4]

    • Filter the mobile phase through a 0.22 µm membrane before use.[4]

  • Stock Solution (1 mg/mL Guanosine):

    • Accurately weigh 10 mg of guanosine standard and dissolve it in 10 mL of methanol.[4]

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 20 µg/mL.[4]

4. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.[4]

  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new clean tube.[4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[4]

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

Data Presentation

Table 1: HPLC Operating Conditions for Guanosine Analysis.

Parameter Condition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH 3.9
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25°C)

| Detection Wavelength | 254 nm[4] |

Table 2: Typical Method Validation Parameters.

Parameter Specification
Specificity No interfering peaks from endogenous plasma components at the analyte retention time.[4]
Linearity (r²) > 0.99[4]
Accuracy 85-115% of the nominal concentration.[4]

| Precision (RSD%) | < 15% |

Visualization: Experimental Workflow

G_workflow_plasma cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Plasma Sample (200 µL) s2 Add Acetonitrile (400 µL) & Vortex s1->s2 s3 Centrifuge (10,000 x g, 10 min) s2->s3 s4 Collect Supernatant s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute in Mobile Phase (200 µL) s5->s6 s7 Filter (0.22 µm) s6->s7 a1 Inject into HPLC-UV s7->a1 a2 Data Acquisition (Peak Area) a1->a2 q2 Calculate Concentration a2->q2 q1 Generate Standard Curve q1->q2

Caption: Workflow for Guanosine Quantification in Plasma.

Application Note 2: Quantification of this compound Nucleotides Bound to G-Proteins

This protocol describes an ion-pair, reverse-phase HPLC method to resolve and quantify this compound nucleotides (e.g., GDP, GTP) bound to GTPase proteins like Ras.[5] This is crucial for studying the activation state of these signaling proteins.[5] The method employs heat extraction to release the tightly bound nucleotides from the protein.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound nucleotide standards: GDP, GTP, GMP, and non-hydrolyzable analogs like GMPPNP.[5]

  • Potassium phosphate monobasic (KH₂PO₄)

  • Tetrabutylammonium bromide

  • Acetonitrile (HPLC grade)

  • HEPES

  • Potassium chloride (KCl)

  • Sodium chloride (NaCl)

  • Purified G-protein samples

2. Preparation of Solutions

  • Mobile Phase (92.5 mM KH₂PO₄, 9.25 mM Tetrabutylammonium Bromide, 7.5% Acetonitrile, pH 6.4):

    • Prepare an aqueous solution of 92.5 mM KH₂PO₄ and 9.25 mM tetrabutylammonium bromide.

    • Adjust the pH to 6.4.

    • Add acetonitrile to a final concentration of 7.5% (v/v) and mix well.

  • Sample Buffer (25 mM HEPES, 140 mM KCl, 15 mM NaCl, pH 7.4):

    • Dissolve the respective salts in ultrapure water and adjust the pH to 7.4.[5]

3. Sample Preparation (Heat Extraction)

  • Start with a purified G-protein sample where unbound nucleotides have been removed (e.g., by buffer exchange).[5]

  • Heat the protein sample at a denaturing temperature (e.g., 95-100°C) for 5-10 minutes to release the bound nucleotides. This step also precipitates the protein.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the denatured protein.

  • Carefully transfer the supernatant, which contains the extracted this compound nucleotides, to an HPLC vial for analysis.

Data Presentation

Table 3: HPLC Operating Conditions for this compound Nucleotide Analysis.

Parameter Condition
Instrument HPLC with UV Detector
Column C18 Analytical Column
Mobile Phase 92.5 mM KH₂PO₄, 9.25 mM Tetrabutylammonium Bromide, 7.5% Acetonitrile, pH 6.4[5]
Flow Rate 1.3 mL/min[5]
Injection Volume 45 µL[5]
Column Temperature 22°C[5]

| Detection Wavelength | 252 nm[5] |

Table 4: Representative Retention Times for this compound Nucleotides.

Nucleotide Typical Retention Time (min)
GMP ~2.5
GDP ~4.0
GTP ~7.5
GMPPNP (analog) ~6.0

Note: Retention times are approximate and can vary based on the specific column and system conditions.[5]

Visualization: Experimental Workflow

G_workflow_protein cluster_prep Nucleotide Extraction cluster_analysis HPLC Analysis cluster_result Result p1 Purified G-Protein (Nucleotide-Bound) p2 Heat Denaturation (95-100°C) p1->p2 p3 Centrifuge to Pellet Protein p2->p3 p4 Collect Supernatant (Contains Nucleotides) p3->p4 a1 Inject into Ion-Pair RP-HPLC System p4->a1 a2 Quantify GDP vs. GTP Peak Areas a1->a2 r1 Determine G-Protein Activation State a2->r1

Caption: Workflow for G-Protein Bound Nucleotide Analysis.

Signaling Pathway Context

The quantification of this compound nucleotides is fundamental to understanding cellular signaling. Many pathways rely on G-proteins, which cycle between an inactive GDP-bound state and an active GTP-bound state.[6]

G-Protein Activation Cycle

An activated G-protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.[6][7] The Gα-GTP and Gβγ subunits then modulate downstream effectors.[6] The intrinsic GTPase activity of the Gα subunit, often accelerated by Regulators of G-protein Signaling (RGS), hydrolyzes GTP back to GDP, returning the system to its inactive state.[6]

G_protein_cycle cluster_dissociation Dissociation inactive Inactive State Gα-GDP + Gβγ active_ga Active Gα-GTP inactive->active_ga GTP Binding active_gby Active Gβγ active_ga->inactive GTP Hydrolysis effector_a Effector A active_ga->effector_a Modulation effector_b Effector B active_gby->effector_b Modulation receptor Activated GPCR (GEF Activity) receptor->inactive GDP Release rgs RGS (GAP Activity) rgs->active_ga G_pi3k_pathway GUA Extracellular This compound Receptor Cell Surface Receptor GUA->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Activation ERK ERK AKT->ERK Crosstalk Response Cellular Responses (Survival, Growth) AKT->Response ERK->Response

References

Application Notes and Protocols for Surface-Enhanced Raman Spectroscopy (SERS) of Guanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Surface-Enhanced Raman Spectroscopy (SERS) analysis of guanine, a fundamental building block of nucleic acids. SERS is a powerful analytical technique that offers significantly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces. This allows for the sensitive and specific detection of analytes, making it a valuable tool in various fields, including biomedical research and drug development.

Overview

This compound, due to its low ionization potential, is particularly susceptible to oxidative damage, a process implicated in numerous diseases. SERS provides a non-destructive, label-free method to study this compound and its derivatives at low concentrations, offering insights into molecular structure, orientation, and interactions with surfaces. This protocol details the preparation of silver nanoparticles (AgNPs) as a SERS substrate, sample preparation, and the acquisition of SERS spectra of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the SERS analysis of this compound.

Table 1: Experimental Parameters for this compound SERS

ParameterValueReference
This compound Concentration5 x 10⁻⁵ M[1][2]
SERS Excitation Wavelength532 nm[1][2]
SEHRS Excitation Wavelength1064 nm[1][2]
SERS Acquisition Time1 s[1][2]
SEHRS Acquisition Time20 - 60 s[1][2]
Spectral Resolution3 - 6 cm⁻¹[1]

Table 2: Characteristic SERS Peaks of this compound

Raman Shift (cm⁻¹)Vibrational AssignmentReference
~660Ring breathing mode[1][2]
~1351In-plane NH bending mode[1][2]
~1570NH₂ scissoring[1][2]
517, 572Ring deformation modes (strong in SEHRS)[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the SERS analysis of this compound.

Preparation of Hydroxylamine-Reduced Silver Nanoparticles

This protocol describes the synthesis of silver colloids that are highly active for SERS.

Materials:

  • Silver nitrate (AgNO₃)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Milli-Q water

Procedure:

  • Prepare a 0.1 M solution of NaOH.

  • Prepare a 6 mM aqueous solution of hydroxylamine hydrochloride.

  • In a clean glass flask, add 5 mL of the 0.1 M NaOH solution to 5 mL of the 6 mM hydroxylamine hydrochloride solution.

  • Prepare 90 mL of a 0.1 mM aqueous solution of AgNO₃ in a separate flask with a stir bar.

  • While vigorously stirring the AgNO₃ solution, add the entire mixture from step 3.

  • The colloid will form spontaneously. Continue stirring for approximately 20 minutes before use.[3]

Sample Preparation for SERS Analysis

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.001 M

  • Prepared silver nanoparticle solution

  • Sodium chloride (NaCl) or Magnesium sulfate (MgSO₄) solution

Procedure:

  • Prepare a stock solution of this compound. Due to its poor water solubility, dissolve this compound in 0.001 M hydrochloric acid.[1][2]

  • To induce the aggregation of the silver nanoparticles, which is crucial for creating "hot spots" for SERS enhancement, add an aggregating agent like sodium chloride or magnesium sulfate to the nanoparticle solution.

  • Mix the aggregated silver nanoparticle solution with the this compound stock solution to achieve a final this compound concentration of 5 x 10⁻⁵ M.[1][2]

  • The sample is now ready for SERS analysis.

SERS Data Acquisition

Instrumentation:

  • Raman spectrometer equipped with a microscope and appropriate laser sources (e.g., 532 nm for SERS).

Procedure:

  • Place a small aliquot of the prepared this compound-nanoparticle sample into a suitable microcontainer.

  • Mount the sample on the microscope stage of the Raman spectrometer.

  • Focus the laser onto the sample using a low-power objective (e.g., 10x).

  • Set the excitation wavelength to 532 nm for SERS measurements.

  • Acquire the SERS spectrum. A typical acquisition time is 1 second.[1][2]

  • For comparison or further analysis, Surface-Enhanced Hyper-Raman Scattering (SEHRS) can be performed using a 1064 nm excitation laser with acquisition times ranging from 20 to 60 seconds.[1][2]

  • Process the acquired spectra for baseline correction and analysis of the characteristic Raman peaks of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the components in a SERS experiment.

SERS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NP_Synth Nanoparticle Synthesis Aggregation Nanoparticle Aggregation NP_Synth->Aggregation Guanine_Sol This compound Solution Preparation Mixing Sample Mixing Guanine_Sol->Mixing Aggregation->Mixing SERS_Acq SERS Data Acquisition Mixing->SERS_Acq Data_Proc Data Processing SERS_Acq->Data_Proc Spectral_Analysis Spectral Analysis Data_Proc->Spectral_Analysis

Caption: Experimental workflow for SERS analysis of this compound.

SERS_Components Laser Laser Source (e.g., 532 nm) Substrate SERS Substrate (Silver Nanoparticles) Laser->Substrate Signal Enhanced Raman Signal Substrate->Signal Analyte Analyte (this compound) Analyte->Substrate Detector Raman Detector Signal->Detector

Caption: Key components and their relationship in a SERS experiment.

References

Application Notes and Protocols for the Detection of 8-oxo-guanine as a Marker of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can also be induced by environmental factors. An excess of ROS can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Oxidative stress can cause damage to cellular macromolecules, including DNA. One of the most common and well-studied DNA lesions resulting from oxidative stress is 8-oxo-7,8-dihydroguanine (8-oxoGua), and its deoxyribonucleoside form, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The presence and quantity of 8-oxoGua/8-oxodG in biological samples serve as a critical biomarker for assessing the extent of oxidative DNA damage.

These application notes provide an overview and detailed protocols for the primary methods used to detect and quantify 8-oxo-guanine, offering researchers the tools to accurately assess oxidative stress in their studies.

Methods for Detecting 8-oxo-guanine

Several analytical techniques are available for the quantification of 8-oxoGua and 8-oxodG in various biological matrices such as cellular DNA, urine, plasma, and tissues. The choice of method depends on factors like the required sensitivity and specificity, sample type, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), enzyme-based methods like the comet assay, and Immunohistochemistry (IHC).

Data Presentation: Comparison of Detection Methods

The following table summarizes the key quantitative parameters of the most widely used methods for 8-oxo-guanine detection.

MethodSample TypeDetection LimitSpecificityThroughputKey AdvantagesKey Disadvantages
HPLC-ECD DNA hydrolysates, Urine~10 fmol - 1 nM[1][2]HighLow to MediumHigh selectivity and sensitivity.[1]Technically demanding, potential for sample oxidation during preparation.[3]
LC-MS/MS DNA hydrolysates, Urine, Plasma, Cell extracts~0.5 nM (nucleosides in urine)[4]Very HighMediumHigh specificity and sensitivity, can measure multiple analytes.[4]Requires expensive equipment and skilled personnel.[5]
ELISA Urine, Plasma, Saliva, DNA hydrolysates~0.59 - 0.94 ng/mL[6]Moderate to HighHighHigh throughput, commercially available kits.[7][8]Potential for cross-reactivity, may overestimate levels compared to LC-MS/MS.[6]
Comet Assay (with Fpg) Whole cellsDetects lesions in individual cellsHigh (with enzyme)Medium to HighProvides information on DNA damage at the single-cell level.[9][10]Semi-quantitative, susceptible to variations in experimental conditions.
Immunohistochemistry (IHC) Fixed tissuesQualitative/Semi-quantitativeModerate to HighLow to MediumProvides spatial distribution of 8-oxodG within tissues.[11][12]Prone to artifacts from fixation and antigen retrieval.[13]

Signaling Pathway: Base Excision Repair of 8-oxo-guanine

The primary cellular defense against 8-oxoGua is the Base Excision Repair (BER) pathway. Understanding this pathway is crucial for interpreting the levels of 8-oxoGua in biological samples, as it reflects the balance between DNA damage and repair.

BER_pathway DNA DNA with 8-oxoG OGG1 OGG1/Fpg (DNA Glycosylase) DNA->OGG1 Recognizes and excises 8-oxoG AP_site AP Site OGG1->AP_site APE1 APE1 (AP Endonuclease) AP_site->APE1 Cleaves phosphodiester backbone 5' to AP site SSB Single-Strand Break with 3'-dRP APE1->SSB PolB DNA Polymerase β (dRP lyase & synthesis) SSB->PolB Removes 3'-dRP and inserts correct nucleotide Gap_filled Gap Filled PolB->Gap_filled Ligase DNA Ligase III/XRCC1 Gap_filled->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxo-guanine.

Experimental Protocols

Here we provide detailed protocols for the key methods used to detect 8-oxo-guanine.

Protocol 1: HPLC-ECD for 8-oxodG in DNA

This protocol describes the quantification of 8-oxodG in DNA isolated from cells or tissues using High-Performance Liquid Chromatography with Electrochemical Detection.

HPLC_ECD_Workflow start Start: Cell/Tissue Sample dna_extraction DNA Extraction (e.g., with NaI method to minimize oxidation) start->dna_extraction dna_quantification DNA Quantification (UV Spectrophotometry) dna_extraction->dna_quantification enzymatic_hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) dna_quantification->enzymatic_hydrolysis filtration Filtration of Hydrolysate (0.22 µm filter) enzymatic_hydrolysis->filtration hplc_ecd_analysis HPLC-ECD Analysis filtration->hplc_ecd_analysis data_analysis Data Analysis (Quantify 8-oxodG and dG peaks) hplc_ecd_analysis->data_analysis end End: Report 8-oxodG/10^6 dG data_analysis->end

Caption: Workflow for HPLC-ECD analysis of 8-oxodG in DNA.

  • DNA Extraction:

    • Homogenize tissue or pellet cells.

    • Extract DNA using a method that minimizes oxidative artifacts, such as a sodium iodide (NaI) based method or a commercial kit designed for oxidative damage analysis. It is crucial to avoid phenol-based extraction methods.[14]

    • Include antioxidants like desferrioxamine in the lysis buffer to prevent in vitro DNA oxidation.

  • DNA Quantification:

    • Resuspend the purified DNA in water or a low-salt buffer.

    • Determine the DNA concentration and purity using a UV spectrophotometer by measuring absorbance at 260 and 280 nm.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA, add nuclease P1 (2 units) in a buffer of 20 mM sodium acetate (pH 5.2).

    • Incubate at 37°C for 30 minutes.

    • Add 1 M Tris-HCl (pH 8.0) to adjust the pH to ~7.5.

    • Add alkaline phosphatase (2 units) and incubate at 37°C for another 60 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any undigested material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 10% methanol in 50 mM sodium acetate buffer (pH 5.2).

    • Flow Rate: 1.0 mL/min.

    • Electrochemical Detector: Set the potential of the first electrode to +130 mV (for dG) and the second electrode to +400 mV (for 8-oxodG).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 8-oxodG and 2'-deoxyguanosine (dG).

    • Quantify the peak areas for 8-oxodG and dG in the samples.

    • Express the level of oxidative DNA damage as the ratio of 8-oxodG molecules per 10^6 dG molecules.

Protocol 2: LC-MS/MS for 8-oxodG in Urine

This protocol details the quantification of 8-oxodG in urine samples using Liquid Chromatography-Tandem Mass Spectrometry, a highly specific and sensitive method.

LCMS_Workflow start Start: Urine Sample centrifugation Centrifugation (Remove particulates) start->centrifugation spe Solid Phase Extraction (SPE) (Optional, for sample cleanup and concentration) centrifugation->spe filtration Filtration (0.22 µm filter) spe->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_analysis Data Analysis (Quantify against internal standard) lcms_analysis->data_analysis end End: Report 8-oxodG concentration (e.g., ng/mg creatinine) data_analysis->end

Caption: Workflow for LC-MS/MS analysis of 8-oxodG in urine.

  • Sample Collection and Preparation:

    • Collect urine samples and store them at -80°C until analysis.

    • Thaw samples and centrifuge at 2,000 x g for 10 minutes to remove any sediment.

    • Add a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG) to each sample for accurate quantification.[5]

  • Solid Phase Extraction (Optional but Recommended):

    • For samples with low concentrations of 8-oxodG, use a C18 SPE cartridge to concentrate the analyte and remove interfering substances.

    • Condition the cartridge with methanol and then water.

    • Load the urine sample.

    • Wash with water.

    • Elute 8-oxodG with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system with a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate 8-oxodG from other urine components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-oxodG (e.g., m/z 284.1 → 168.1) and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of 8-oxodG to the internal standard against the concentration.

    • Determine the concentration of 8-oxodG in the urine samples.

    • Measure the creatinine concentration in the same urine sample using a separate assay.

    • Normalize the 8-oxodG concentration to the creatinine concentration to account for variations in urine dilution.

Protocol 3: Competitive ELISA for 8-oxodG

This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay for the quantification of 8-oxodG in biological fluids.

ELISA_Workflow start Start: Sample (Urine, Plasma, etc.) sample_prep Sample Preparation (Dilution, DNA digestion if necessary) start->sample_prep add_to_plate Add Samples/Standards and Anti-8-oxodG Antibody to Coated Plate sample_prep->add_to_plate incubation1 Incubation (Competitive Binding) add_to_plate->incubation1 wash1 Wash Plate incubation1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubation2 Incubation add_secondary->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubation (Color Development) add_substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance data_analysis Data Analysis (Calculate concentration from standard curve) read_absorbance->data_analysis end End: Report 8-oxodG Concentration data_analysis->end

Caption: Workflow for a competitive ELISA for 8-oxodG.

This protocol is based on a typical commercially available competitive ELISA kit.[15]

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as directed in the kit manual.

    • Create a serial dilution of the 8-oxodG standard to generate a standard curve.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to the wells of the 8-oxodG-coated microplate.

    • Add 50 µL of the primary anti-8-oxodG antibody to each well (except the blank).

    • Incubate for 1-2 hours at room temperature. During this incubation, free 8-oxodG in the sample competes with the 8-oxodG coated on the plate for binding to the antibody.[15]

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as before.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance is inversely proportional to the concentration of 8-oxodG.

    • Calculate the concentration of 8-oxodG in the samples by interpolating from the standard curve.

Protocol 4: Comet Assay with Formamidopyrimidine-DNA Glycosylase (Fpg)

This protocol describes the detection of oxidized purines, primarily 8-oxoGua, in individual cells using the comet assay combined with the Fpg enzyme.

Comet_Assay_Workflow start Start: Cell Suspension mix_with_agarose Mix Cells with Low-Melting-Point Agarose start->mix_with_agarose embed_on_slide Embed on Agarose-Coated Slide mix_with_agarose->embed_on_slide lysis Cell Lysis (High salt and detergent) embed_on_slide->lysis enzyme_treatment Enzyme Treatment (Incubate with Fpg or buffer) lysis->enzyme_treatment alkaline_unwinding Alkaline Unwinding of DNA enzyme_treatment->alkaline_unwinding electrophoresis Electrophoresis alkaline_unwinding->electrophoresis neutralization Neutralization electrophoresis->neutralization staining DNA Staining (e.g., with SYBR Green) neutralization->staining visualization Visualization and Scoring (Fluorescence Microscopy) staining->visualization end End: Quantify DNA Damage visualization->end

Caption: Workflow for the Fpg-modified comet assay.

  • Cell Preparation:

    • Prepare a single-cell suspension from cultured cells or tissues.

    • Adjust the cell concentration to approximately 1 x 10^5 cells/mL in ice-cold PBS.

  • Embedding Cells in Agarose:

    • Mix 10 µL of the cell suspension with 75 µL of 0.7% low-melting-point agarose at 37°C.

    • Pipette the mixture onto a slide pre-coated with 1% normal-melting-point agarose.

    • Cover with a coverslip and solidify on a cold plate for 10 minutes.

  • Lysis:

    • Remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Fpg Enzyme Treatment:

    • Wash the slides three times for 5 minutes each with Fpg enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).

    • Add 50 µL of Fpg enzyme (diluted in enzyme buffer) to each slide. For control slides, add only the enzyme buffer.

    • Incubate for 30 minutes at 37°C in a humidified chamber.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

    • The net Fpg-sensitive sites are calculated by subtracting the score of the buffer-treated control slides from the score of the Fpg-treated slides.

Protocol 5: Immunohistochemistry (IHC) for 8-oxodG in Paraffin-Embedded Tissues

This protocol provides a method for the in situ detection of 8-oxodG in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Start: FFPE Tissue Section on Slide deparaffinization Deparaffinization and Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Heat-induced) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (Anti-8-oxodG) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection with Chromogen (e.g., DAB) secondary_antibody->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration_mounting Dehydration and Mounting counterstaining->dehydration_mounting visualization Visualization (Light Microscopy) dehydration_mounting->visualization end End: Qualitative/Semi-quantitative Analysis visualization->end

Caption: Workflow for immunohistochemical staining of 8-oxodG.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (10 mM, pH 6.0).

    • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[12]

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Wash slides in PBS.

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.

    • Incubate with a primary antibody against 8-oxodG (e.g., clone N45.1) overnight at 4°C.[12]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBS.

    • Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • The presence of a brown precipitate indicates positive staining for 8-oxodG.

    • Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive cells.

References

Illuminating Cellular Dynamics: A Guide to Real-Time Imaging with Fluorescent Guanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of fluorescent guanine analogs for real-time imaging of cellular processes. These advanced techniques offer unprecedented insights into nucleic acid conformation, protein-nucleic acid interactions, and enzymatic activity within living cells. This guide provides detailed application notes, experimental protocols, and quantitative data to facilitate the adoption of these powerful tools in academic and industrial research.

Fluorescent this compound analogs are synthetic molecules that mimic natural this compound but possess intrinsic fluorescence. This property allows for the direct visualization of their incorporation into DNA and RNA and the subsequent tracking of these nucleic acids in real time. Their fluorescence is often sensitive to the local microenvironment, providing valuable information about changes in nucleic acid structure and binding events.

Core Applications:

  • Probing Nucleic Acid Structure and Dynamics: The fluorescence of these analogs can be quenched or enhanced upon incorporation into single-stranded or double-stranded nucleic acids, or when interacting with specific neighboring bases. This sensitivity allows for the study of DNA and RNA folding, hybridization, and conformational changes.

  • Investigating Protein-Nucleic Acid Interactions: Binding of proteins to nucleic acids containing fluorescent this compound analogs can alter their fluorescence properties, enabling the real-time monitoring of these interactions. This is particularly useful for studying enzymes that process nucleic acids, such as polymerases, integrases, and helicases.

  • Monitoring Enzymatic Activity: Assays can be designed where an enzymatic reaction, such as cleavage of a nucleic acid strand containing a fluorescent analog, results in a measurable change in fluorescence. This provides a continuous, real-time readout of enzyme activity.

  • High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for the discovery of drugs that modulate the activity of nucleic acid-binding proteins.

Featured Fluorescent this compound Analogs:

This report details the properties and applications of several key fluorescent this compound analogs, including:

  • 2-Aminopurine (2-AP): A widely used adenine and this compound analog, its fluorescence is highly sensitive to base stacking and local environment.

  • Pyrrolo-dC: While a deoxycytidine analog, it specifically base pairs with deoxyguanosine and its fluorescence is quenched in duplex DNA, making it an excellent probe for DNA melting and protein binding.

  • 3-Methylisoxanthopterin (3-MI): A highly fluorescent guanosine analog with a high quantum yield, it can be site-specifically incorporated into oligonucleotides to monitor enzymatic reactions.

  • Thienoguanosine (thG): A newer generation analog designed to be a more faithful and brighter substitute for guanosine, overcoming some of the limitations of 2-AP.

Quantitative Data Summary

The photophysical properties of fluorescent this compound analogs are crucial for their application in real-time imaging. The following tables summarize key quantitative data for some of the most commonly used analogs.

Table 1: Photophysical Properties of Selected Fluorescent this compound Analogs

Fluorescent AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)
2-Aminopurine (2-AP) ~305~370~0.68 (in water)~7,000
Pyrrolo-dC ~350~450Varies (quenched in duplex)~5,000
3-Methylisoxanthopterin (3-MI) ~350~4300.88Not Reported
thG (deoxythienoguanosine) ~380~5000.46Not Reported

Table 2: Fluorescence Lifetime of Selected Fluorescent this compound Analogs

Fluorescent AnalogFluorescence Lifetime (τ, ns) in Water/BufferNotes
2-Aminopurine (2-AP) ~12Mono-exponential decay.[1]
Pyrrolo-dC ~3.7 (single-stranded), ~6.3 (double-stranded)Lifetime changes upon hybridization.
3-Methylisoxanthopterin (3-MI) Not Reported
thG (deoxythienoguanosine) Not Reported

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of fluorescent this compound analogs.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_Protein 2. Activation G_alpha_active Gα-GTP (Active) (Fluorescent) G_Protein->G_alpha_active 3. GDP/GTP Exchange G_beta_gamma Gβγ Ligand Ligand Ligand->GPCR 1. Binding GTP_analog Fluorescent GTP Analog GTP_analog->G_Protein Effector Effector Protein Response Cellular Response Effector->Response 5. Signaling G_alpha_active->Effector 4. Modulation G_beta_gamma->Effector

G-Protein signaling with a fluorescent GTP analog.

FRET_Workflow cluster_prep Sample Preparation cluster_imaging FRET Microscopy cluster_analysis Data Analysis Oligo_Synth Synthesize Oligonucleotide with Donor (e.g., thG) Complex_Formation Form Protein-Nucleic Acid Complex Oligo_Synth->Complex_Formation Protein_Label Label Protein of Interest with Acceptor Protein_Label->Complex_Formation Excite_Donor Excite Donor Fluorophore (e.g., at 380 nm for thG) Complex_Formation->Excite_Donor Energy_Transfer Förster Resonance Energy Transfer (FRET) Excite_Donor->Energy_Transfer Detect_Emission Detect Donor and Acceptor Emission Energy_Transfer->Detect_Emission Calc_FRET Calculate FRET Efficiency Detect_Emission->Calc_FRET Det_Distance Determine Intermolecular Distance or Conformational Change Calc_FRET->Det_Distance

Experimental workflow for FRET-based analysis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent this compound Analog Uptake and Localization

This protocol describes the general procedure for introducing a fluorescent this compound analog into living cells and imaging its distribution using confocal microscopy.

Materials:

  • Fluorescent this compound analog (e.g., CF3thG)

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Nuclear stain (e.g., NucRed Live 647)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Probe Incubation: Prepare a stock solution of the fluorescent this compound analog in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing the fluorescent analog.

  • Staining: Incubate the cells with the fluorescent analog for a predetermined period (e.g., 1-24 hours), depending on the specific analog and experimental goals.

  • Nuclear Counterstaining: 30 minutes before imaging, add the nuclear stain to the medium according to the manufacturer's instructions.

  • Washing and Medium Exchange: Gently aspirate the medium containing the fluorescent probes. Wash the cells twice with pre-warmed PBS. Add pre-warmed live-cell imaging medium to the dish.

  • Confocal Microscopy:

    • Place the imaging dish on the stage of the confocal microscope.

    • Use the appropriate laser line to excite the fluorescent this compound analog (e.g., 405 nm for CF3thG) and the nuclear stain (e.g., 633 nm for NucRed).

    • Set the emission detection windows to collect the fluorescence from each probe separately.

    • Acquire images using a high-magnification objective (e.g., 60x oil immersion).

    • For real-time imaging of dynamic processes, acquire time-lapse series.

Data Analysis:

  • Analyze the images to determine the subcellular localization of the fluorescent this compound analog (e.g., nucleus, cytoplasm).

  • Quantify the fluorescence intensity in different cellular compartments over time to study uptake and transport kinetics.

Protocol 2: Förster Resonance Energy Transfer (FRET) Microscopy to Study Protein-Nucleic Acid Interactions

This protocol outlines the steps for using FRET microscopy to detect and quantify the interaction between a protein and a nucleic acid labeled with a fluorescent this compound analog.

Materials:

  • Oligonucleotide containing a donor fluorescent this compound analog (e.g., thG).

  • Protein of interest labeled with an acceptor fluorophore (e.g., a cyanine dye).

  • FRET buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

  • Confocal microscope equipped for FRET imaging (e.g., with spectral imaging or fluorescence lifetime imaging capabilities).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the donor-labeled oligonucleotide in FRET buffer.

    • Prepare a solution of the acceptor-labeled protein in FRET buffer.

    • Mix the donor and acceptor molecules at the desired stoichiometric ratio.

    • Prepare control samples containing only the donor and only the acceptor.

  • FRET Imaging (Acceptor Photobleaching Method):

    • Image the sample in both the donor and acceptor channels before photobleaching.

    • Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.

    • Acquire a post-bleach image of the ROI in the donor channel.

  • FRET Imaging (Sensitized Emission Method):

    • Acquire three images of the sample:

      • Donor channel image using donor excitation.

      • Acceptor channel image using acceptor excitation.

      • FRET channel image using donor excitation and detecting acceptor emission.

    • Acquire control images of donor-only and acceptor-only samples to correct for spectral bleed-through.

Data Analysis:

  • Acceptor Photobleaching: Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.

  • Sensitized Emission: Correct the FRET channel image for donor bleed-through and acceptor cross-excitation. The corrected FRET intensity is proportional to the FRET efficiency.

  • Relate the FRET efficiency to the distance between the donor and acceptor or to the extent of protein-nucleic acid binding.

Conclusion

Fluorescent this compound analogs are versatile and powerful tools for the real-time imaging of molecular processes in living cells. By providing detailed protocols and quantitative data, this guide aims to empower researchers to leverage these innovative techniques for new discoveries in fundamental biology and drug development. The continued development of new and improved fluorescent analogs will undoubtedly expand the scope and impact of live-cell imaging in the years to come.

References

Application Notes and Protocols for the Electrochemical Detection of Guanine in DNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanine, one of the four main nucleobases found in DNA and RNA, is the most susceptible to oxidation due to its low redox potential. The electrochemical detection of this compound provides a highly sensitive and selective method for DNA analysis, with significant applications in clinical diagnostics, DNA damage assessment, and drug development. Monitoring this compound oxidation can serve as a biomarker for oxidative stress and is crucial for understanding the mechanisms of DNA damage-related diseases and the interaction of pharmaceuticals with DNA.

This document provides detailed protocols for the electrochemical detection of this compound in DNA samples using modified electrodes, offering a rapid, cost-effective, and straightforward alternative to traditional methods like high-performance liquid chromatography (HPLC) with electrochemical detection.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at a specific potential when a voltage is applied to an electrode. The process involves the transfer of electrons from the this compound molecule to the electrode surface, generating a measurable current signal. The magnitude of this current is directly proportional to the concentration of this compound, allowing for quantitative analysis. The overall oxidation of this compound is a complex process, generally considered to be a 4-electron, 4-proton transfer, which first involves a two-electron oxidation to form 8-oxothis compound.[1][2][3] This intermediate is then further oxidized.[1][3]

Experimental Protocols

Materials and Reagents
  • Working Electrodes: Glassy Carbon Electrode (GCE), Gold (Au) Electrode, or Screen-Printed Carbon Electrode (SPCE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Analyzer: Potentiostat/Galvanostat.

  • Reagents for Electrode Modification: Multi-walled carbon nanotubes (MWCNTs), Graphene oxide (GO) or reduced Graphene Oxide (rGO), Chitosan, Nafion, and various polymers as required.

  • Supporting Electrolyte: Phosphate buffer saline (PBS) or Acetate buffer.

  • DNA Samples: Calf thymus DNA (as a standard), extracted DNA from biological samples.

  • Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

  • Solvents: Dimethylformamide (DMF), Ethanol, ultrapure water.

Protocol 1: Preparation and Modification of Glassy Carbon Electrode (GCE) with MWCNTs

This protocol describes a common method for modifying a GCE to enhance its sensitivity and selectivity for this compound detection.

  • GCE Polishing:

    • Mechanically polish the GCE surface with 1.0 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse thoroughly with ultrapure water.

    • Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries.

    • After each polishing step, sonicate the electrode in ultrapure water for 5 minutes to remove any adsorbed alumina particles.

    • Finally, rinse the electrode with ethanol and ultrapure water and dry it under a stream of nitrogen.

  • Electrochemical Cleaning:

    • Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. This step ensures the removal of any organic and metallic impurities.

  • MWCNT Dispersion:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonicate the suspension for at least 1 hour to ensure a homogeneous dispersion.

  • GCE Modification:

    • Drop-cast 5-10 µL of the MWCNT suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature or under an infrared lamp.

    • The modified electrode (MWCNT/GCE) is now ready for use.

Protocol 2: Preparation of DNA Samples

For accurate this compound detection, DNA samples must be denatured to expose the this compound bases.

  • DNA Extraction:

    • Extract DNA from the biological sample (e.g., blood, tissue, cells) using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

  • DNA Denaturation:

    • Heat Denaturation: Heat the double-stranded DNA (dsDNA) solution in a boiling water bath for 10-20 minutes, followed by rapid cooling in an ice bath. This separates the DNA strands, making the this compound bases accessible.

    • Acid Denaturation: Alternatively, treat the DNA sample with an acidic solution (e.g., 0.5 M HCl) for a few minutes, followed by neutralization.

  • Sample Preparation for Measurement:

    • Prepare the final DNA sample solution in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.4 or 0.2 M acetate buffer, pH 5.0).

Protocol 3: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive technique for quantitative analysis.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell containing the modified working electrode (e.g., MWCNT/GCE), the Ag/AgCl reference electrode, and the platinum wire counter electrode in the supporting electrolyte.

  • Accumulation Step:

    • Immerse the electrodes in the DNA sample solution.

    • Apply a pre-concentration potential (e.g., +0.3 V to +0.5 V) for a specific duration (e.g., 60-300 seconds) with stirring. This step allows the DNA to adsorb onto the electrode surface, enhancing the detection signal.

  • DPV Measurement:

    • Stop the stirring.

    • Scan the potential towards the positive direction (e.g., from +0.4 V to +1.2 V). The oxidation peak for this compound typically appears between +0.6 V and +0.8 V (vs. Ag/AgCl), depending on the pH and the electrode material.

    • Typical DPV Parameters:

      • Potential Range: +0.4 V to +1.2 V

      • Scan Increment: 4 mV

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Pulse Period: 200 ms

  • Data Analysis:

    • The height of the this compound oxidation peak is proportional to its concentration.

    • Generate a calibration curve by measuring the DPV responses of standard solutions with known this compound concentrations.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak height on the calibration curve.

Data Presentation

The performance of various modified electrodes for this compound detection is summarized in the table below. This allows for a direct comparison of their analytical capabilities.

Electrode ModificationDetection TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Cyclodextrin-poly(N-acetylaniline)/Carbon PasteDPV0.1 - 100.05[4]
Boron-Doped Carbon Nanotubes/GCDPVNot specifiedNot specified[5]
Poly(cytosine)/GCEDPV0.1 - 2000.0061[6]
Dopamine-melanin nanosphere/polyanilineDPV0.05 - 1000.01[7]
Nafion/aminated rGO/Chitosan/GCEDPV0.1 - 1200.1[8]
Electrochemically pretreated GCEAdsorptive Stripping Voltammetry0.25 - 5 (µg/mL)0.03 (3x10⁻⁸ M)[9]
CQDs/Overoxidized poly(2-aminopyridine)/GCEDPV1.0 - 650.51[10]
Nickel Magnate Nanoparticles/Graphite PasteDPV0.5 - 1000.4[11]

Visualizations

Signaling Pathway and Experimental Workflows

Guanine_Oxidation_Pathway This compound This compound Radical This compound Radical Cation This compound->Radical -2e⁻, -2H⁺ OxoG 8-Oxothis compound Radical->OxoG +H₂O, Chemical Step Further_Oxidation Further Oxidized Products OxoG->Further_Oxidation -2e⁻, -2H⁺

Experimental_Workflow Clean_Electrode Clean_Electrode Modify_Electrode Modify_Electrode Clean_Electrode->Modify_Electrode Prepare_Sample Prepare_Sample Accumulation Accumulation Prepare_Sample->Accumulation DPV_Scan DPV_Scan Accumulation->DPV_Scan Peak_Analysis Peak_Analysis DPV_Scan->Peak_Analysis Calibration Calibration Peak_Analysis->Calibration Quantification Quantification Calibration->Quantification

Applications in Drug Development

The electrochemical detection of this compound is a valuable tool in drug development for:

  • Drug-DNA Interaction Studies: Investigating how potential drug candidates interact with DNA. Changes in the this compound oxidation signal can indicate binding events or drug-induced DNA damage.

  • Screening for DNA-Damaging Agents: Rapidly screening compounds for their potential to cause oxidative DNA damage.

  • Therapeutic Efficacy Monitoring: Assessing the effectiveness of drugs that target DNA by monitoring changes in this compound signals in response to treatment.

Troubleshooting and Considerations

  • Electrode Fouling: The electrode surface can become fouled by oxidation products or other components in the sample, leading to decreased signal intensity and poor reproducibility. Regular and thorough cleaning of the electrode is crucial.

  • pH of Supporting Electrolyte: The pH of the supporting electrolyte significantly affects the this compound oxidation potential. It is essential to optimize and maintain a consistent pH throughout the experiments for reproducible results. The oxidation process of this compound is pH-dependent.[4][12]

  • Interferences: Biological samples may contain other electroactive species, such as ascorbic acid and uric acid, that can interfere with this compound detection. The use of permselective membranes like Nafion or the careful selection of the working potential can help to minimize these interferences.

  • Reproducibility: The drop-casting method for electrode modification can sometimes lead to variability. Electrochemical deposition or other controlled modification techniques may provide better reproducibility.

References

Mass Spectrometry Techniques for Analyzing Guanine Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine, being the most readily oxidized of the DNA bases, is a primary target for adduction by a wide range of endogenous and exogenous agents. These modifications, known as this compound adducts, can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis. Consequently, the accurate detection and quantification of this compound adducts are crucial in toxicology, molecular epidemiology, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and structural elucidation capabilities.[1] This document provides detailed application notes and experimental protocols for the analysis of various this compound adducts using state-of-the-art mass spectrometry techniques.

I. Quantitative Data Summary

The following tables summarize quantitative data for the analysis of several key this compound adducts by LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Quantitative LC-MS/MS Data for N7-Alkylthis compound Adducts

This compound AdductMass Spectrometry TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Biological MatrixReference
N7-Methylthis compound (N7-MeG)LC-MS/MS0.42 fmol1.48 fmolFish Liver DNA[2]
N7-Ethylthis compound (N7-EtG)LC-MS/MS0.17 fmol1.36 fmolFish Liver DNA[2]
N7-(2-hydroxyethyl)this compound (N7-HEG)HPLC/ESI-MS/MS4 fmol (neat solution), 16 fmol (with matrix)Not SpecifiedCell Culture (HepG2)

Table 2: Quantitative LC-MS/MS Data for Oxidative and Exocyclic this compound Adducts

This compound AdductMass Spectrometry TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Biological MatrixReference
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)UPLC-HESI-MS/MSNot Specified~1.57 adducts per 10^6 dG (endogenous level)Human Lymphocyte DNA[3]
Malondialdehyde-deoxyguanosine (M1dG)LC-NSI-HRMS/MS5 amol25 amolHuman Leukocyte DNA[4]
Malondialdehyde-guanine (M1G)LC-MS/MSNot Specified147-162 adducts per 10^7 nucleotidesGenomic DNA[1]
N2,3-ethenothis compound (εG)LC-MS/MSNot Specified~4 adducts per 10^8 this compound (endogenous level)Rat Liver DNA[3]
N2-Ethyl-2'-deoxyguanosine (N2-Et-dG)UPLC-MS/MSNot SpecifiedLinear range: 5–200 ng/mLDried Blood Spot[5]

II. Experimental Protocols

This section provides detailed protocols for the analysis of this compound adducts, from DNA sample preparation to LC-MS/MS analysis.

Protocol 1: General Workflow for this compound Adduct Analysis by LC-MS/MS

This protocol outlines the general steps applicable to the analysis of most this compound adducts. Specific modifications for particular adducts are detailed in the subsequent protocols.

experimental_workflow General Experimental Workflow for this compound Adduct Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Extraction 1. DNA Extraction (from tissues, cells, etc.) DNA_Quantification 2. DNA Quantification & Purity Check (UV Spectrophotometry) DNA_Extraction->DNA_Quantification Internal_Standard 3. Internal Standard Spiking (Isotope-labeled adduct) DNA_Quantification->Internal_Standard Hydrolysis 4. DNA Hydrolysis (Enzymatic or Chemical) Internal_Standard->Hydrolysis Cleanup 5. Sample Cleanup (Solid-Phase Extraction) Hydrolysis->Cleanup LC_Separation 6. Chromatographic Separation (Reversed-Phase HPLC/UPLC) Cleanup->LC_Separation MS_Detection 7. Mass Spectrometric Detection (ESI-MS/MS, MRM mode) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration & Quantification MS_Detection->Peak_Integration Data_Normalization 9. Data Normalization (to DNA amount) Peak_Integration->Data_Normalization Reporting 10. Result Reporting (adducts/10^n nucleotides) Data_Normalization->Reporting

Caption: Overall workflow for the LC-MS/MS analysis of this compound adducts.

1. DNA Extraction:

  • Isolate genomic DNA from tissues or cells using commercially available kits or standard phenol-chloroform extraction methods.

  • Ensure high purity DNA to minimize interference during MS analysis.

2. DNA Quantification and Purity Assessment:

  • Determine DNA concentration and purity using UV spectrophotometry (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

3. Internal Standard Spiking:

  • Add a known amount of a stable isotope-labeled internal standard corresponding to the target this compound adduct to the DNA sample before hydrolysis. This is crucial for accurate quantification, as it corrects for sample loss and matrix effects.

4. DNA Hydrolysis:

  • Enzymatic Hydrolysis (for deoxyribonucleoside adducts):

    • To 10-50 µg of DNA, add a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

    • Incubate at 37°C for 2-24 hours to ensure complete digestion to 2'-deoxynucleosides.

    • Precipitate and remove proteins using cold ethanol or ultrafiltration.

  • Acid Hydrolysis (for purine base adducts, e.g., N7-methylthis compound):

    • Heat the DNA sample in a mild acid (e.g., 0.1 N HCl) at 70°C for 30-60 minutes to release the purine bases.

    • Neutralize the sample after hydrolysis.

  • Neutral Thermal Hydrolysis (for N7-guanine and N3-adenine adducts):

    • This method selectively cleaves the glycosidic bond of these adducts, enriching them in the sample.

5. Sample Cleanup:

  • Use solid-phase extraction (SPE) to remove salts, residual proteins, and other interfering substances. C18 or mixed-mode cation exchange cartridges are commonly used.

6. Liquid Chromatography (LC) Separation:

  • Column: Reversed-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A shallow gradient from low to high organic phase over 20-40 minutes.

7. Mass Spectrometry (MS) Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification.

  • MRM Transitions: Monitor the specific precursor ion (protonated molecule, [M+H]+) to product ion transitions for both the native adduct and its stable isotope-labeled internal standard.

Protocol 2: Analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

8-oxo-dG is a major product of oxidative DNA damage and a widely used biomarker of oxidative stress.

Sample Preparation:

  • Follow the general protocol for DNA extraction and quantification. To prevent artifactual oxidation of this compound during sample preparation, it is crucial to work under oxygen-minimized conditions and add antioxidants like desferrioxamine to the buffers.

  • Perform enzymatic hydrolysis as described in the general protocol to release 8-oxo-dG.

  • Use a stable isotope-labeled internal standard, such as [¹⁵N₅]8-oxo-dG.

  • Perform SPE cleanup using a C18 cartridge.

LC-MS/MS Conditions:

  • LC System: UPLC system for better resolution and sensitivity.

  • Column: Acquity UPLC HSS T3 column or equivalent.

  • MS/MS Transitions (example):

    • 8-oxo-dG: m/z 284.1 → 168.1

    • [¹⁵N₅]8-oxo-dG: m/z 289.1 → 173.1

Protocol 3: Analysis of N7-Methylthis compound (N7-MeG)

N7-MeG is a common adduct formed by alkylating agents.

Sample Preparation:

  • Follow the general protocol for DNA extraction and quantification.

  • Use a stable isotope-labeled internal standard, such as [¹⁵N₅]N7-MeG.

  • Perform acid hydrolysis to release the N7-methylthis compound base.

  • Perform SPE cleanup.

LC-MS/MS Conditions:

  • LC System: HPLC or UPLC system.

  • Column: C18 reversed-phase column.

  • MS/MS Transitions (example):

    • N7-MeG: m/z 166.1 → 149.1

    • [¹⁵N₅]N7-MeG: m/z 171.1 → 154.1

III. Biological Signaling Pathways and Consequences

The formation of this compound adducts can trigger various cellular responses, including DNA repair and, if the damage is overwhelming, cell death or mutagenesis.

DNA Damage Response to this compound Adducts

The diagram below illustrates the general pathways initiated by the formation of two common types of this compound adducts: 8-oxothis compound, a product of oxidative stress, and N7-methylthis compound, an alkylation adduct.

signaling_pathway Cellular Response to this compound Adducts cluster_damage DNA Damage cluster_adducts This compound Adduct Formation cluster_consequences Biological Consequences cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes Oxidative_Stress Oxidative Stress (ROS) dG This compound in DNA Oxidative_Stress->dG Alkylating_Agents Alkylating Agents Alkylating_Agents->dG oxoG 8-oxothis compound (8-oxoG) dG->oxoG Oxidation N7_MeG N7-methylthis compound (N7-MeG) dG->N7_MeG Alkylation Miscoding Miscoding (pairs with Adenine) oxoG->Miscoding BER Base Excision Repair (BER) oxoG->BER Depurination Depurination N7_MeG->Depurination NER Nucleotide Excision Repair (NER) N7_MeG->NER bulky adducts Mutation Mutation (GC -> TA) Miscoding->Mutation AP_Site Apurinic (AP) Site Depurination->AP_Site AP_Site->BER via AP Endonuclease AP_Site->Mutation if unrepaired DNA_Repair DNA Repair BER->DNA_Repair NER->DNA_Repair AP_Endonuclease AP Endonuclease Apoptosis Apoptosis DNA_Repair->Apoptosis if damage is extensive Mutation->Apoptosis if damage is extensive

Caption: Cellular response pathways to this compound adduct formation.

8-oxothis compound and Base Excision Repair (BER): 8-oxoG is a mutagenic lesion as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.[6] The primary repair mechanism for 8-oxoG is the Base Excision Repair (BER) pathway.[7][8][9]

  • Recognition and Excision: The DNA glycosylase OGG1 (8-oxothis compound DNA glycosylase) recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site.[7][9]

  • Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone at the AP site.[8]

  • Synthesis and Ligation: DNA polymerase β inserts the correct nucleotide (this compound), and the nick is sealed by DNA ligase.

N7-methylthis compound and Depurination: N7-alkylation of this compound weakens the glycosidic bond, making the adduct susceptible to spontaneous hydrolysis (depurination).[10] This process releases the adducted base from the DNA backbone, leaving behind a non-instructive abasic (AP) site. While N7-MeG itself is not highly miscoding, the resulting AP site is mutagenic if not repaired, as translesion synthesis polymerases may insert an incorrect base opposite it. These AP sites are also repaired by the BER pathway. Some bulky N7-guanine adducts may be recognized and repaired by the Nucleotide Excision Repair (NER) pathway.

Conclusion

The LC-MS/MS-based methods described in this document provide a robust and sensitive platform for the quantification of a variety of this compound adducts. The detailed protocols and quantitative data serve as a valuable resource for researchers in toxicology, cancer biology, and drug development. The ability to accurately measure these DNA modifications is essential for understanding their biological consequences and their role in human disease. The provided diagrams offer a visual representation of the experimental workflow and the intricate cellular responses to this compound adduction, further aiding in the comprehension of this critical area of research.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Guanine-Rich Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-rich oligonucleotides (GROs) are a class of nucleic acid sequences with significant therapeutic and research potential. Their ability to form stable secondary structures, most notably G-quadruplexes, makes them attractive candidates for aptamers, antisense therapies, and diagnostic probes. However, the same properties that confer their unique functions also present considerable challenges during solid-phase synthesis. The propensity for this compound bases to aggregate and form these secondary structures on the solid support can hinder reagent access, leading to lower coupling efficiencies, increased side reactions, and difficulties in purification.

These application notes provide a comprehensive overview of the optimized strategies and detailed protocols for the successful solid-phase synthesis of this compound-rich oligonucleotides. We will address the key challenges, compare different synthesis strategies with quantitative data, and provide step-by-step experimental protocols for synthesis, deprotection, and purification.

Challenges in the Synthesis of this compound-Rich Oligonucleotides

The primary challenges in the solid-phase synthesis of GROs stem from the unique chemical properties of this compound:

  • G-Quadruplex Formation: this compound-rich sequences can fold into four-stranded G-quadruplex structures, stabilized by Hoogsteen hydrogen bonds between this compound bases. This can occur on the solid support during synthesis, sterically hindering the accessibility of the 5'-hydroxyl group for the next coupling step.

  • Aggregation: this compound bases have a tendency to aggregate via π-π stacking, which can lead to incomplete reactions and lower yields.

  • Depurination: The N7 position of this compound is susceptible to protonation, which can lead to cleavage of the glycosidic bond (depurination), especially during the acidic detritylation step. This results in chain cleavage and the formation of truncated sequences.

  • Side Reactions: The exocyclic amine of this compound can undergo side reactions if not properly protected.

Optimized Strategies for this compound-Rich Oligonucleotide Synthesis

To overcome these challenges, several aspects of the standard phosphoramidite chemistry can be optimized:

Choice of this compound Protecting Group

The choice of the protecting group for the exocyclic amine of deoxyguanosine (dG) is critical. The most common protecting groups are isobutyryl (iBu) and dimethylformamidine (dmf).

  • Isobutyryl (iBu)-dG: This is the traditional and more stable protecting group. However, its removal requires prolonged exposure to harsh basic conditions (e.g., concentrated ammonium hydroxide at elevated temperatures), which can be detrimental to sensitive modifications on the oligonucleotide.

  • Dimethylformamidine (dmf)-dG: This is a more labile protecting group that can be removed under milder conditions.[1] This is particularly advantageous for the synthesis of modified oligonucleotides. The use of dmf-dG can lead to faster deprotection times and potentially higher purity of the final product by minimizing side reactions.[1]

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Isobutyryl (iBu) Concentrated NH₄OH, 55°C, 8-16 hoursRobust, less prone to premature removalHarsh deprotection can degrade sensitive modifications
Dimethylformamidine (dmf) Concentrated NH₄OH, 55°C, 2-4 hours or AMA, RT, 10 minMild deprotection, faster, suitable for modified oligos[1]More labile, may be less stable during synthesis
Synthesis Cycle Modifications

For G-rich sequences, modifications to the standard synthesis cycle can significantly improve outcomes:

  • Coupling Time: Extending the coupling time for dG phosphoramidites (and subsequent G-rich stretches) can help to drive the reaction to completion, compensating for the steric hindrance caused by potential secondary structures. A doubling of the standard coupling time is often recommended.

  • Activator: The choice of activator can influence coupling efficiency. Dicyanoimidazole (DCI) is a strong activator that is less acidic than tetrazole and its derivatives, which can help to minimize depurination.

  • Capping: Efficient capping is crucial to terminate any unreacted chains and prevent the formation of n-1 shortmers. Using a more efficient capping reagent like 6.5% DMAP solution can be beneficial.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a G-Rich Oligonucleotide

This protocol is for the synthesis of a model G-rich oligonucleotide, such as a G-quadruplex-forming sequence, on a 1 µmol scale using an automated DNA synthesizer.

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • dmf-dG-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

  • dA(bz)-, dC(bz)-, T-CE Phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator: 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Capping A: Acetic anhydride/Pyridine/THF

  • Capping B: 16% N-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous acetonitrile

Synthesis Cycle:

The synthesis is performed by executing the following steps for each nucleotide addition, with specific modifications for dG couplings.

Synthesis_Cycle Deblock 1. Deblocking (3% TCA in DCM) Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple 2. Coupling (Phosphoramidite + Activator) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap 3. Capping (Cap A + Cap B) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize 4. Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 Next_Cycle Start Next Cycle Wash4->Next_Cycle Repeat for each nucleotide

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Deblocking: Remove the 5'-DMT protecting group with 3% TCA in DCM.

  • Coupling:

    • For A, C, and T phosphoramidites, couple for the standard instrument time (e.g., 25 seconds).

    • For dmf-dG phosphoramidite, extend the coupling time to at least 60 seconds. For sequences with four or more consecutive guanines, a coupling time of 120-180 seconds may be beneficial.

  • Capping: Terminate unreacted 5'-hydroxyl groups with the capping solutions.

  • Oxidation: Oxidize the phosphite triester to the more stable phosphate triester using the iodine solution.

  • Repeat the cycle until the full-length oligonucleotide is synthesized.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.

Reagents:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Ammonium hydroxide (28-30%)

Procedure using AMA (for dmf-dG):

  • Transfer the CPG support to a 2 mL screw-cap tube.

  • Add 1.5 mL of AMA solution.

  • Incubate at room temperature for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.

Procedure using Ammonium Hydroxide (for iBu-dG):

  • Transfer the CPG support to a 2 mL screw-cap tube.

  • Add 1.5 mL of concentrated ammonium hydroxide.

  • Incubate at 55°C for 8-16 hours.

  • Cool the tube to room temperature and transfer the supernatant to a new tube.

  • Evaporate to dryness in a vacuum concentrator.

Protocol 3: Purification by Anion-Exchange FPLC

Due to their hydrophilicity and tendency to aggregate, anion-exchange Fast Performance Liquid Chromatography (FPLC) is often preferred over reverse-phase HPLC for the purification of G-rich oligonucleotides.[2]

Instrumentation and Materials:

  • FPLC system with a UV detector

  • Anion-exchange column (e.g., Source 15Q or Mono Q)

  • Buffer A: 20 mM Tris-HCl, pH 8.0, 20% Acetonitrile

  • Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl, 20% Acetonitrile

FPLC_Purification Start Start Resuspend 1. Resuspend Crude Oligo (Buffer A) Start->Resuspend Load 2. Load onto Column Resuspend->Load Wash 3. Wash with Buffer A Load->Wash Elute 4. Elute with Gradient (0-100% Buffer B) Wash->Elute Collect 5. Collect Fractions Elute->Collect Desalt 6. Desalt and Lyophilize Collect->Desalt End Pure Oligonucleotide Desalt->End

Figure 2: FPLC purification workflow for G-rich oligonucleotides.

Procedure:

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in Buffer A.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Injection: Inject the resuspended oligonucleotide onto the column.

  • Elution: Apply a linear gradient of Buffer B to elute the oligonucleotide. A typical gradient is from 0% to 50% Buffer B over 30 column volumes.

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 260 nm.

  • Desalting and Lyophilization: Pool the fractions containing the pure oligonucleotide and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). Lyophilize the desalted sample to obtain the final product.

Data Presentation: Comparison of Synthesis Strategies

The following table summarizes expected outcomes for the synthesis of a model 20-mer G-rich oligonucleotide (5'-GGGTGGGTGGGTGGGTGGGT-3') using different this compound protecting groups and coupling times. The data is a representative compilation from literature and typical experimental results.

This compound Protecting GroupCoupling Time for dGAverage Coupling Efficiency (%)Overall Crude Purity (%)Final Yield (OD units from 1 µmol synthesis)
iBu-dGStandard (25s)97.555-6540-50
iBu-dGExtended (60s)98.565-7550-60
dmf-dGStandard (25s)98.060-7045-55
dmf-dG Extended (60s) >99.0 75-85 60-75

Note: Purity was estimated by anion-exchange HPLC analysis of the crude product.

Conclusion

The successful solid-phase synthesis of this compound-rich oligonucleotides is achievable with careful optimization of the standard phosphoramidite chemistry. The use of the dmf protecting group for this compound, in conjunction with extended coupling times, offers a significant improvement in synthesis efficiency and crude purity. Furthermore, purification by anion-exchange FPLC is a robust method for obtaining highly pure G-rich oligonucleotides for research and therapeutic applications. The protocols and data presented in these application notes provide a strong foundation for scientists and researchers working with these challenging but rewarding molecules.

References

Application of Guanine Riboswitches in Synthetic Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine riboswitches are highly conserved non-coding RNA elements predominantly found in the 5'-untranslated region (5'-UTR) of bacterial messenger RNAs (mRNAs).[1][2] They function as precise molecular sensors that directly bind to the purine metabolite this compound, and its analogs like hypoxanthine and xanthine, to regulate gene expression.[1][2] This regulation is achieved through a ligand-induced conformational change in the RNA structure, which typically modulates transcription termination or translation initiation without the need for protein cofactors.[1][3] The modular nature of this compound riboswitches, consisting of a ligand-binding aptamer domain and an expression platform, makes them powerful and versatile tools for a wide range of applications in synthetic biology, biotechnology, and drug development.[4][5]

This document provides detailed application notes on the use of this compound riboswitches as therapeutic targets, biosensors, and regulators of gene expression. It also includes comprehensive experimental protocols for their characterization and implementation.

Application Notes

This compound Riboswitches as Novel Antibacterial Targets

This compound riboswitches are attractive targets for the development of new antibiotics due to their prevalence in pathogenic bacteria and their role in regulating essential genes involved in purine metabolism and transport.[6][7] Targeting these RNA structures offers a novel mechanism of action that can potentially circumvent existing antibiotic resistance.

  • Mechanism of Action: Synthetic this compound analogs can be designed to bind to the riboswitch's aptamer domain, mimicking the natural ligand.[8] This binding can lock the riboswitch in a state that represses the expression of downstream essential genes, even when the cell is starved for this compound, leading to bacterial growth inhibition or cell death.[8] For instance, the pyrimidine analog PC1 has been shown to exhibit bactericidal activity against Clostridioides difficile and Staphylococcus aureus by targeting a this compound riboswitch that controls the guaA gene, which is crucial for GMP synthesis.[7][8]

  • Drug Development Strategy: The development of drugs targeting this compound riboswitches involves the identification of compounds that bind with high affinity and specificity to the bacterial riboswitch but not to host cellular machinery. Structure-based drug design, leveraging the crystal structures of this compound riboswitches, can aid in the rational design of potent and selective inhibitors.[8]

This compound Riboswitch-Based Biosensors

The inherent ability of this compound riboswitches to specifically recognize and respond to their cognate ligand makes them excellent candidates for the development of RNA-based biosensors. These biosensors can be engineered to detect and quantify this compound or other target molecules in living cells or in vitro.

  • Design Principles: A common strategy involves fusing a this compound riboswitch aptamer to a reporter element, such as a fluorogenic RNA aptamer (e.g., Spinach or Broccoli) or a self-cleaving ribozyme.[9][10] Ligand binding to the riboswitch aptamer induces a conformational change that activates the reporter, leading to a measurable output signal like fluorescence.[9][10]

  • Advantages: RNA-based fluorescent (RBF) biosensors offer rapid response times, as they do not require transcription and translation of a reporter protein.[10][11] For example, a guanidine biosensor built from a modified this compound riboswitch and the Broccoli aptamer provided a distinguishable signal in E. coli within 15 minutes.[9] This allows for real-time monitoring of metabolite dynamics within cells.

Precise Control of Gene Expression

Synthetic this compound riboswitches can be engineered to function as "on" or "off" switches for controlling gene expression in a variety of organisms, including bacteria, yeast, and mammalian cells.[12][13][14]

  • Prokaryotic Systems: In bacteria, this compound riboswitches can be placed in the 5'-UTR of a target gene to control its transcription or translation. For transcriptional control, ligand binding can induce the formation of a terminator stem, leading to premature transcription termination (OFF switch).[1][3]

  • Eukaryotic Systems: In mammalian cells, synthetic riboswitches are often designed by inserting a this compound aptamer into a self-cleaving ribozyme, such as the hammerhead or hepatitis delta virus (HDV) ribozyme.[14][15][16][17] This "aptazyme" is typically placed in the 3'-UTR of the target mRNA. This compound binding enhances the ribozyme's self-cleavage activity, leading to mRNA degradation and subsequent downregulation of protein expression.[13]

  • Optochemical Control: Gene expression can be controlled with high spatiotemporal precision by using a photocaged this compound.[13] UV light exposure releases the active this compound, which then binds to the riboswitch to actuate gene expression.[13] This approach allows for precise external control over cellular processes.

Quantitative Data Summary

Riboswitch System/LigandOrganism/SystemApplicationKey Quantitative DataReference(s)
B. subtilis xpt-pbuX this compound Riboswitch with 2-aminopurine (2AP)In vitroLigand Binding CharacterizationApparent KD: 6.69 ± 0.91 µM[18]
B. subtilis yxjA this compound Riboswitch with 2APIn vitroLigand Binding Characterization13-fold higher affinity for 2AP relative to the xpt riboswitch[18]
PRT this compound-II Riboswitch with this compoundIn vitro (ITC)Ligand Binding CharacterizationKd: 0.013 ± 0.002 µM[19]
PRT this compound-II Riboswitch with HypoxanthineIn vitro (ITC)Ligand SpecificityKd: 3.1 µM[19]
PRT this compound-II Riboswitch with GuanosineIn vitro (ITC)Ligand SpecificityKd: 11.0 µM[19]
PRT this compound-II Riboswitch with 2'-deoxyguanosine (2'-dG)In vitro (ITC)Ligand SpecificityKd: 8.5 µM[19]
Guanidine-IV Riboswitch with GuanidineIn vitro (Transcription)Gene RegulationApparent EC50: 68.7 ± 7.3 μM[20]
Guanidine-IV Riboswitch with GuanidineIn vitro (In-line probing)Ligand Binding CharacterizationApparent KD: ~64 µM[20]
GGAM-1 Motif (Guanidine Riboswitch) from L. lactis with GuanidineIn vitro (In-line probing)Ligand Binding CharacterizationApparent KD: 210 ± 20 µM[21]
GGAM-1 Motif (Guanidine Riboswitch) from R. timonensis with GuanidineIn vitro (In-line probing)Ligand Binding CharacterizationApparent KD: 190 ± 30 µM[21]
Synthetic this compound Riboswitch in E. coli with this compoundE. coliGene Expression Control~1.5-fold activation of GFPuv expression with 500 µM this compound[13]
GuaM8HDV Aptazyme in HEK 293 cells with this compoundMammalian Cells (HEK 293)Gene Expression ControlMarked repression of GFP expression with 500 µM this compound[16]

Experimental Protocols

Protocol 1: In Vitro Characterization of Ligand Binding using In-line Probing

This protocol is used to confirm direct ligand binding to the riboswitch RNA and to determine the apparent dissociation constant (KD).

Materials:

  • DNA template for the riboswitch RNA with a T7 promoter

  • T7 RNA polymerase

  • [γ-32P]ATP

  • T4 Polynucleotide Kinase

  • Ligand stock solution (e.g., this compound hydrochloride)

  • In-line probing buffer (50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)

  • Stop buffer (formamide with tracking dyes)

  • Polyacrylamide gel (10%)

  • Phosphorimager

Methodology:

  • RNA Preparation and Labeling:

    • Synthesize the riboswitch RNA in vitro using T7 RNA polymerase and the DNA template.

    • Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • 5'-end label the purified RNA with [γ-32P]ATP using T4 Polynucleotide Kinase.

    • Purify the labeled RNA by PAGE.

  • In-line Probing Reaction:

    • In a 10 µL reaction volume, incubate a trace amount (~1 kBq) of the 32P-labeled RNA in the in-line probing buffer.

    • Add the ligand at varying concentrations (a series of dilutions). Include a no-ligand control.

    • Incubate the reactions at room temperature for approximately 48 hours to allow for spontaneous RNA cleavage.

  • Analysis:

    • Stop the reactions by adding an equal volume of stop buffer and heating at 95°C for 2 minutes.

    • Separate the RNA fragments on a 10% denaturing polyacrylamide gel.

    • Visualize the gel using a phosphorimager.

    • Quantify the band intensities of regions that show ligand-dependent changes in cleavage.

    • Calculate the fraction of RNA bound at each ligand concentration and fit the data to a binding curve to determine the apparent KD.[21]

Protocol 2: In Vitro Transcription Termination Assay

This assay measures the efficiency of the riboswitch in terminating transcription in response to ligand binding.

Materials:

  • Linear DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region.

  • E. coli RNA polymerase holoenzyme.

  • NTPs (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-32P]UTP).

  • Ligand stock solution.

  • Transcription buffer.

  • Stop buffer.

  • Polyacrylamide gel.

Methodology:

  • Transcription Reaction:

    • Set up transcription reactions containing the DNA template, RNA polymerase, and transcription buffer.

    • Add the ligand at various concentrations. Include a no-ligand control.

    • Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

    • Allow the reaction to proceed for a defined time at 37°C.

  • Analysis:

    • Stop the reactions by adding stop buffer.

    • Separate the RNA products (full-length and terminated transcripts) on a denaturing polyacrylamide gel.

    • Visualize and quantify the bands corresponding to the terminated and full-length transcripts using a phosphorimager.

    • Calculate the percentage of termination at each ligand concentration.

Protocol 3: In Vivo Gene Expression Analysis using a Reporter Gene

This protocol assesses the function of a synthetic this compound riboswitch in controlling gene expression within living cells.

Materials:

  • Bacterial or mammalian cells.

  • Expression vector containing the riboswitch-reporter gene construct (e.g., riboswitch upstream of GFP or lacZ).

  • Appropriate growth media.

  • Ligand stock solution (e.g., this compound).

  • Instrumentation for reporter gene measurement (e.g., plate reader for fluorescence or absorbance, flow cytometer).

Methodology:

  • Cell Transformation/Transfection:

    • Introduce the expression vector containing the riboswitch-reporter construct into the host cells.

  • Cell Culture and Induction:

    • Grow the cells in appropriate media.

    • Induce the cells with varying concentrations of the ligand. Include a no-ligand control.

    • Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., several hours).

  • Reporter Gene Measurement:

    • Measure the reporter gene output. For GFP, measure fluorescence. For lacZ, perform a β-galactosidase assay.

    • Normalize the reporter signal to cell density (e.g., OD600 for bacteria).

  • Data Analysis:

    • Calculate the fold change in gene expression by comparing the reporter signal in the presence and absence of the ligand.

    • Plot the reporter output as a function of ligand concentration to determine the dose-response curve.

Visualizations

Guanine_Riboswitch_OFF_Mechanism cluster_nolegand No this compound cluster_legand This compound Present RNA_Polymerase RNA Polymerase Nascent_RNA Nascent RNA RNA_Polymerase->Nascent_RNA Transcription DNA DNA Template Antiterminator Antiterminator Stem Forms Nascent_RNA->Antiterminator Full_Length_mRNA Full-Length mRNA Antiterminator->Full_Length_mRNA Protein Protein Synthesis Full_Length_mRNA->Protein This compound This compound Nascent_RNA_2 Nascent RNA This compound->Nascent_RNA_2 Binds to Aptamer RNA_Polymerase_2 RNA Polymerase RNA_Polymerase_2->Nascent_RNA_2 Transcription DNA_2 DNA Template Terminator Terminator Stem Forms Nascent_RNA_2->Terminator Terminated_Transcript Terminated Transcript Terminator->Terminated_Transcript Transcription OFF

Caption: Transcriptional "OFF" switch mechanism of a typical this compound riboswitch.

Guanine_Biosensor_Workflow cluster_0 Biosensor Design and Construction cluster_1 In Vitro / In Vivo Expression cluster_2 Analyte Sensing Aptamer This compound Aptamer Fusion Fuse Aptamer and Reporter Aptamer->Fusion Reporter Fluorogenic RNA (e.g., Broccoli) Reporter->Fusion Vector Clone into Expression Vector Fusion->Vector Expression Express Biosensor RNA Vector->Expression Binding This compound Binds to Aptamer Expression->Binding Analyte Add this compound (Analyte) Analyte->Binding Conformation Conformational Change Binding->Conformation Fluorescence Fluorescence Signal Conformation->Fluorescence Aptazyme_Gene_Regulation cluster_cis Cis-acting Aptazyme (OFF Switch) mRNA_cis mRNA with 3'-UTR Aptazyme NoGuanine_cis No this compound: Ribozyme Inactive mRNA_cis->NoGuanine_cis Guanine_cis This compound Present mRNA_cis->Guanine_cis Stable_mRNA Stable mRNA -> Translation ON NoGuanine_cis->Stable_mRNA ActiveRibozyme_cis Ribozyme Activated -> Self-cleavage Guanine_cis->ActiveRibozyme_cis Degraded_mRNA Degraded mRNA -> Translation OFF ActiveRibozyme_cis->Degraded_mRNA

References

Application Notes and Protocols for Studying Guanine-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for several widely-used methods to study the binding interactions between guanine nucleotides and proteins. These techniques are crucial for understanding the function of GTPases and G-protein coupled receptors (GPCRs), which are critical players in cellular signaling and prominent targets for drug discovery.

GTPase-Glo™ Assay

The GTPase-Glo™ assay is a bioluminescent method for measuring the activity of GTPases and their regulatory proteins, GTPase Activating Proteins (GAPs) and this compound Nucleotide Exchange Factors (GEFs). The assay quantifies GTPase activity by measuring the amount of GTP remaining after a GTPase reaction. The remaining GTP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescent signal is inversely proportional to the GTPase activity.[1][2][3]

Signaling Pathway: The GTPase Cycle

GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by GAPs, which accelerate GTP hydrolysis, and GEFs, which promote the exchange of GDP for GTP.

GTPase_Cycle GTPase_GDP GTPase-GDP (Inactive) GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GEF (GDP/GTP Exchange) GTPase_GTP->GTPase_GDP GAP (GTP Hydrolysis) Effector Downstream Effector GTPase_GTP->Effector Signal Transduction

Caption: The GTPase cycle, illustrating the transition between inactive and active states.

Experimental Workflow

The GTPase-Glo™ assay follows a simple "add-mix-read" format.

GTPase_Glo_Workflow cluster_prep Preparation cluster_reaction GTPase Reaction cluster_detection Detection prep_reagents Prepare GTPase, GTP, and regulatory proteins (GAP/GEF) setup_reaction Set up GTPase reaction in a multi-well plate prep_reagents->setup_reaction incubate_reaction Incubate at room temperature (e.g., 60-120 minutes) setup_reaction->incubate_reaction add_reagent Add GTPase-Glo™ Reagent (converts GTP to ATP) incubate_reaction->add_reagent incubate_detection1 Incubate for 30 minutes add_reagent->incubate_detection1 add_detection Add Detection Reagent (generates light) incubate_detection1->add_detection incubate_detection2 Incubate for 5-10 minutes add_detection->incubate_detection2 read_luminescence Measure luminescence incubate_detection2->read_luminescence

Caption: Workflow for the GTPase-Glo™ Assay.

Experimental Protocol

This protocol is adapted for a 384-well plate format.[1][3]

Materials:

  • GTPase-Glo™ Assay Kit (Promega)

  • Purified GTPase, GAP, or GEF

  • GTP solution

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all components of the GTPase-Glo™ Assay Kit and equilibrate to room temperature.

    • Prepare a 2X GTP solution (e.g., 10 µM) in GTPase/GAP Buffer containing 1mM DTT.

    • Prepare serial dilutions of the GTPase or regulatory protein in the appropriate buffer.

  • GTPase Reaction:

    • Dispense 5 µL of the protein solution (GTPase, GAP, or GEF) into the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X GTP solution to each well. The final reaction volume will be 10 µL.

    • Include a "no enzyme" control (buffer only) to represent 100% GTP and a "no GTP" control for background.

    • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time may need to be determined empirically.

  • Signal Generation and Detection:

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 30 minutes.

    • Add 20 µL of Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Data Presentation
Sample[GTPase] (nM)Luminescence (RLU)% GTP Remaining
No Enzyme Control01,500,000100%
GTPase101,200,00080%
GTPase50750,00050%
GTPase100300,00020%
GTPase + GAP (10 nM)50375,00025%
No GTP Control-5000%

Data Analysis: The percentage of GTP remaining is calculated relative to the "no enzyme" control after subtracting the background ("no GTP" control). A decrease in luminescence indicates an increase in GTPase activity.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in living cells.[4][5] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla Luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). This method is particularly useful for studying the interaction between GPCRs and G-proteins upon ligand stimulation.[4][6]

Experimental Workflow

BRET_Workflow cluster_prep Preparation cluster_assay BRET Assay constructs Generate fusion constructs: Protein A-Donor (e.g., Rluc) Protein B-Acceptor (e.g., YFP) transfection Co-transfect cells with a constant amount of donor and increasing amounts of acceptor DNA constructs->transfection culture Culture cells for 24-48 hours transfection->culture plate_cells Plate cells in a white, clear-bottom 96-well plate culture->plate_cells add_ligand Add ligand (agonist/antagonist) and incubate plate_cells->add_ligand add_substrate Add luciferase substrate (e.g., Coelenterazine h) add_ligand->add_substrate read_signals Measure luminescence at two wavelengths (donor and acceptor) add_substrate->read_signals

Caption: General workflow for a BRET assay to study protein-protein interactions.

Experimental Protocol

This protocol describes a typical BRET assay to monitor GPCR-G-protein interaction.[6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for GPCR-Rluc and G-protein-YFP fusions

  • Transfection reagent

  • White, clear-bottom 96-well plates

  • Coelenterazine h (luciferase substrate)

  • Plate reader capable of dual-channel luminescence detection

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 6-well plate at a density that will reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with a constant amount of the donor construct (e.g., GPCR-Rluc) and increasing amounts of the acceptor construct (e.g., Gγ-YFP), keeping the total amount of DNA constant with an empty vector.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • BRET Assay:

    • Harvest the transfected cells and seed them into a white, clear-bottom 96-well plate.

    • Allow the cells to attach for a few hours.

    • If studying ligand-induced interactions, add the agonist or antagonist at various concentrations and incubate for the desired time.

    • Just prior to reading, add the luciferase substrate Coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm for Rluc) and one for the acceptor (e.g., 530 nm for YFP).

Data Presentation
[Acceptor DNA] (ng)Donor Signal (RLU at 485 nm)Acceptor Signal (RLU at 530 nm)BRET Ratio (Acceptor/Donor)Net BRET
0 (Donor only)500,00025,0000.0500.000
25480,00096,0000.2000.150
50460,000161,0000.3500.300
100420,000210,0000.5000.450
200380,000228,0000.6000.550

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET is obtained by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor. A hyperbolic saturation curve when plotting net BRET against the acceptor/donor expression ratio indicates a specific interaction.[4]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions in real-time. It is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.[7][8]

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay FP Assay prep_reagents Prepare fluorescent tracer and unlabeled protein/competitor setup_assay Set up assay in a black multi-well plate: - Fixed tracer concentration - Titration of protein or competitor prep_reagents->setup_assay incubate Incubate to reach binding equilibrium setup_assay->incubate measure_fp Measure fluorescence polarization using a plate reader incubate->measure_fp

Caption: Workflow for a Fluorescence Polarization binding assay.

Experimental Protocol

This protocol describes a direct binding FP assay to determine the dissociation constant (Kd).

Materials:

  • Fluorescently labeled ligand (tracer)

  • Purified protein of interest

  • Assay buffer

  • Black, non-binding multi-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer that gives a stable and sufficient fluorescence signal.

    • Ensure that the fluorescence of the tracer does not change significantly upon binding to the protein.[8]

  • Direct Binding Assay:

    • Prepare a serial dilution of the protein in the assay buffer.

    • In a black multi-well plate, add a fixed concentration of the fluorescent tracer to each well.

    • Add the serially diluted protein to the wells. Include wells with tracer only (for minimum polarization) and buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters.

Data Presentation
[Protein] (nM)Fluorescence Polarization (mP)
050
175
5120
10160
20195
50220
100235
200240

Data Analysis: The Kd is determined by plotting the change in fluorescence polarization as a function of the protein concentration and fitting the data to a one-site binding (hyperbolic) equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound to the surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[9][10]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize ligand (e.g., protein) on the sensor chip surface inject_analyte Inject analyte (e.g., this compound nucleotide) at various concentrations immobilize->inject_analyte association Association phase: Monitor binding in real-time inject_analyte->association dissociation Dissociation phase: Flow buffer to monitor dissociation association->dissociation regeneration Regenerate the sensor chip surface dissociation->regeneration fit_data Fit sensorgrams to a kinetic model to determine ka, kd, and KD regeneration->fit_data

Caption: Workflow for an SPR experiment.

Experimental Protocol

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified protein (ligand)

  • This compound nucleotide or other small molecule (analyte)

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Inject a series of analyte concentrations over the immobilized ligand surface. Each injection cycle consists of:

      • Association: Flowing the analyte solution over the surface and monitoring the increase in response units (RU).

      • Dissociation: Flowing running buffer over the surface and monitoring the decrease in RU as the analyte dissociates.

    • Include a buffer-only injection as a blank for background subtraction.

  • Surface Regeneration:

    • After each analyte injection cycle, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection. The choice of regeneration solution depends on the specific interaction and must be optimized.

Data Presentation
Analyte Conc. (µM)ka (1/Ms)kd (1/s)KD (µM)Rmax (RU)Chi²
0.11.2 x 10⁵0.050.421500.5
0.5
1.0
5.0
10.0

Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.[10]

Fluorescent Nucleotide Exchange Assay

This assay is used to measure the activity of this compound Nucleotide Exchange Factors (GEFs). It monitors the exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP or BODIPY-GDP) for an unlabeled GTP. When the fluorescent GDP is bound to the GTPase, its fluorescence is high. The GEF-catalyzed exchange for unlabeled GTP leads to the dissociation of the fluorescent GDP and a decrease in fluorescence, which can be monitored over time.[11][12]

Experimental Workflow

GEF_Workflow cluster_prep Preparation cluster_assay Exchange Assay load_gtpase Load GTPase with fluorescent GDP (e.g., MANT-GDP) mix_reagents Mix GTPase-MANT-GDP complex with GEF and excess unlabeled GTP load_gtpase->mix_reagents monitor_fluorescence Monitor the decrease in fluorescence over time in a fluorometer mix_reagents->monitor_fluorescence

Caption: Workflow for a fluorescent nucleotide exchange assay to measure GEF activity.

Experimental Protocol

Materials:

  • Purified GTPase

  • Purified GEF

  • MANT-GDP or BODIPY-GDP

  • GTP

  • Assay buffer

  • Fluorometer

Procedure:

  • Loading GTPase with Fluorescent GDP:

    • Incubate the purified GTPase with a molar excess of MANT-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide loading.

    • Remove excess unbound MANT-GDP using a desalting column.

  • Nucleotide Exchange Reaction:

    • In a cuvette or multi-well plate, combine the GTPase-MANT-GDP complex and the GEF.

    • Initiate the exchange reaction by adding a large excess of unlabeled GTP.

    • Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm for MANT).[13]

Data Presentation
Time (s)Fluorescence Intensity (a.u.) - No GEFFluorescence Intensity (a.u.) - With GEF
010001000
30995850
60990720
120980550
180970450
300950350

Data Analysis: The rate of nucleotide exchange is determined by fitting the fluorescence decay curve to a single exponential equation. The observed rate constant (k_obs) is proportional to the GEF activity.

Nitrocellulose Filter Binding Assay

This is a classic and straightforward method for quantifying the interaction between proteins and nucleic acids (DNA or RNA).[14][15] The assay relies on the property of nitrocellulose membranes to bind proteins but not free nucleic acids. When a mixture of protein and radiolabeled nucleic acid is passed through the filter, the protein and any bound nucleic acid are retained, while the free nucleic acid passes through. The amount of retained nucleic acid, quantified by scintillation counting, is a measure of the binding interaction.

Experimental Workflow

Filter_Binding_Workflow cluster_prep Preparation cluster_binding Binding and Filtration cluster_quantification Quantification label_na Label nucleic acid (e.g., with ³²P) setup_binding Set up binding reactions with a fixed amount of labeled nucleic acid and varying protein concentrations label_na->setup_binding incubate Incubate to reach equilibrium setup_binding->incubate filter Pass reactions through a nitrocellulose filter incubate->filter wash Wash the filter to remove unbound nucleic acid filter->wash count Quantify radioactivity on the filter using a scintillation counter wash->count

Caption: Workflow for a nitrocellulose filter binding assay.

Experimental Protocol

Materials:

  • Purified protein

  • Radiolabeled nucleic acid (e.g., ³²P-labeled DNA or RNA)

  • Binding buffer

  • Nitrocellulose membrane filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Binding Reaction:

    • Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain a constant, low concentration of the radiolabeled nucleic acid and varying concentrations of the protein.

    • Include a "no protein" control to measure background retention.

    • Incubate the reactions at an appropriate temperature to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Filtration:

    • Pre-soak the nitrocellulose filters in binding buffer.

    • Assemble the vacuum filtration apparatus with a filter.

    • Apply a gentle vacuum and slowly pass each binding reaction through its own filter.

    • Wash each filter with a small volume of cold binding buffer to remove unbound nucleic acid.

  • Quantification:

    • Remove the filters from the apparatus and allow them to air dry.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Presentation
[Protein] (nM)Counts Per Minute (CPM)Fraction Bound
05000.00
102,5000.20
507,5000.50
10010,5000.70
20012,5000.83
50014,0000.93
Total Input15,0001.00

Data Analysis: The fraction of bound nucleic acid is calculated for each protein concentration after subtracting the background (no protein control). The dissociation constant (Kd) is the protein concentration at which 50% of the nucleic acid is bound. This can be determined by plotting the fraction bound against the protein concentration and fitting the data to a binding isotherm.

References

Troubleshooting & Optimization

Technical Support Center: Guanine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with guanine solubility during their experiments.

Troubleshooting Guides

Issue: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS, Tris-HCl at pH 7.4).

Possible Causes:

  • Inherent Low Solubility: this compound is notoriously difficult to dissolve in neutral aqueous solutions due to its strong intermolecular hydrogen bonding.[1][2]

  • Incorrect Solvent: Neutral water-based buffers are poor solvents for this compound.[1]

  • Formation of Nanoparticles: Dissolution of this compound in neutral solutions can be hindered by the formation of stable nanoparticles, which may give a false impression of solubility.[3][4][5]

Solutions:

  • pH Adjustment (Primary Method): The most effective way to dissolve this compound is to use acidic or basic conditions to ionize the molecule, which significantly increases its solubility.[1][6][7]

    • Acidic Dissolution: Use a strong acid like HCl to dissolve this compound. For example, up to 25 mg/mL of this compound can be dissolved in 5M HCl.[8]

    • Basic Dissolution: Use a strong base like NaOH or an ammonia solution.[6][7] For instance, 20 mg/mL of this compound can be dissolved in 1N NaOH.[9]

  • Use of Co-solvents: While this compound is only sparingly soluble in many organic solvents, dimethyl sulfoxide (DMSO) can be used, although solubility remains limited.[6][7] This is often a secondary option if pH modification is not possible for the intended application.

Issue: After dissolving this compound in an acidic or basic solution, it precipitates when I adjust the pH back to neutral.

Possible Cause:

  • Re-neutralization and Precipitation: When the pH of a this compound solution is adjusted back to a neutral range (approximately pH 4-10), the ionized this compound returns to its neutral, poorly soluble form, causing it to precipitate out of the solution.[1][10]

Solutions:

  • Prepare a Concentrated Stock: Dissolve this compound at a high concentration in an acidic or basic solution to create a stock.

  • Dilute into Final Buffer: Just before use, dilute a small volume of the concentrated stock solution into your final, larger volume of neutral aqueous buffer.[10] The final concentration of this compound should be low enough to remain in solution.

  • Final Concentration Check: Ensure the final concentration in the neutral buffer is below this compound's solubility limit at that pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in neutral water?

This compound's solubility in neutral water at 25°C is very low.[6] Reported values vary, but a concentration of neutral this compound is estimated to be around 25.4 μM.[3][5][11] The formation of nanoparticles can make it seem like more has dissolved than is truly in solution.[3][4][5]

Q2: How does pH affect this compound solubility?

This compound solubility is highly dependent on pH. It is significantly more soluble in acidic and basic solutions where it can be protonated or deprotonated, respectively.[1] In neutral and basic solutions (pH ~7–13), anhydrous this compound is the dominant form, while in highly acidic solutions (pH ~1–3), this compound monohydrate may be obtained.[1]

Q3: Can I use heat or sonication to help dissolve this compound?

For some related compounds, gentle warming (e.g., 37-60°C) and sonication can help redissolve precipitates, especially if they have crashed out of solution upon storage.[10][12] However, for initial dissolution in a neutral buffer, these methods are unlikely to overcome the fundamental insolubility of this compound. They are more effective when used with an appropriate solvent system (acidic, basic, or co-solvent).

Q4: Are there different solid forms of this compound I should be aware of?

Yes, this compound can exist in different polymorphic forms, such as anhydrous this compound (α and β forms) and this compound monohydrate. These forms can have different solubilities.[6] The commercial this compound is often a mix of anhydrous forms.[6][13]

Data Presentation

Table 1: Aqueous Solubility of this compound at 25°C

Polymorph/FormSolventSolubility (μM)Measurement Method
Commercial this compoundWater39 ± 1Liquid Chromatography
Commercial this compoundCitrate-Phosphate Buffer111 ± 4UV Spectroscopy
Commercial this compoundWater25.4UV Spectroscopy
Commercial this compoundWater42.6HPLC
Anhydrous this compound αWater13.9 ± 0.4UV Spectroscopy
Anhydrous this compound βWater16.5 ± 0.2UV Spectroscopy
Anhydrous this compound αPhosphate-Buffered Solution11.8 ± 0.2UV Spectroscopy
Anhydrous this compound βPhosphate-Buffered Solution13.0 ± 0.1UV Spectroscopy

Data compiled from a 2023 study on the biomineralization and properties of this compound crystals.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using NaOH
  • Weigh this compound: Accurately weigh the desired amount of this compound powder.

  • Prepare NaOH Solution: Prepare a 1N NaOH solution.

  • Dissolve this compound: Add the this compound powder to the 1N NaOH solution while vortexing or stirring. A concentration of up to 20 mg/mL can be achieved.[9]

  • Ensure Complete Dissolution: Continue to mix until the solution is clear. Gentle warming may be applied if necessary, but is often not required.[9]

  • Storage: Store the stock solution at an appropriate temperature. Be aware that precipitation may occur over time, especially at lower temperatures.

Protocol 2: Preparation of a this compound Stock Solution using HCl
  • Weigh this compound: Accurately weigh the desired amount of this compound powder.

  • Prepare HCl Solution: Prepare a 5M HCl solution.

  • Dissolve this compound: Add the this compound powder to the 5M HCl solution. Up to 25 mg/mL can be dissolved.[8]

  • Ensure Complete Dissolution: Stir the solution until all the this compound is dissolved.

  • Storage: Store the acidic stock solution appropriately.

Visualizations

Guanine_Solubility_Workflow Troubleshooting this compound Dissolution start Start: Dissolve this compound in Aqueous Buffer check_dissolution Does it dissolve? start->check_dissolution success Success: This compound is Dissolved check_dissolution->success Yes fail Issue: Insoluble in Neutral Buffer check_dissolution->fail No issue_precipitation Does it precipitate upon pH neutralization? issue_precipitation->success No prepare_stock Prepare Concentrated Stock in Acid/Base issue_precipitation->prepare_stock Yes use_acid_base Use Acidic (e.g., HCl) or Basic (e.g., NaOH) Solvent use_acid_base->issue_precipitation fail->use_acid_base dilute Dilute Stock into Final Buffer Just Before Use prepare_stock->dilute dilute->success

Caption: Workflow for troubleshooting this compound dissolution.

Guanine_pH_Solubility This compound Solubility vs. pH cluster_pH pH Scale cluster_Solubility Relative Solubility p1 < 3 (Acidic) p7 ~7 (Neutral) high_acid High p1->high_acid Ionized (Protonated) p11 > 11 (Basic) low_neutral Very Low p7->low_neutral Neutral Molecule high_base High p11->high_base Ionized (Deprotonated)

Caption: Relationship between pH and this compound's relative solubility.

References

Technical Support Center: Optimization of Guanine Separation in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of guanine using capillary electrophoresis (CE).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.

Issue 1: Poor Peak Shape - Tailing or Fronting Peaks for this compound

Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the analysis of purine bases like this compound and can be attributed to several factors:

  • Analyte-Capillary Wall Interaction: this compound, with its amine groups, can interact with the negatively charged silanol groups on the surface of a fused-silica capillary, leading to adsorption and subsequent peak tailing.

  • Sample Overload: Injecting a sample with a high concentration of this compound can saturate the detector or the stationary phase (in MEKC), causing peak distortion.[1]

  • Inappropriate Buffer pH: If the buffer pH is too close to the pKa of this compound, it can exist in multiple ionization states, leading to broadened or tailing peaks.

Solutions:

  • Modify the Buffer System:

    • pH Adjustment: Operate at a pH where this compound is fully ionized. Alkaline conditions (pH > 9) are often effective.[2][3][4]

    • Additives: Incorporate additives into the running buffer to minimize wall interactions. Organic modifiers like methanol or acetonitrile can help, as can dynamic coating agents.

    • Micellar Electrokinetic Chromatography (MEKC): Employing a surfactant like Sodium Dodecyl Sulfate (SDS) above its critical micelle concentration creates a pseudo-stationary phase that can improve peak shape and selectivity.[5][6]

  • Optimize Injection Parameters:

    • Reduce Sample Concentration: Dilute the sample to prevent overloading.

    • Decrease Injection Time/Pressure: A shorter injection plug will minimize band broadening.

  • Capillary Conditioning:

    • Implement a rigorous capillary rinsing protocol between runs. A typical sequence includes rinses with 0.1 M NaOH, deionized water, and finally the running buffer to ensure a consistent capillary surface.[7]

Issue 2: Poor Resolution and Co-elution of this compound with Other Nucleobases

Question: I am unable to achieve baseline separation between this compound and other nucleobases like adenine. What steps can I take to improve resolution?

Answer:

Achieving adequate resolution among structurally similar nucleobases requires careful optimization of the separation conditions.

Solutions:

  • Buffer Optimization:

    • pH: Fine-tuning the buffer pH can alter the electrophoretic mobility of the analytes. A systematic investigation of the pH range (e.g., 9.2 to 11.0 in a borate buffer) is recommended.[3]

    • Buffer Concentration: Increasing the buffer concentration can reduce electroosmotic flow (EOF) and potentially improve resolution, but may also increase Joule heating. A concentration range of 20-100 mM is a good starting point.

    • Buffer Additives: The addition of cyclodextrins (e.g., β-cyclodextrin) to the buffer can enhance selectivity by forming inclusion complexes with the analytes.[3][4]

  • Employ Micellar Electrokinetic Chromatography (MEKC):

    • The use of surfactants like SDS introduces a partitioning mechanism that can significantly improve the separation of neutral and charged analytes. The concentration of SDS is a critical parameter to optimize.[5][6]

  • Adjust Instrumental Parameters:

    • Voltage: Lowering the separation voltage can sometimes improve resolution by reducing band broadening from Joule heating, although this will increase analysis time.

    • Temperature: Controlling the capillary temperature is crucial for reproducible migration times and can also affect selectivity.

Issue 3: No Peaks or Very Low Signal Intensity

Question: I am not observing any peaks, or the this compound peak is very small. What could be the problem?

Answer:

The absence of peaks or low signal intensity can stem from a variety of issues, from sample preparation to instrument settings.

Solutions:

  • Check Sample Preparation and Injection:

    • This compound Solubility: this compound has low solubility in neutral aqueous solutions.[7][8][9][10] Ensure your sample is fully dissolved. Dissolving this compound in a slightly acidic or basic solution, or using a small amount of an organic solvent like DMSO before diluting with the buffer, can improve solubility.[8][11]

    • Injection Issues: Verify that the capillary tip is immersed in the sample vial during injection and that there are no air bubbles in the sample. Ensure the injection parameters (pressure/voltage and time) are appropriate.

  • Verify Instrument and Detector Settings:

    • Detector Wavelength: The UV detector should be set to an appropriate wavelength for this compound detection. This compound has absorbance maxima around 246 nm and 275 nm.[4]

    • Power Supply: Confirm that the high-voltage power supply is on and delivering the set voltage and current.

    • Capillary Blockage: A clogged capillary can prevent sample introduction. Flush the capillary with filtered solutions.

  • Address Potential Sample Degradation:

    • Ensure the sample has not degraded. Prepare fresh samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for this compound separation?

A1: A common and effective starting point is a borate buffer (e.g., 10-25 mM sodium tetraborate) at a pH between 9.0 and 10.5.[3][5] For improved separation from other nucleobases, consider using MEKC with the addition of 20-70 mM SDS to the borate buffer.[5][12]

Q2: How can I improve the solubility of this compound in my sample?

A2: this compound's solubility is poor in neutral water.[7][8][9][10] To improve solubility, you can:

  • Dissolve the sample in a slightly alkaline (e.g., dilute NaOH) or acidic (e.g., dilute HCl) solution.[11][13]

  • Use a co-solvent. Dissolving this compound in a small amount of DMSO before diluting with your aqueous buffer can be effective.[8]

  • Sonication can also aid in dissolving the sample.

Q3: What detection wavelength should I use for this compound?

A3: this compound has two main absorbance maxima. A wavelength of approximately 246 nm or 275 nm is typically used for UV detection.[4] The optimal wavelength may vary slightly depending on the buffer composition and pH.

Q4: Can organic modifiers improve my separation?

A4: Yes, adding organic modifiers like methanol or acetonitrile to the running buffer can alter the electroosmotic flow and the solvation of the analytes, which can improve resolution and peak shape. The effect of organic modifiers can be complex and may require empirical optimization.

Q5: My migration times are not reproducible. What should I do?

A5: Irreproducible migration times are often due to:

  • Inconsistent Capillary Surface: Implement a consistent and thorough capillary conditioning and rinsing protocol between each run.

  • Temperature Fluctuations: Ensure the capillary temperature is stable and controlled.

  • Buffer Depletion: Use fresh buffer in the inlet and outlet vials for each run or for a limited number of runs to avoid changes in pH and ionic strength.

  • Voltage and Current Instability: Check for any issues with the power supply or for air bubbles in the capillary that could cause current fluctuations.

Data Presentation

Table 1: Buffer Systems for this compound Separation in Capillary Electrophoresis

Separation ModeBuffer SystempHAdditivesApplied Voltage (kV)Capillary DimensionsDetection Wavelength (nm)
MEKC10 mM Borate9.320 mM SDS-27.5-Indirect LIF
MEKC40 mM Borate10.0100 mM SDS940 cm lengthElectrochemical
CZE20 mM Sodium Tetraborate10.525 mM β-cyclodextrin--254
MEKC20 mM Sodium Tetraborate9.350 mM SDS18.5 V/cm27 cm x 75 µm200

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak TailingAnalyte-wall interactionIncrease buffer pH, use MEKC, add organic modifiers.
Sample overloadDilute sample, reduce injection time/pressure.[1]
Poor ResolutionSuboptimal selectivityOptimize buffer pH and concentration, add cyclodextrins, use MEKC.
No/Low SignalPoor this compound solubilityDissolve sample in acidic/basic solution or use DMSO as a co-solvent.[8][11]
Injection failureCheck for capillary blockage, ensure proper sample immersion.
Incorrect detector settingsVerify detector wavelength (around 246/275 nm).[4]
Unstable Migration TimesInconsistent capillary surfaceImplement rigorous capillary rinsing protocol.
Temperature fluctuationsUse effective capillary temperature control.
Buffer depletionUse fresh buffer vials frequently.

Experimental Protocols

Protocol 1: General Procedure for this compound Separation by CZE

  • Capillary Conditioning (for a new capillary):

    • Flush the capillary with 1 M NaOH for 30 minutes.

    • Flush with deionized water for 15 minutes.

    • Flush with the running buffer for 30 minutes.

  • Pre-run Capillary Rinse (between injections):

    • Flush with 0.1 M NaOH for 2 minutes.[7]

    • Flush with deionized water for 2 minutes.

    • Flush with running buffer for 3 minutes.

  • Buffer Preparation:

    • Prepare a 20 mM sodium tetraborate buffer. Adjust the pH to 10.5 with 1 M NaOH.[3]

    • Filter the buffer through a 0.45 µm filter before use.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a small amount of 0.1 M NaOH to ensure complete dissolution.

    • Dilute to the final desired concentration with the running buffer.

    • Centrifuge the sample to remove any particulates.

  • CE Analysis:

    • Set the capillary temperature to 25°C.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of 20-25 kV.

    • Detect the analyte at 254 nm.[3][4]

Mandatory Visualization

troubleshooting_workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution signal No or Low Signal? start->signal reproducibility Poor Reproducibility? start->reproducibility tailing Tailing/Fronting peak_shape->tailing Yes coelution Co-elution resolution->coelution Yes no_peak No Peak Detected signal->no_peak Yes low_peak Low Signal Intensity signal->low_peak Yes migration_shift Migration Time Shift reproducibility->migration_shift Yes overload Sample Overload tailing->overload wall_interaction Wall Interaction tailing->wall_interaction solution_overload Dilute Sample Reduce Injection Time/Pressure overload->solution_overload solution_tailing Optimize Buffer pH Additives (MEKC) Capillary Conditioning wall_interaction->solution_tailing solution_resolution Optimize Buffer (pH, Conc.) Use MEKC or Additives Adjust Voltage/Temperature coelution->solution_resolution solution_solubility Improve this compound Solubility (pH, co-solvent) no_peak->solution_solubility solution_injection Check for Blockage Verify Injection Parameters no_peak->solution_injection solution_detector Verify Detector Wavelength Check Power Supply no_peak->solution_detector low_peak->solution_solubility low_peak->solution_injection low_peak->solution_detector solution_reproducibility Consistent Capillary Rinse Control Temperature Use Fresh Buffers migration_shift->solution_reproducibility

Caption: Troubleshooting workflow for this compound separation in CE.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_post Post-Analysis buffer_prep Buffer Preparation (e.g., Borate pH 9-10.5) capillary_cond Capillary Conditioning (NaOH, H2O, Buffer) buffer_prep->capillary_cond sample_prep Sample Preparation (Ensure this compound Solubility) injection Sample Injection (Hydrodynamic/Electrokinetic) sample_prep->injection capillary_cond->injection separation Apply Voltage (e.g., 20-25 kV) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis optimization Optimization (If necessary) data_analysis->optimization

Caption: General experimental workflow for this compound separation.

References

Technical Support Center: Preventing Guanine Oxidation During DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing, troubleshooting, and understanding guanine oxidation during DNA extraction to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a problem during DNA extraction?

A1: this compound is the most easily oxidized of the four DNA bases.[1] During DNA extraction, reactive oxygen species (ROS) can be generated, which attack this compound residues to form lesions, most commonly 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[2][3] This artificial oxidation during sample preparation can lead to an overestimation of the baseline levels of oxidative DNA damage in your sample, confounding studies on aging, cancer, and neurodegenerative diseases.[4]

Q2: What are the primary causes of this compound oxidation during the extraction process?

A2: Artifactual oxidation is primarily caused by Fenton-type reactions, where trace amounts of transition metals like iron (Fe²⁺) and copper (Cu²⁺) react with endogenous or introduced oxidizing agents (like H₂O₂).[5] This generates highly reactive hydroxyl radicals that damage DNA. Several common laboratory procedures can exacerbate this issue:

  • Phenol-based extraction methods: Phenol can act as a pro-oxidant and has been shown to artificially increase 8-oxo-dG levels.[4][6][7]

  • High-energy processes: Vigorous vortexing or sonication can generate ROS.

  • Extended incubation times: Long enzymatic digestions or incubations, especially at higher temperatures, can increase the chance of oxidation.[6]

  • Contaminated reagents: Buffers and solutions contaminated with transition metal ions are a major source of catalytic oxidation.[8]

Q3: How do antioxidants and chelators prevent DNA oxidation?

A3: Antioxidants and chelators are crucial additives to lysis and storage buffers.

  • Chelators , such as Deferoxamine (DFO) and EDTA, bind to transition metal ions (e.g., iron), preventing them from participating in the Fenton reactions that generate ROS.[6][8]

  • Antioxidants or radical scavengers , like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), directly neutralize free radicals before they can damage the DNA.[8]

Q4: Which DNA extraction method is best for minimizing this compound oxidation?

A4: Methods that avoid phenol and utilize chaotropic salts, such as sodium iodide (NaI), have been shown to produce the lowest and least variable 8-oxo-dG values.[5][6][9][10] Commercial kits that use silica-membrane spin columns are also generally preferred over traditional phenol-chloroform protocols. When combined with the use of metal-free buffers and the addition of chelators, these methods offer the most reliable results.[5]

Troubleshooting Guide: High 8-oxo-dG Levels

This guide addresses the common issue of detecting unexpectedly high or variable levels of 8-oxo-dG in your purified DNA samples.

Problem: My measured 8-oxo-dG levels are significantly higher than expected or inconsistent across replicates.

// Nodes start [label="High 8-oxo-dG Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_method [label="Are you using a\nphenol-based extraction method?", fillcolor="#FBBC05", fontcolor="#202124"]; switch_method [label="Switch to a phenol-free method\n(e.g., NaI or silica column).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; check_chelators [label="Did you include metal chelators\n(e.g., DFO, EDTA) in ALL buffers?", fillcolor="#FBBC05", fontcolor="#202124"]; add_chelators [label="Add chelators to lysis, wash,\nand storage buffers. Use\nChelex-treated water.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; check_temp [label="Were all extraction and digestion\nsteps performed at low\ntemperatures (e.g., 4°C or on ice)?", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Maintain low temperatures\nthroughout the entire protocol.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; check_reagents [label="Are you using high-purity,\nfreshly prepared reagents and\nLC-MS grade water?", fillcolor="#FBBC05", fontcolor="#202124"]; use_high_purity [label="Use high-purity reagents to\nminimize metal contamination.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; final_check [label="Re-analyze sample.\nIf levels are still high, consider\nin vivo oxidative stress as the source.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_method [color="#5F6368"]; check_method -> switch_method [label="Yes", color="#5F6368"]; check_method -> check_chelators [label="No", color="#5F6368"]; switch_method -> final_check [color="#5F6368"]; check_chelators -> add_chelators [label="No", color="#5F6368"]; check_chelators -> check_temp [label="Yes", color="#5F6368"]; add_chelators -> final_check [color="#5F6368"]; check_temp -> lower_temp [label="No", color="#5F6368"]; check_temp -> check_reagents [label="Yes", color="#5F6368"]; lower_temp -> final_check [color="#5F6368"]; check_reagents -> use_high_purity [label="No", color="#5F6368"]; check_reagents -> final_check [label="Yes", color="#5F6368"]; use_high_purity -> final_check [color="#5F6368"]; } end_dot Caption: Troubleshooting decision tree for high 8-oxo-dG levels.

Data Presentation: Impact of Extraction Method on Oxidation

The choice of DNA isolation protocol dramatically impacts the level of artifactual this compound oxidation. Non-phenol, chaotropic salt-based methods consistently yield lower, more accurate measurements of 8-oxo-dG.

DNA Isolation MethodTissue Source8-oxo-dG / 10⁵ dG (Mean ± SEM)Fold Difference vs. NaIReference
Sodium Iodide (NaI) Mouse Liver nDNA0.035 ± 0.0071x (Baseline)[5]
Phenol-Based Mouse Liver nDNA3.15 ± 0.36~90x[5]
NaI + Phenol Step Rat Liver0.55 ± 0.08~2x vs NaI alone[6]
Standard Phenol Rat Liver0.54 ± 0.07~1.9x vs NaI alone[6]

Experimental Protocols

Protocol: DNA Isolation with Antioxidants to Minimize this compound Oxidation

This protocol is designed to minimize artifactual oxidation by using a phenol-free method combined with metal chelation. All aqueous solutions should be prepared with high-purity, metal-free water (e.g., Chelex-treated).

1. Buffer and Solution Preparation:

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM MgCl₂, 10 mM Tris-HCl (pH 7.5). Immediately before use, add Deferoxamine (DFO) to a final concentration of 0.1 mM .[10]

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 0.5% SDS. Immediately before use, add DFO to a final concentration of 1 mM .[6]

  • Proteinase K: 20 mg/mL in sterile, Chelex-treated water.

  • RNase A: 10 mg/mL in sterile, Chelex-treated water.

  • DNA Resuspension Buffer (TE): 10 mM Tris-HCl (pH 8.0), 1 mM EDTA. Immediately before analysis or storage, add DFO to a final concentration of 1 mM .[6]

  • Chaotropic Salt Solution: 6 M Sodium Iodide (NaI).

2. Experimental Workflow:

// Nodes start [label="1. Sample Collection\n(Keep on ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenize [label="2. Homogenization\n(Use buffer with 0.1 mM DFO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="3. Cell Lysis\n(Use buffer with 1 mM DFO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_rna [label="4. Protein & RNA Digestion\n(Add Proteinase K & RNase A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="5. DNA Precipitation\n(Add NaI solution & isopropanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="6. Wash & Dry\n(70% Ethanol, air-dry briefly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="7. Resuspend DNA\n(TE buffer with 1 mM DFO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="8. Storage\n(-80°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> homogenize; homogenize -> lysis; lysis -> protein_rna; protein_rna -> precipitate; precipitate -> wash; wash -> resuspend; resuspend -> store; } end_dot Caption: Recommended workflow for DNA extraction to minimize this compound oxidation.

3. Step-by-Step Procedure:

  • Homogenization: Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer containing 0.1 mM DFO.[10] Perform all steps on ice.

  • Cell Lysis: Pellet cells or nuclei by centrifugation at 4°C. Resuspend the pellet in Lysis Buffer containing 1 mM DFO.[6]

  • Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 37°C for 1-2 hours.

  • RNA Removal: Add RNase A to a final concentration of 50 µg/mL. Incubate at 37°C for 30 minutes.[6]

  • DNA Precipitation: Add an equal volume of the chaotropic NaI solution and mix. Add one volume of isopropanol and mix gently until DNA precipitates.

  • Wash: Spool the DNA and wash the pellet twice with cold 70% ethanol.

  • Resuspension: Briefly air-dry the pellet (do not over-dry, as this can induce damage). Resuspend the DNA in DNA Resuspension Buffer (TE) containing 1 mM DFO.[6]

  • Storage: For long-term storage, keep the DNA at -80°C to prevent further oxidative damage.

References

improving the sensitivity of guanine electrochemical sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanine electrochemical sensors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the sensitivity and reliability of their electrochemical measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low sensitivity or a weak signal in this compound electrochemical sensors?

A1: Low sensitivity in this compound electrochemical sensors can stem from several factors:

  • Suboptimal pH: The electrochemical oxidation of this compound is a proton-dependent process, making the pH of the supporting electrolyte critical. An unsuitable pH can lead to a diminished signal.[1][2][3]

  • Electrode Surface Fouling: Adsorption of this compound oxidation products or other molecules from the sample matrix onto the electrode surface can passivate it, reducing its active area and hindering electron transfer.

  • Insufficient Electrode Surface Area: A bare electrode may not have a large enough surface area to facilitate a strong electrochemical signal for low concentrations of this compound.[4]

  • Slow Electron Transfer Kinetics: The inherent rate of electron transfer for this compound oxidation at an unmodified electrode can be slow, resulting in a weak signal.[3]

Q2: How does pH affect the electrochemical detection of this compound?

A2: The pH of the supporting electrolyte significantly influences both the peak potential and the peak current of the this compound oxidation signal.[1][2][3] Generally, as the pH decreases (becomes more acidic), the oxidation peak potential shifts to more positive values.[3] The optimal pH for achieving the highest signal intensity is typically around physiological pH (e.g., pH 7.0), but it is crucial to optimize this for your specific experimental setup.[5]

Q3: My sensor shows poor reproducibility. What are the likely causes and solutions?

A3: Poor reproducibility is often linked to inconsistencies in electrode preparation and experimental conditions. Key factors include:

  • Inconsistent Electrode Surface Preparation: Variations in polishing, cleaning, or modification of the electrode surface will lead to different electrochemical responses. A standardized and rigorous protocol for electrode preparation is essential.

  • Electrode Surface Instability: The modifying layer on the electrode may not be stable, leading to changes in performance over time.[6][7]

  • Fluctuations in Experimental Conditions: Changes in temperature, pH, or the composition of the supporting electrolyte can all affect the sensor's response.

Q4: How can I minimize interference from other electroactive species in my sample?

A4: Biological samples often contain other electroactive molecules like ascorbic acid and uric acid, which can interfere with this compound detection.[8] Strategies to mitigate interference include:

  • Electrode Modification: Modifying the electrode with materials that selectively enhance the signal for this compound can help. For instance, creating a negatively charged polymer film on the electrode can attract the positively charged this compound molecule, enhancing its signal relative to interferents.[9]

  • Optimizing Operating Potential: By carefully selecting the potential at which you perform your measurement (e.g., in differential pulse voltammetry), you can often resolve the oxidation peaks of this compound and interfering species.[10]

  • Sample Pre-treatment: While more complex, techniques like liquid chromatography can be used to separate this compound from interfering compounds before electrochemical detection.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound electrochemical sensing experiments.

Issue: Weak or No this compound Oxidation Signal

G start Start: Weak/No Signal check_ph 1. Verify pH of Supporting Electrolyte start->check_ph ph_ok Is pH optimal (typically ~5.0-7.0)? check_ph->ph_ok adjust_ph Adjust pH and repeat measurement. ph_ok->adjust_ph No check_electrode 2. Inspect Electrode Surface ph_ok->check_electrode Yes adjust_ph->check_ph electrode_clean Is the electrode clean and properly prepared? check_electrode->electrode_clean clean_electrode Clean/polish the electrode according to protocol. electrode_clean->clean_electrode No modify_electrode 3. Consider Electrode Modification electrode_clean->modify_electrode Yes clean_electrode->check_electrode increase_sensitivity Modify electrode with nanomaterials (e.g., rGO, CNTs, AuNPs) to increase surface area and enhance electron transfer. modify_electrode->increase_sensitivity end Signal Improved increase_sensitivity->end

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Issue: Poorly Resolved Peaks (Overlapping Signals)

G start Start: Poorly Resolved Peaks optimize_dpv 1. Optimize DPV/SWV Parameters start->optimize_dpv params_ok Are pulse amplitude, width, and scan rate optimized? optimize_dpv->params_ok adjust_params Systematically vary parameters to improve resolution. params_ok->adjust_params No check_modification 2. Evaluate Electrode Modifier params_ok->check_modification Yes adjust_params->optimize_dpv modifier_selective Does the modifier offer selectivity? check_modification->modifier_selective change_modifier Experiment with different modifiers (e.g., molecularly imprinted polymers) for better selectivity. modifier_selective->change_modifier No end Peaks Resolved modifier_selective->end Yes change_modifier->end

Caption: Decision tree for resolving overlapping electrochemical signals.

Data Presentation: Performance of Modified Electrodes for this compound Sensing

The following table summarizes the performance of various modified electrodes for the electrochemical detection of this compound, providing a comparative overview of their sensitivity and detection limits.

Electrode ModificationLinear Range (μM)Limit of Detection (LOD)Reference
Poly(cytosine)/GCE0.1–2006.10 nM[2][11]
PPyox/MWNTs-MoS2/GCE5–30 and 30–1201.6 μM[10]
NF/CHT-ARGO/GCE0.1 - 1200.1 μM[3]
In-CeO2/GCPE0.07–3411.9 nM[12]
SWCNT-Lys/GCENot specified75 nM[13]
COFS/NH2-rG/MoS2/GCE0.5–150.00.51 μM[14]
Au-rGO/MWCNT/graphiteNot specified0.5 µg/mL[15]

GCE: Glassy Carbon Electrode, PPyox: Overoxidized Polypyrrole, MWNTs: Multi-walled Carbon Nanotubes, MoS2: Molybdenum Disulfide, NF: Nafion, CHT: Chitosan, ARGO: Aminated Reduced Graphene Oxide, GCPE: Glassy Carbon Paste Electrode, SWCNT-Lys: Single-walled Carbon Nanotubes functionalized with L-lysine, COFS: Covalent Organic Frameworks, NH2-rG: Amino-functionalized Reduced Graphene, Au-rGO: Gold-reduced Graphene Oxide.

Experimental Protocols

Protocol 1: Preparation of a Reduced Graphene Oxide (rGO) Modified Glassy Carbon Electrode (GCE)

This protocol describes a general procedure for modifying a GCE with reduced graphene oxide to enhance sensitivity towards this compound detection.

G cluster_0 Electrode Preparation cluster_1 Graphene Oxide Deposition cluster_2 Electrochemical Reduction A 1. Polish GCE with alumina slurry (0.3 and 0.05 µm). B 2. Sonicate in ethanol and deionized water. A->B C 3. Dry under a nitrogen stream. B->C D 4. Disperse graphene oxide in water via sonication. C->D E 5. Drop-cast a small volume (e.g., 5 µL) of GO suspension onto the GCE surface. D->E F 6. Allow to dry at room temperature. E->F G 7. Immerse the GO/GCE in a suitable electrolyte (e.g., PBS). F->G H 8. Apply a negative potential (e.g., -1.2 V for 200 s) to reduce GO to rGO. G->H I 9. Rinse with deionized water and dry. H->I

Caption: Workflow for preparing an rGO-modified GCE.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

  • Graphene oxide (GO)

  • Phosphate buffer solution (PBS), pH 7.0

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Graphene Oxide Deposition:

    • Prepare a stable dispersion of graphene oxide in deionized water (e.g., 1 mg/mL) by sonication.

    • Drop-cast a small, precise volume (e.g., 5 µL) of the GO dispersion onto the clean GCE surface.

    • Allow the solvent to evaporate completely at room temperature.

  • Electrochemical Reduction of GO:

    • Immerse the GO-modified GCE into a deaerated PBS solution (pH 7.0).

    • Perform electrochemical reduction by applying a constant negative potential or by cyclic voltammetry in a potential window where GO reduction occurs.

    • After reduction, rinse the rGO/GCE with deionized water and dry gently.

  • Sensor ready for use: The rGO/GCE is now ready for this compound detection experiments.

Protocol 2: Differential Pulse Voltammetry (DPV) for this compound Detection

DPV is a sensitive electrochemical technique well-suited for quantifying this compound.

Instrumentation and Parameters:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode: The prepared modified GCE

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

  • Supporting electrolyte: Deaerated PBS (pH 7.0)

  • Typical DPV parameters (should be optimized):

    • Potential range: +0.4 V to +1.0 V vs. Ag/AgCl

    • Modulation amplitude: 50 mV

    • Pulse width: 50 ms

    • Scan rate: 20 mV/s

Procedure:

  • Blank Measurement: Record the DPV of the supporting electrolyte (PBS) to obtain a baseline.

  • Sample Measurement: Add the sample containing this compound to the electrochemical cell and allow for a short accumulation time (e.g., 120 s) at open circuit potential to allow this compound to adsorb to the electrode surface.

  • DPV Scan: Run the DPV scan and record the voltammogram. The oxidation peak for this compound will appear at a potential characteristic of the modified electrode and pH.

  • Quantification: The height of the this compound oxidation peak is proportional to its concentration. A calibration curve can be constructed by measuring the peak currents for a series of standard this compound solutions.

References

Technical Support Center: Guanine Quantification from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of guanine and its derivatives from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound from biological samples?

A1: The primary challenges stem from the complex nature of biological matrices, the low endogenous concentrations of this compound and its derivatives, and the inherent instability of these molecules. Key difficulties include:

  • Matrix Interference: Biological samples contain a multitude of endogenous compounds that can interfere with analytical methods, leading to inaccurate quantification.[1][2][3]

  • Low Analyte Concentration: this compound and its modified forms are often present at very low levels (nanomolar to picomolar), requiring highly sensitive analytical instrumentation.[4][5]

  • Analyte Instability: this compound and especially its oxidized derivatives can be unstable and prone to degradation or artificial formation during sample collection, storage, and processing.[6][7][8]

  • Extraction Efficiency: Achieving consistent and high recovery of this compound from diverse biological matrices like plasma, urine, and tissues can be challenging.[9][10]

  • Chromatographic Resolution: Separating this compound from structurally similar molecules, such as other purine bases and their metabolites, is crucial for accurate measurement.[11][12]

Q2: What are the recommended storage conditions for biological samples to ensure this compound stability?

A2: Proper storage is critical to prevent the degradation of this compound and its derivatives. General recommendations include:

  • Immediate Freezing: Whenever possible, flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[6] For blood, plasma should be separated from cells promptly (within 1 hour) and frozen.

  • Low Temperatures: For long-term storage, -80°C is recommended for all biological samples.[7][8] For short-term storage, 4°C may be acceptable for some sample types like urine, but for no longer than 24 hours.[13]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of target analytes. It is advisable to aliquot samples into smaller volumes before freezing.[6][7]

  • Use of Stabilizers: For certain applications, preservatives or enzyme inhibitors can be added to the samples to prevent enzymatic degradation during collection and storage.[14]

Q3: Which analytical method is best for this compound quantification?

A3: The choice of analytical method depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and fluorescence-based assays.

  • HPLC with UV Detection (HPLC-UV): A robust and widely available technique suitable for quantifying relatively higher concentrations of this compound. It is less sensitive than mass spectrometry and may be more susceptible to interference from co-eluting compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and ability to quantify multiple this compound species simultaneously.[2][4][5][15] It is less prone to interference than HPLC-UV.

  • Fluorescence-Based Assays: These are typically kit-based, high-throughput methods that are simple to use. However, they can be susceptible to interference from autofluorescence of the biological matrix and may have lower specificity compared to LC-MS/MS.[16][17]

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[18] Regularly using a guard column can help extend the life of the analytical column.[12]

  • Possible Cause: Inappropriate mobile phase composition or pH.

    • Solution: Ensure the mobile phase is correctly prepared and that the pH is optimal for the analyte and column type. For this compound, which is a basic compound, a mobile phase with a slightly acidic pH can sometimes improve peak shape.[11]

  • Possible Cause: Matrix effects.

    • Solution: Improve sample cleanup procedures to remove interfering matrix components.[18] Diluting the sample can also mitigate matrix effects, although this may compromise sensitivity.

  • Possible Cause: Injecting the sample in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.[19]

Problem: Inconsistent Retention Times

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function.[11]

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[19]

  • Possible Cause: Column equilibration is insufficient.

    • Solution: Allow adequate time for the column to equilibrate with the mobile phase before starting the analytical run, especially when using ion-pairing reagents or after a gradient elution.[12]

Problem: Low or No Signal (Poor Recovery)

  • Possible Cause: Inefficient extraction of this compound from the sample matrix.

    • Solution: Optimize the extraction protocol. This may involve adjusting the solvent-to-sample ratio, using a different extraction solvent, or employing a more effective homogenization technique.[9]

  • Possible Cause: Degradation of the analyte during sample preparation.

    • Solution: Keep samples on ice throughout the extraction process and work quickly.[6] Consider adding enzyme inhibitors to the lysis buffer to prevent enzymatic degradation.[6]

  • Possible Cause: Loss of analyte during cleanup steps (e.g., solid-phase extraction).

    • Solution: Ensure the solid-phase extraction (SPE) cartridge is properly conditioned and that the elution solvent is strong enough to completely recover the analyte.[9]

  • Possible Cause: Ion suppression in the mass spectrometer (for LC-MS/MS).

    • Solution: Improve sample cleanup to remove co-eluting matrix components that can suppress the ionization of the target analyte.[3] Modifying the chromatographic conditions to separate the analyte from the interfering compounds is also an effective strategy.

Fluorescence-Based Assays

Problem: High Background Fluorescence

  • Possible Cause: Autofluorescence from the biological sample.

    • Solution: Perform a blank measurement using a sample that has not been treated with the fluorescent probe to determine the level of background fluorescence. This value can then be subtracted from the measurements of the test samples.

  • Possible Cause: Non-specific binding of the fluorescent probe.

    • Solution: Increase the number of washing steps after incubation with the probe to remove any unbound probe. Optimizing the probe concentration can also help.

  • Possible Cause: Contaminated reagents or buffers.

    • Solution: Prepare fresh buffers and reagents. Ensure that all labware is clean and free of fluorescent contaminants.[20]

Problem: Low or No Fluorescence Signal

  • Possible Cause: Insufficient concentration of this compound in the sample.

    • Solution: Consider concentrating the sample before the assay. However, be aware that this may also concentrate potential interfering substances.

  • Possible Cause: Degradation of the fluorescent probe.

    • Solution: Store the fluorescent probe according to the manufacturer's instructions, typically protected from light and at a low temperature.

  • Possible Cause: Quenching of the fluorescence signal.

    • Solution: Some components in the biological matrix can quench the fluorescence of the probe. Diluting the sample may help to reduce this effect.[20]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics of different analytical methods for this compound quantification. Note that these values can vary depending on the specific instrument, experimental conditions, and the biological matrix being analyzed.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryThroughput
HPLC-UV 10 - 100 nM50 - 200 nM0.1 - 50 µM85 - 105%Medium
LC-MS/MS 0.1 - 5 nM[5]0.5 - 10 nM[5]0.001 - 10 µM90 - 110%High
Fluorescence Assay 1 - 10 µM[21]3 - 20 µM[21]0.1 - 100 µM80 - 120%High

Experimental Protocols

DNA Extraction from Animal Tissue

This protocol is a general guideline for extracting genomic DNA from animal tissue, which can then be hydrolyzed to quantify this compound.

  • Tissue Homogenization:

    • Weigh approximately 20-25 mg of frozen tissue and place it in a 1.5 ml microfuge tube.

    • Add 180 µl of a suitable lysis buffer (containing detergents and salts) and 20 µl of Proteinase K.

    • Homogenize the tissue using a mechanical homogenizer or by thorough vortexing.[22]

  • Lysis:

    • Incubate the homogenate at 56°C for 1-3 hours, or until the tissue is completely lysed. Vortex occasionally.[22]

  • RNA Removal (Optional):

    • Add RNase A to the lysate and incubate at room temperature for 5-10 minutes.[22]

  • DNA Binding:

    • Add a binding buffer (often containing ethanol) to the lysate and mix well.

    • Transfer the mixture to a silica-based spin column and centrifuge. The DNA will bind to the silica membrane.

  • Washing:

    • Wash the column with two different wash buffers to remove proteins and other contaminants. Centrifuge after each wash.

  • Elution:

    • Place the column in a clean collection tube and add a small volume of elution buffer (e.g., TE buffer or nuclease-free water).

    • Incubate for a few minutes at room temperature, then centrifuge to elute the purified DNA.

    • Store the purified DNA at -20°C or -80°C.

Enzymatic Digestion of DNA for this compound Analysis

This protocol describes the enzymatic hydrolysis of purified DNA to its constituent nucleosides for subsequent analysis.

  • Reaction Setup:

    • In a microfuge tube, combine the following:

      • Purified DNA (up to 1 µg)

      • 10X Reaction Buffer (as recommended by the enzyme manufacturer)

      • Nucleoside Digestion Mix (containing enzymes like nuclease P1 and alkaline phosphatase)[23]

      • Nuclease-free water to a final volume of 20-50 µl.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.[23]

  • Sample Preparation for Analysis:

    • The digested sample is now ready for analysis by HPLC or LC-MS/MS. No further purification is typically required.[23]

Mandatory Visualization

Guanine_Metabolism This compound Metabolism and Signaling Pathway Guanosine Guanosine This compound This compound Guanosine->this compound PNP GMP GMP Guanosine->GMP Xanthine Xanthine This compound->Xanthine GDA UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase GDP GDP GMP->GDP GTP GTP GDP->GTP PI3K_Akt PI3K/Akt Pathway GTP->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GTP->MAPK_ERK CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival MAPK_ERK->CellSurvival

Caption: Simplified diagram of this compound metabolism and its role in activating key signaling pathways.

Guanine_Quantification_Workflow General Workflow for this compound Quantification SampleCollection Biological Sample Collection (e.g., Blood, Urine, Tissue) SamplePreparation Sample Preparation (e.g., DNA/RNA Extraction, Protein Precipitation) SampleCollection->SamplePreparation Hydrolysis Hydrolysis (Enzymatic or Chemical) SamplePreparation->Hydrolysis Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Hydrolysis->Cleanup Analysis Analytical Measurement (LC-MS/MS, HPLC-UV, or Fluorescence Assay) Cleanup->Analysis DataAnalysis Data Analysis and Quantification Analysis->DataAnalysis

Caption: A generalized experimental workflow for the quantification of this compound from biological samples.

References

Technical Support Center: Guanine Deaminase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanine deaminase (GDA) activity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, categorized by the assay method.

Spectrophotometric Assays

Q1: Why is there high background absorbance in my "no-enzyme" control?

  • Possible Cause: Contamination of reagents with xanthine or uric acid.

    • Solution: Use high-purity reagents and freshly prepared buffers. Ensure that the this compound substrate has not degraded.

  • Possible Cause: High protein concentration in the sample causing light scattering.[1]

    • Solution: If possible, dilute the sample or use a protein precipitation step prior to the assay. Measuring absorbance at a higher wavelength (e.g., 300 nm instead of 293 nm) can reduce interference from serum proteins.[1]

  • Possible Cause: Interference from other enzymes in the sample.

    • Solution: If using a coupled assay with xanthine oxidase, ensure the sample does not contain endogenous activities that could produce or consume NADH or hydrogen peroxide.

Q2: Why is the reaction rate lower than expected or absent?

  • Possible Cause: Sub-optimal pH or temperature.

    • Solution: Ensure the assay buffer is at the optimal pH for the specific GDA being studied (typically between 6.5 and 8.0).[2] Verify the incubation temperature is optimal, often around 30-37°C.[2]

  • Possible Cause: Poor solubility of this compound.

    • Solution: this compound is poorly soluble in aqueous solutions.[3] Prepare this compound stock solutions in a slightly basic solution (e.g., 15 mM NaOH) before diluting into the assay buffer.[4] Including additives like dimethylsulfone (20 mM) can also increase solubility.[3]

  • Possible Cause: Enzyme inactivation.

    • Solution: Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.

Fluorometric Assays

Q1: My "no-enzyme" control shows a high fluorescence signal.

  • Possible Cause: Autohydrolysis of the fluorogenic substrate.

    • Solution: Prepare fresh substrate for each experiment and avoid prolonged storage of working solutions. Store stock solutions in single-use aliquots at -20°C or lower.

  • Possible Cause: Contaminated reagents or buffers.

    • Solution: Use high-purity, nuclease-free water and reagents. Prepare fresh buffers and filter them if necessary.

  • Possible Cause: Autofluorescence from the sample.

    • Solution: For cell-based assays, consider using phenol red-free media. It is also important to run a "sample-only" control (without the fluorescent substrate) to determine the intrinsic fluorescence of your sample and subtract this background.

Q2: The assay signal is very low or absent.

  • Possible Cause: Inefficient coupling enzyme activity (e.g., xanthine oxidase, peroxidase).

    • Solution: Verify the activity of the coupling enzymes separately. Ensure all necessary co-factors are present in the reaction buffer.

  • Possible Cause: Quenching of the fluorescent signal.

    • Solution: Some compounds in your sample may quench the fluorescence. Perform a spike-in control by adding a known amount of the fluorescent product to a sample well to see if the signal is recovered.

  • Possible Cause: Light-sensitive reagents have degraded.

    • Solution: Protect fluorescent probes and substrates from light during storage and handling.

LC-MS Based Assays

Q1: I am seeing poor peak shape and resolution for this compound and xanthine.

  • Possible Cause: Inappropriate column chemistry.

    • Solution: this compound and xanthine are highly polar. Use a column designed for polar analytes, such as an aqueous C18 (AQ-C18) column, which is stable in 100% aqueous mobile phases.[4]

  • Possible Cause: Sub-optimal mobile phase.

    • Solution: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for these compounds.[5]

Q2: There is high variability between replicate injections.

  • Possible Cause: Incomplete reaction quenching.

    • Solution: Ensure the reaction is stopped effectively. Adding formic acid is a common method to quench the enzymatic reaction before injection.[4]

  • Possible Cause: Matrix effects from complex samples.

    • Solution: Perform a sample cleanup, such as protein precipitation or solid-phase extraction, to remove interfering substances. The use of a stable isotope-labeled internal standard can also help to correct for variability.

Frequently Asked Questions (FAQs)

Q1: What is the typical Michaelis-Menten constant (Km) for this compound deaminase?

The Km of GDA for this compound can vary depending on the source of the enzyme and the assay conditions. Reported values for human GDA are often in the micromolar range. For example, a Km of 11.21 ± 0.11 μM has been reported.[6] For bovine brain GDA, a lower Km of approximately 0.3 µM has been observed with LC-MS methods.[7]

Q2: What are some common inhibitors of this compound deaminase?

Several purine analogs are known to inhibit GDA. The inhibition constant (Ki) provides a measure of their potency. For example, 5-aminoimidazole-4-carboxamide and azepinomycin are known competitive inhibitors.

Q3: How can I improve the solubility of this compound for my assay?

This compound has low solubility in aqueous buffers, which can be problematic.[3] To improve solubility, you can prepare stock solutions in a dilute base like NaOH before diluting into your final assay buffer.[4][5] Alternatively, organic co-solvents like dimethylsulfone can be included in the assay buffer.[3]

Q4: What are the advantages of a fluorometric assay over a spectrophotometric assay?

Fluorometric assays are generally much more sensitive than conventional spectrophotometric assays, with some reports indicating a more than 1000-fold increase in sensitivity.[3] This allows for the use of smaller sample volumes and the detection of lower enzyme activities.

Q5: When should I choose an LC-MS based assay?

LC-MS based assays offer high specificity and sensitivity and are particularly useful for complex samples where interferences can be an issue for spectrophotometric or fluorometric methods.[4][8] They directly measure the formation of the product, xanthine, and can be multiplexed to analyze multiple components simultaneously.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Deaminase
Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Assay MethodReference
Human (recombinant)This compound11.21 ± 0.11-Colorimetric[6]
Human (recombinant)This compound12 ± 9-Real-Time Monitoring[5]
Bovine BrainThis compound0.31 ± 0.021-LC-MS
Bovine Brain8-Azathis compound155 ± 27-LC-MS
Bovine LiverThis compound0.31 ± 0.03-LC-MS[7]
Table 2: Inhibition Constants (Ki) for this compound Deaminase Inhibitors
InhibitorKi (µM)Enzyme SourceAssay MethodReference
5-Aminoimidazole-4-carboxamide (AICA)4.1 ± 0.24Bovine BrainLC-MS
Azepinomycin0.11 ± 0.043Bovine BrainLC-MS
Caffeine10.2Human-[9]
Xanthine1.96Human-[9]
Uric Acid4.34Human-[9]
2,6-Diaminopurine1.88Human-[9]
Table 3: Optimal Reaction Conditions
ParameterOptimal RangeOrganism/SourceReference
pH6.5 - 8.0Kluyveromyces marxianus[2]
pH~7.4Human[6]
Temperature25°C - 50°CKluyveromyces marxianus[2]
Temperature37°CHuman[5]

Experimental Protocols

Spectrophotometric Assay (Coupled Enzyme Method)

This protocol measures the decrease in absorbance at 245 nm as this compound is converted to xanthine.

Materials:

  • This compound Deaminase (purified or in cell/tissue lysate)

  • This compound stock solution (e.g., 10 mM in 0.1 M NaOH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 245 nm

Procedure:

  • Prepare a series of this compound concentrations (e.g., 2, 5, 7, 10, 12, 15, 17, and 20 µM) by diluting the stock solution in the assay buffer.[6]

  • Add a fixed amount of this compound deaminase to each well of the plate.

  • Initiate the reaction by adding the this compound solutions to the wells.

  • Immediately measure the change in absorbance at 245 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

Fluorometric Assay (Coupled Enzyme Method)

This is a highly sensitive method that measures the production of hydrogen peroxide in a coupled reaction.

Materials:

  • This compound Deaminase

  • This compound stock solution

  • Xanthine Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.6

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mix containing the assay buffer, xanthine oxidase, HRP, and the fluorescent probe.

  • Add your sample containing this compound deaminase to the wells of the black microplate.

  • Include a "no-enzyme" control for background subtraction.

  • Initiate the reaction by adding this compound to the wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-570 nm excitation and 590-600 nm emission for Amplex Red).[10]

  • The rate of fluorescence increase is proportional to the this compound deaminase activity.

LC-MS Based Assay

This method provides a direct and highly specific measurement of xanthine production.

Materials:

  • This compound Deaminase

  • This compound stock solution

  • Assay Buffer: e.g., 50 mM Bicine, pH 7.8

  • Quenching Solution: 10% Formic Acid

  • LC-MS system with a suitable column (e.g., HALO AQ-C18)[4]

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing the assay buffer and your enzyme sample.

  • Initiate the reaction by adding this compound.

  • Incubate at room temperature with agitation for a defined period (e.g., 15 minutes).[4]

  • Stop the reaction by adding the quenching solution (e.g., 0.1 volumes of 10% Formic Acid).[4]

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to an autosampler vial or plate for LC-MS analysis.

  • Separate this compound and xanthine using an appropriate gradient and detect the analytes by mass spectrometry, typically in selected reaction monitoring (SRM) mode for quantification.

Visualizations

Guanine_Deaminase_Reaction This compound This compound GDA This compound Deaminase (GDA) This compound->GDA Xanthine Xanthine Ammonia Ammonia (NH3) H2O H₂O H2O->GDA GDA->Xanthine GDA->Ammonia

Caption: Enzymatic reaction catalyzed by this compound Deaminase.

GDA_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Enzyme and Substrate prep_reagents->mix prep_samples Prepare Samples (Lysates, Purified Enzyme) prep_samples->mix incubate Incubate (Controlled Temp & Time) mix->incubate detect_spec Spectrophotometry (Δ Absorbance) incubate->detect_spec detect_fluor Fluorometry (Δ Fluorescence) incubate->detect_fluor detect_lcms LC-MS (Product Quantification) incubate->detect_lcms calc_rate Calculate Reaction Rate detect_spec->calc_rate detect_fluor->calc_rate detect_lcms->calc_rate det_params Determine Kinetic Parameters (Km, Vmax, Ki) calc_rate->det_params

Caption: General experimental workflow for GDA activity assays.

Troubleshooting_GDA start Assay Issue Detected issue_type What is the issue? start->issue_type high_bg High Background Signal issue_type->high_bg High Background low_signal Low/No Signal issue_type->low_signal Low/No Signal high_var High Variability issue_type->high_var High Variability check_no_enzyme Check 'No-Enzyme' Control high_bg->check_no_enzyme check_enzyme Verify Enzyme Activity low_signal->check_enzyme check_pipetting Review Pipetting Technique high_var->check_pipetting check_reagents Check Reagent Purity & Freshness check_no_enzyme->check_reagents Still High check_autofluo Check Sample Autofluorescence check_reagents->check_autofluo Still High check_conditions Check Assay Conditions (pH, Temp) check_enzyme->check_conditions Activity Confirmed check_solubility Check Substrate Solubility check_conditions->check_solubility Conditions Optimal check_mixing Ensure Thorough Mixing check_pipetting->check_mixing Technique OK check_quenching Verify Reaction Quenching (LC-MS) check_mixing->check_quenching Mixing OK

Caption: Logical troubleshooting workflow for GDA assays.

References

addressing matrix effects in LC-MS/MS analysis of guanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of guanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

I. Common Issues & Troubleshooting

This section addresses specific problems you might encounter during the LC-MS/MS analysis of this compound and provides actionable solutions.

Question: I'm observing significant ion suppression and low signal intensity for this compound in my plasma/serum samples. What are the likely causes and how can I fix this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly when working with complex biological matrices like plasma or serum.[1][2] The primary culprits are often endogenous components of the matrix that co-elute with this compound and interfere with its ionization in the MS source.[3] Phospholipids are a major contributor to this phenomenon.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[5] Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbents can be particularly useful for retaining this compound while washing away interfering substances.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from matrix components based on its solubility characteristics.[6]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may result in more significant matrix effects compared to SPE.[4]

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

    • Column Selection: Consider using a different column chemistry, such as a HILIC column, which can provide different selectivity for polar compounds like this compound.[7]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C, ¹⁵N-labeled this compound) is the gold standard for compensating for matrix effects.[8][9][10] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification.[11]

Question: My this compound peak shape is poor (e.g., tailing, splitting) in urine samples. What could be the problem?

Answer:

Poor peak shape in urine analysis can be attributed to several factors, including matrix effects and interactions with the analytical column. Urine is a complex matrix with high salt content and a wide range of endogenous compounds that can interfere with chromatography.[1]

Troubleshooting Steps:

  • Sample Dilution: A simple first step is to dilute the urine sample with the mobile phase. This can reduce the concentration of interfering substances and improve peak shape. However, ensure that the dilution does not compromise the sensitivity of your assay.

  • pH Adjustment: The pH of the sample and mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state for this compound throughout the analysis.

  • Sample Clean-up: Even with dilution, a sample clean-up step may be necessary.

    • Online SPE: An online SPE-LC-MS/MS setup can automate the clean-up process and provide reproducible results for urine samples.[12]

    • Offline SPE: Offline SPE provides a more thorough clean-up and can be optimized to remove specific interferences.

  • Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components that can degrade performance and affect peak shape over time.

Question: I'm seeing poor reproducibility and accuracy in my this compound quantification. How can I improve this?

Answer:

Poor reproducibility and accuracy are often consequences of unaddressed matrix effects. The variability in the composition of biological samples can lead to inconsistent ion suppression or enhancement, affecting the reliability of your results.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in sample preparation, injection volume, and matrix effects.[8][9][10] The ratio of the analyte to the SIL-IS response should remain constant even if the absolute signal intensity fluctuates.

  • Thorough Method Validation: Validate your method by assessing matrix effects across multiple lots of blank matrix.[1] This will help you understand the variability of the matrix effect and ensure your method is robust. The post-extraction spike method is a common approach for quantitatively assessing matrix effects.[1]

  • Optimize Sample Preparation: A more rigorous and consistent sample preparation method, such as SPE, can significantly reduce matrix variability and improve reproducibility compared to simpler methods like protein precipitation.[4]

II. Frequently Asked Questions (FAQs)

Question: What is the best sample preparation technique for analyzing this compound in plasma?

Answer:

The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a wide range of interferences, including phospholipids, from plasma.[5] This leads to cleaner extracts and reduced matrix effects.

  • Protein Precipitation (PPT): A simpler and faster technique, but it is less effective at removing non-protein matrix components like phospholipids, which can lead to significant ion suppression.[4]

  • HybridSPE: This technique combines protein precipitation with phospholipid removal in a single device and can provide cleaner samples than PPT alone.

For high-sensitivity and high-accuracy applications, SPE is typically the recommended method.

Question: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?

Answer:

A SIL-IS is crucial for accurate and precise quantification of endogenous molecules like this compound for several reasons:[9]

  • Compensation for Matrix Effects: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of these effects.[8][11]

  • Correction for Sample Loss: It accounts for any loss of the analyte during sample preparation steps such as extraction, evaporation, and reconstitution.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in the analytical process is significantly reduced, leading to more precise and accurate results.[8]

Question: How can I assess the matrix effect in my this compound assay?

Answer:

The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[1] This involves comparing the response of an analyte spiked into the mobile phase (A) with the response of the analyte spiked into a blank matrix extract (B).

The matrix effect can be calculated as a percentage:

Matrix Effect (%) = (B / A) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to perform this assessment using at least six different lots of the biological matrix to evaluate the variability of the matrix effect.

III. Quantitative Data Summary

The following table summarizes recovery data for this compound derivatives from a validated LC-MS/MS method, demonstrating the effectiveness of a well-developed sample preparation protocol.

AnalyteMatrixSample PreparationAverage Recovery (%)
8-oxo-guanineSerumProtein Precipitation & SPE88.8 - 112.4
8-oxo-guanineUrineDilution & SPE102.4 - 114.1

Data adapted from a study on oxidative stress biomarkers, demonstrating good recovery following their optimized sample preparation protocol.[13]

IV. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge. Optimization may be required for specific applications.

  • Cartridge Conditioning:

    • Add 1 mL of methanol to the SPE cartridge and allow it to pass through.

    • Add 1 mL of deionized water to the cartridge and allow it to pass through.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding a precipitating agent (e.g., 300 µL of acetonitrile) and the stable isotope-labeled internal standard.

    • Vortex and centrifuge the sample.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak aqueous buffer (e.g., 5% methanol in water) to remove unbound impurities.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in 50% methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Stable Isotope Dilution Method for this compound Quantification

This protocol outlines the principle of using a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

  • Preparation of Standards and Samples:

    • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the this compound SIL-IS.

    • To each unknown sample, add the same fixed concentration of the this compound SIL-IS as used in the calibration standards. This should be done at the earliest stage of sample preparation.[11]

  • LC-MS/MS Analysis:

    • Analyze the calibration standards and the samples by LC-MS/MS.

    • Monitor the specific precursor-to-product ion transitions for both this compound and the this compound SIL-IS.

  • Data Processing:

    • For each injection, calculate the ratio of the peak area of this compound to the peak area of the this compound SIL-IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

V. Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Blank Matrix C Spike this compound into Blank Matrix Extract (Post-Extraction) A->C B This compound Standard in Solvent E Analyze Standard in Solvent (Signal A) B->E D Analyze Spiked Extract (Signal B) C->D F Calculate Matrix Effect (B/A) * 100% D->F E->F

Caption: Workflow for Quantitative Assessment of Matrix Effects.

MitigationStrategy start Matrix Effect Observed? is_sil Using SIL-IS? start->is_sil Yes end_ok Analysis OK start->end_ok No improve_prep Improve Sample Prep (e.g., SPE, LLE) is_sil->improve_prep Yes implement_sil Implement SIL-IS is_sil->implement_sil No optimize_lc Optimize Chromatography improve_prep->optimize_lc end_issue Issue Persists? Consult Specialist optimize_lc->end_issue implement_sil->end_ok

Caption: Decision Tree for Mitigating Matrix Effects.

References

Technical Support Center: Optimization of PCR for Guanine-Rich DNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the PCR amplification of guanine-rich (G-rich) and GC-rich DNA sequences.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-rich DNA sequences difficult to amplify using PCR?

This compound-rich DNA sequences present a significant challenge for PCR amplification due to two primary reasons:

  • High Melting Temperature (Tm): this compound (G) and Cytosine (C) bases are linked by three hydrogen bonds, in contrast to the two hydrogen bonds between Adenine (A) and Thymine (T).[1] This increased bonding strength makes GC-rich regions more thermostable, requiring higher temperatures for denaturation (strand separation).[1][2] Incomplete denaturation during the PCR cycling can lead to poor amplification efficiency.[2]

  • Formation of Secondary Structures: G-rich sequences have a propensity to form stable intramolecular and intermolecular secondary structures, such as hairpins, loops, and G-quadruplexes.[1][2][3] These structures can physically obstruct the progression of the DNA polymerase, leading to truncated PCR products or complete amplification failure.[1][2]

Q2: What are the common signs of failed or suboptimal PCR of a G-rich template?

Common indicators of issues when amplifying G-rich templates include:

  • No PCR product (blank gel): This could be due to incomplete denaturation, stable secondary structures inhibiting the polymerase, or primer-dimer formation.[4]

  • Faint bands or low yield: Suggests that the PCR conditions are not optimal for the G-rich template, leading to inefficient amplification.

  • DNA smearing on the gel: Often indicates non-specific amplification or the generation of multiple PCR products of varying lengths.[4]

  • PCR products of incorrect size: Can be a result of the polymerase stalling at secondary structures, leading to shorter-than-expected products.[1]

Q3: What is the first step I should take to optimize PCR for a G-rich template?

A good starting point is to adjust your thermal cycling protocol. Increasing the initial denaturation time and temperature can help to fully separate the DNA strands. For subsequent cycles, a higher denaturation temperature (e.g., 98-100°C) can be beneficial, especially when using a thermostable polymerase designed for such conditions.[5][6][7] Additionally, optimizing the annealing temperature by performing a gradient PCR can help to find the best balance between primer specificity and amplification efficiency.[4][8]

Troubleshooting Guides

Problem 1: No PCR Product or Very Low Yield

This is one of the most common issues when amplifying G-rich DNA. The following troubleshooting guide provides a systematic approach to resolving this problem.

Troubleshooting Workflow

cluster_start Start cluster_reagents Reagent Optimization cluster_protocol Protocol Adjustment cluster_primers Primer Design cluster_end Result start No/Low PCR Product denaturation Increase denaturation temperature and time start->denaturation Initial Step polymerase Switch to a specialized GC-rich polymerase buffer Optimize MgCl2 concentration polymerase->buffer additives Incorporate PCR additives (e.g., DMSO, Betaine) buffer->additives primers Redesign primers with higher Tm and minimal secondary structure additives->primers Last Resort end Successful Amplification additives->end If successful annealing Optimize annealing temperature (Gradient PCR) denaturation->annealing extension Adjust extension time annealing->extension extension->polymerase If problem persists extension->end If successful primers->end

Caption: Troubleshooting workflow for no or low PCR product.

Detailed Steps:

  • Optimize Thermal Cycling Conditions:

    • Denaturation: Increase the initial denaturation time to 5 minutes at 95°C. For subsequent cycles, increase the denaturation temperature to 98-100°C for 30-60 seconds, especially if using a polymerase tolerant of high temperatures.[5][6][9]

    • Annealing: Perform a temperature gradient PCR to determine the optimal annealing temperature. Higher annealing temperatures can increase specificity.[1][8]

    • Extension: Ensure the extension time is sufficient for the length of your target amplicon, typically 1 minute per kilobase (kb).[10]

  • Choose the Right DNA Polymerase:

    • Standard Taq polymerase often struggles with G-rich templates.[4] Switch to a polymerase specifically designed for GC-rich PCR. These enzymes often have higher processivity and are supplied with optimized buffers.[9][11][12] Examples include KAPA HiFi DNA Polymerase and Phusion High-Fidelity DNA Polymerase.[9]

  • Optimize the Reaction Buffer:

    • Magnesium Chloride (MgCl₂): The concentration of MgCl₂ is critical. While it is an essential cofactor for the polymerase, excess Mg²⁺ can stabilize the secondary structures in G-rich DNA.[4] It is recommended to perform a titration of MgCl₂ concentration, typically in the range of 1.5 mM to 4.0 mM.[4][13]

    • GC-Rich Buffers/Enhancers: Many commercial polymerases for G-rich templates come with specialized buffers or "GC enhancers" that contain a mix of additives to improve amplification.[4]

  • Incorporate PCR Additives:

    • Additives can help to destabilize secondary structures and facilitate polymerase progression. It is often necessary to empirically test different additives and their concentrations.[14]

    • DMSO (Dimethyl Sulfoxide): Typically used at a final concentration of 3-10%. DMSO helps to reduce secondary structures but can inhibit some DNA polymerases at higher concentrations.[15][16]

    • Betaine: Generally used at a final concentration of 0.5-2.0 M. Betaine is thought to reduce the formation of secondary structures.[3][17]

    • Formamide: Used at concentrations of 1-5%. It lowers the melting temperature of the DNA.[14][15][18]

    • Combination of Additives: In some cases, a combination of additives, such as 1 M betaine and 5% DMSO, can be more effective than a single additive.[19]

  • Redesign Primers:

    • If the above steps fail, consider redesigning your primers.

    • Aim for a higher melting temperature (Tm) to allow for a higher annealing temperature.

    • Use primer design software to check for and minimize the potential for self-dimerization and hairpin formation.

Problem 2: Non-Specific Amplification (Smearing or Multiple Bands)

Non-specific amplification can be caused by primers annealing to unintended sites on the template DNA.

Troubleshooting Logic

cluster_start Start cluster_protocol Protocol Adjustment cluster_reagents Reagent Optimization cluster_end Result start Non-Specific Amplification annealing Increase annealing temperature start->annealing touchdown Implement Touchdown PCR annealing->touchdown cycles Reduce number of PCR cycles touchdown->cycles magnesium Decrease MgCl2 concentration cycles->magnesium If problem persists end Specific Amplification cycles->end If successful primers Decrease primer concentration magnesium->primers primers->end If successful

Caption: Troubleshooting logic for non-specific PCR amplification.

Detailed Steps:

  • Increase Annealing Temperature: This is the most effective way to increase the stringency of primer binding and reduce non-specific amplification.[1] Perform a gradient PCR to find the highest annealing temperature that still allows for amplification of the target sequence.

  • Implement Touchdown PCR: This technique involves starting with a high annealing temperature in the initial cycles and gradually decreasing it in subsequent cycles. This favors the amplification of the specific target in the early cycles.

  • Optimize MgCl₂ and Primer Concentrations:

    • MgCl₂: High concentrations of MgCl₂ can promote non-specific primer annealing. Try reducing the MgCl₂ concentration.

    • Primers: High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in your reaction.[10]

  • Reduce the Number of PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products. Try reducing the total number of cycles.[10]

  • Use a Hot-Start DNA Polymerase: Hot-start polymerases are inactive at room temperature and are activated at the high temperature of the initial denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[11]

Data and Protocols

Table 1: Recommended Concentrations of Common PCR Additives
AdditiveRecommended Final ConcentrationPrimary FunctionPotential Drawbacks
DMSO 2 - 10% (v/v)Reduces secondary structures[15]Can inhibit Taq polymerase activity at >10%[14]
Betaine 0.5 - 2.0 MReduces formation of secondary structures[3][17]Optimal concentration is sequence-dependent[20]
Formamide 1 - 5% (v/v)[14]Lowers DNA melting temperature[15]Can inhibit polymerase at high concentrations
Glycerol 5 - 25% (v/v)Reduces secondary structures[1]Can be viscous and affect pipetting accuracy
7-deaza-2'-dGTP Substitute 25-75% of dGTPReduces stability of G-C pairingMay affect DNA staining with some dyes[1]
Table 2: Comparison of PCR Additive Efficacy on GC-Rich Amplicons

A study comparing the amplification of 104 GC-rich human genomic amplicons (700-800 bp, 60-80% GC content) yielded the following success rates with different additives.[21]

AdditiveFinal ConcentrationAmplification Success Rate
None N/A13% (14/104)
Betaine 2.2 M72% (75/104)
Ethylene Glycol 1.075 M87% (91/104)
1,2-Propanediol 0.816 M90% (94/104)
Experimental Protocol: Optimized PCR for a GC-Rich Template

This protocol provides a starting point for the amplification of a challenging GC-rich DNA sequence. Optimization of individual components will likely be necessary.

1. Reaction Setup (for a 25 µL reaction):

ComponentVolumeFinal Concentration
5X GC Buffer5 µL1X
dNTPs (10 mM each)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA (10-100 ng/µL)1 µL10-100 ng
Betaine (5 M)5 µL1 M
DMSO1.25 µL5%
GC-optimized DNA Polymerase (e.g., 5 U/µL)0.25 µL1.25 U
Nuclease-free Waterto 25 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C5 minutes1
Denaturation98°C30 seconds\multirow{3}{}{35}
Annealing60-72°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C7 minutes1
Hold4°C-

* An initial annealing temperature of 5-10°C above the calculated primer Tm is a good starting point. Optimize using a gradient PCR.

3. Post-PCR Analysis:

  • Analyze 5-10 µL of the PCR product on a 1-1.5% agarose gel stained with a suitable DNA dye.

  • Include a DNA ladder to determine the size of the amplified product.

This comprehensive guide should equip researchers with the knowledge and tools to successfully amplify challenging this compound-rich DNA sequences. Remember that for particularly difficult templates, a systematic optimization of multiple parameters is often necessary.

References

troubleshooting low yield in the synthesis of guanine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guanine analogues, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue synthesis is resulting in a very low yield. What are the most common general causes?

A1: Low yields in the synthesis of this compound analogues can stem from several common issues. These include suboptimal reaction conditions such as temperature, reaction time, and solvent choice. The purity of starting materials and reagents is also critical, as contaminants can interfere with the reaction. Inefficient purification methods can lead to significant product loss. Additionally, the inherent reactivity of the this compound core and the potential for side reactions are key factors that can negatively impact yield.

Q2: I am struggling with the glycosylation of my this compound derivative, leading to a poor yield of the desired nucleoside analogue. What should I investigate?

A2: Low yields in glycosylation reactions involving this compound derivatives are a frequent challenge. Key areas to troubleshoot include:

  • Protecting Groups: Inadequate protection of the this compound base can lead to a mixture of products. The choice of protecting groups is crucial for directing the glycosylation to the desired nitrogen atom (typically N9) and preventing side reactions.

  • Lewis Acid Catalyst: The type and amount of Lewis acid used to activate the glycosyl donor are critical and often require careful optimization for specific substrates.

  • Reaction Conditions: Glycosylation reactions are highly sensitive to temperature and moisture. Ensure anhydrous conditions and consider optimizing the temperature to balance reaction rate and selectivity.

  • Glycosyl Donor Reactivity: The choice of glycosyl donor (e.g., halide, acetate, trichloroacetimidate) significantly impacts reactivity and yield.

Q3: I am observing a mixture of N7 and N9 alkylated isomers in my reaction, which is lowering the yield of my target N9 analogue. How can I improve the regioselectivity?

A3: Achieving high regioselectivity for N9 alkylation over N7 is a classic challenge in purine chemistry.[1] Strategies to favor the N9 isomer include:

  • Steric Hindrance: Introducing a bulky protecting group at the O6 position of this compound can sterically hinder alkylation at the adjacent N7 position.[2]

  • Silylation: In methods like the Vorbrüggen reaction, prior silylation of the this compound derivative can direct glycosylation to the N9 position.

  • Starting Material Choice: Using a starting material like 2-amino-6-chloropurine can favor N9 alkylation due to the electronic and steric influence of the chloro group.[3]

  • Reaction Conditions: The choice of base and solvent can influence the N9/N7 ratio. For instance, in some cases, specific bases can favor the formation of the N9 isomer.

Q4: My purification process is resulting in a significant loss of my final this compound analogue product. What can I do to improve recovery?

A4: Poor recovery during purification is a common source of low overall yield. Consider the following:

  • Chromatography: Optimize your column chromatography conditions, including the stationary phase (e.g., silica gel) and the mobile phase to achieve better separation from byproducts and unreacted starting materials.

  • Recrystallization: If your product is a solid, careful selection of the recrystallization solvent is crucial to maximize crystal formation and minimize loss in the mother liquor.

  • Extraction: Ensure the pH is appropriate during aqueous workups to prevent your product from remaining in the aqueous layer if it has acidic or basic properties. Multiple extractions with a suitable organic solvent can improve recovery.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of this compound

This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of this compound to produce acyclic nucleoside analogues like acyclovir and ganciclovir.

Troubleshooting Workflow for Low-Yield in N-Alkylation

Start Low Yield in N-Alkylation Check_Purity Verify Purity of This compound & Alkylating Agent Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Base Optimize Base (e.g., K2CO3, NaH) Check_Purity->Optimize_Base If pure Optimize_Solvent Optimize Solvent (e.g., DMF, DMSO) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Check_Isomers Analyze N7/N9 Isomer Ratio Optimize_Temp->Check_Isomers Improve_Purification Improve Purification (Chromatography, Recrystallization) Check_Isomers->Improve_Purification If ratio is poor, re-optimize conditions Successful_Yield Improved Yield Check_Isomers->Successful_Yield If ratio is good Improve_Purification->Successful_Yield

Caption: A workflow for troubleshooting low yield in N-alkylation.

Issue 2: Poor Yield in Glycosylation of this compound Derivatives

This guide addresses common problems encountered during the glycosylation of protected this compound derivatives.

Troubleshooting Workflow for Low-Yield in Glycosylation

Start Low Yield in Glycosylation Check_Protecting_Groups Evaluate this compound Protecting Groups Start->Check_Protecting_Groups Check_Protecting_Groups->Start If inappropriate, re-strategize Check_Anhydrous Ensure Anhydrous Conditions Check_Protecting_Groups->Check_Anhydrous If appropriate Check_Anhydrous->Start If wet, dry reagents/solvents Optimize_Catalyst Optimize Lewis Acid Catalyst & Stoichiometry Check_Anhydrous->Optimize_Catalyst If dry Optimize_Donor Consider Alternative Glycosyl Donor Optimize_Catalyst->Optimize_Donor Optimize_Temp Optimize Reaction Temperature Optimize_Donor->Optimize_Temp Successful_Yield Improved Yield Optimize_Temp->Successful_Yield

Caption: A workflow for troubleshooting low yield in glycosylation.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Ganciclovir Synthesis

EntryCatalystCatalyst Concentration (mmol)Reaction Time (h)Yield (%)Reference
1None0247[1]
2Acidic Amberlite IR-1200.80295[4]
3p-Toluene Sulfonic Acid-40-63-[5]

Table 2: Influence of Solvent on Ganciclovir Synthesis Yield

EntrySolventTemperature (°C)Yield (%)Reference
1Water808[1]
2Methanol8065[1]
3Acetonitrile8075[1]
4Toluene8082[1]
5Ethanol8095[1]
6DMF90-100-[5]

Experimental Protocols

High-Yield Regioselective Synthesis of Acyclovir

This protocol is adapted from a one-pot synthesis method.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Acetic acid

  • Phosphoric acid (85.5%)

  • Toluene

  • 1-acetyl-2-acetylmethoxy-ethyleneglycol

  • 40% aqueous methylamine

Procedure:

  • A mixture of this compound (213 mmol), acetic anhydride (320 ml), and acetic acid (480 ml) is refluxed overnight until the mixture becomes nearly clear.

  • The solvents are removed by evaporation under reduced pressure.

  • To the residue, add toluene (300 ml), 1-acetyl-2-acetylmethoxy-ethyleneglycol (426 mmol), and phosphoric acid (1.5 ml) with stirring.

  • The resulting mixture is refluxed for 6-7 hours with vigorous stirring.

  • After cooling, the crude product is treated with 40% aqueous methylamine to remove the acetyl groups.

  • The final product, acyclovir, is isolated and purified, with a reported total yield of 59%.[6]

One-Pot Synthesis of Ganciclovir

This protocol describes an efficient one-pot synthesis of ganciclovir.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Iodine (5%)

  • 2-Acetoxymethoxy-1,3-diacetoxypropane (AMDP)

  • Acidic Amberlite IR-120

  • Ethanol

  • 40% Methylamine solution

  • Glacial acetic acid

Procedure:

  • This compound is treated with acetic anhydride in the presence of a catalytic amount of iodine to form diacetyl this compound in situ.

  • To this mixture, add AMDP, acidic Amberlite IR-120, and ethanol.

  • The reaction mixture is heated at 80°C for 2 hours.

  • The catalyst is removed by hot filtration, and the filtrate is concentrated under vacuum to obtain triacetyl ganciclovir.

  • The triacetyl intermediate is then deacetylated using 40% methylamine solution.

  • The aqueous solution is neutralized with glacial acetic acid, heated, and then cooled to crystallize the product.

  • The final product, ganciclovir, is obtained with a reported yield of 95% and high purity.[4]

Signaling Pathway

This compound Analogue Activation of Toll-like Receptor 7 (TLR7)

Certain this compound analogues are known to be immunostimulatory, and this activity is mediated through the activation of Toll-like Receptor 7 (TLR7).[7][8] The binding of these analogues to TLR7 in the endosome of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanine_Analogue This compound Analogue TLR7 TLR7 Guanine_Analogue->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates to IRF7_nucleus IRF7 IRF7->IRF7_nucleus translocates to Cytokines Pro-inflammatory Cytokines NFkappaB_nucleus->Cytokines induces transcription Interferons Type I Interferons IRF7_nucleus->Interferons induces transcription

Caption: TLR7 signaling pathway initiated by a this compound analogue.

References

strategies for long-term stabilization of guanine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanine standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, which can affect the accuracy and reproducibility of experimental results. The main degradation routes are:

  • Hydrolytic deamination: this compound can be deaminated to form xanthine, particularly under acidic or basic conditions.

  • Oxidation: this compound is susceptible to oxidation, more so than adenine.[1] This can lead to the formation of products like 8-oxo-guanine, which can be a significant issue in studies of oxidative stress.[2]

  • Enzymatic Degradation: In biological samples, enzymes like this compound deaminase can convert this compound to xanthine, which is then further metabolized to uric acid.

  • Depurination: The glycosidic bond in guanosine (this compound linked to a ribose sugar) can be hydrolyzed, leading to the loss of the this compound base.[2]

Q2: What are the recommended storage conditions for solid this compound standards?

A2: Solid this compound standards should be stored in a tightly sealed container in a dry environment at 2-8°C to minimize degradation.[2] this compound is hygroscopic and sensitive to moisture, so proper storage is crucial for long-term stability.[2] When stored correctly as a solid, guanosine standards can be stable for at least four years at -20°C.

Q3: How should I prepare and store this compound standard solutions?

A3: Due to this compound's low solubility and potential for degradation in solution, it is best to prepare aqueous solutions fresh. If a stock solution is required, it is recommended to dissolve the this compound in a minimal amount of an appropriate solvent like DMSO and then dilute it with the desired aqueous buffer.[3] These stock solutions should be stored in small aliquots at -20°C for short-term storage to minimize freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[3]

Q4: What solvents can be used to dissolve this compound?

A4: this compound is sparingly soluble in neutral aqueous solutions (around 15-25 µM).[4] Its solubility is significantly higher in:

  • Dilute acidic solutions (e.g., 0.1 M HCl)

  • Dilute basic solutions (e.g., 0.1 M NaOH, ammonia water)[5][6]

  • Organic solvents like Dimethyl Sulfoxide (DMSO), where solubility can be around 30 mg/mL for guanosine.[3] Formamide is another organic solvent in which this compound has higher solubility.[7]

It's important to note that adjusting the pH of an acidic or basic solution back to neutral will likely cause the this compound to precipitate.[8]

Troubleshooting Guides

Issue 1: Precipitation in this compound Stock Solution
  • Possible Cause: The concentration of the this compound solution exceeds its solubility limit at the storage temperature or pH. This compound's solubility in neutral aqueous buffers is very low.[8] Precipitation is common when solutions stored at -20°C are thawed.[8]

  • Solution:

    • Gently warm the solution to 37°C.

    • Use an ultrasonic bath to aid in redissolving the precipitate.

    • For high-concentration stock solutions, consider using DMSO as the solvent. You can then dilute small amounts into your aqueous buffer for your working solution.

    • Ensure the pH of your aqueous buffer is in a range where this compound is more soluble (acidic or basic), if compatible with your experiment.

Issue 2: Inconsistent or Low Signal in Analytical Assays (e.g., HPLC)
  • Possible Cause 1: Degradation of the standard. Improper storage or handling can lead to the degradation of this compound.

  • Solution 1:

    • Always prepare fresh working standards from a properly stored solid or a recently prepared stock solution.

    • Confirm the purity of your standard using an analytical technique like HPLC-UV by checking for unexpected peaks.

    • If oxidation is suspected, degas your solvents and consider adding an antioxidant if it does not interfere with your analysis.[2]

  • Possible Cause 2: Incomplete dissolution. this compound may not have fully dissolved when preparing the standard, leading to a lower-than-expected concentration.

  • Solution 2:

    • Use sonication and gentle warming when dissolving the this compound standard.

    • Visually inspect the solution to ensure no solid particles are present before making dilutions.

    • Filter the standard solution through a 0.22 µm filter before injection into an HPLC system.

Issue 3: Appearance of Extra Peaks in Chromatogram
  • Possible Cause: The extra peaks likely represent degradation products of this compound, such as xanthine or 8-oxo-guanine.[2]

  • Solution:

    • Review your sample preparation and storage procedures to minimize degradation.

    • Use analytical techniques like mass spectrometry (MS) to identify the unknown peaks by comparing their mass-to-charge ratio to known this compound degradation products.

    • Adjust the pH of your solutions to a more neutral range and store them at lower temperatures to slow down hydrolysis.[2]

Data Presentation

Table 1: Summary of this compound and Guanosine Solubility

Solvent/Condition Solubility Reference
Water (Neutral pH, 25°C) Very low (~15-25 µM) [4]
Boiling Water More soluble than cold water [8]
Dilute Acidic Solutions Soluble [5][6]
Dilute Basic Solutions Soluble [5][6]
Ethanol Sparingly soluble [5]

| DMSO | Soluble (~30 mg/mL for guanosine) |[3] |

Table 2: Recommended Storage Conditions for this compound Standards

Form Temperature Conditions Stability Reference
Solid 2-8°C Tightly sealed, dry, protected from moisture Long-term [2]
Solid (Guanosine) -20°C Tightly sealed, dry ≥ 4 years [3]
Aqueous Solution Room Temperature N/A Not recommended (>1 day) [3]

| Stock Solution (e.g., in DMSO) | -20°C | Small aliquots, minimize freeze-thaw cycles | Short-term |[2] |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution for HPLC

This protocol describes the preparation of a 1 mg/mL this compound standard stock solution.

Materials:

  • This compound standard (≥98% purity)

  • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Volumetric flask (10 mL, Class A)

  • Analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Accurately weigh 10 mg of the this compound standard using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add approximately 5-7 mL of DMSO to the flask.

  • Sonicate the flask for 10-15 minutes, or until the this compound is completely dissolved. Gentle warming (up to 60°C) can be applied if necessary.[8]

  • Allow the solution to return to room temperature.

  • Add DMSO to the flask to bring the volume to the 10 mL mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • This stock solution can then be serially diluted with the mobile phase to create working standards with concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Protocol 2: Accelerated Stability Study of a this compound Solution

This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing.[9][10]

Objective: To assess the stability of a this compound standard solution under accelerated conditions to predict its long-term stability.

Materials:

  • Prepared this compound standard solution (e.g., 100 µg/mL in a buffered solution)

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC system with a UV detector

  • C18 analytical column

  • Appropriate mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile)[11]

  • Amber glass vials with airtight seals

Procedure:

  • Initial Analysis (T=0):

    • Analyze the freshly prepared this compound solution via HPLC to determine its initial concentration and purity. This serves as the baseline.

    • Record the peak area and retention time. Check for any degradation peaks.

  • Sample Storage:

    • Aliquot the this compound solution into several amber glass vials and seal them tightly.

    • Place the vials in the stability chamber set to the accelerated condition of 40°C / 75% RH.

  • Time Point Analysis:

    • According to ICH guidelines, for a 6-month accelerated study, a minimum of three time points including the initial and final time points are recommended (e.g., 0, 3, and 6 months).[10]

    • At each scheduled time point (e.g., 1 month, 3 months, 6 months), remove a vial from the chamber.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Evaluation:

    • For each time point, calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

    • A "significant change" is typically defined as a greater than 5% loss in potency from the initial value or significant degradation product formation.

Visualizations

Guanine_Degradation_Pathways This compound This compound Xanthine Xanthine This compound->Xanthine  Hydrolytic Deamination /  Enzymatic Degradation Oxidized_Products Oxidized Products (e.g., 8-oxo-guanine) This compound->Oxidized_Products  Oxidation (ROS) Abasic_Site Abasic Site This compound->Abasic_Site  Depurination Uric_Acid Uric_Acid Xanthine->Uric_Acid  Xanthine Oxidase

This compound degradation pathways.

Troubleshooting_Guanine_Precipitation Start Precipitate observed in This compound standard solution Check_Storage Was the solution stored at low temperature (e.g., -20°C)? Start->Check_Storage Warm_Sonicate Action: Gently warm solution (37°C) and sonicate to redissolve. Check_Storage->Warm_Sonicate Yes Check_Concentration Is the concentration too high for the solvent/pH? Check_Storage->Check_Concentration No End Issue Resolved Warm_Sonicate->End Dilute Action: Dilute the solution or prepare a new, less concentrated standard. Check_Concentration->Dilute Yes Check_pH Was the solution prepared at neutral pH? Check_Concentration->Check_pH No Dilute->End Use_DMSO Action: Prepare high-concentration stock in DMSO. Dilute into aqueous buffer for working solution. Check_pH->Use_DMSO Yes Check_pH->End No Use_DMSO->End

Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

Validation of a Novel Fluorometric Assay for Plasma Guanine Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of guanine in plasma is crucial for various research areas, including nucleic acid metabolism, biomarker discovery, and pharmacological studies. While established methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high accuracy, there is a growing demand for simpler, high-throughput assays. This guide provides a comprehensive comparison of a novel fluorometric enzymatic assay with the gold-standard chromatographic methods for measuring this compound concentration in plasma.

Comparative Data Summary

The following table summarizes the performance characteristics of the three compared assays for the quantification of this compound in human plasma. The data for the novel fluorometric assay is based on typical performance, while the data for HPLC-UV and LC-MS/MS represents established benchmarks.

Parameter Novel Fluorometric Enzymatic Assay High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enzymatic conversion of this compound to a fluorescent product.Separation by reverse-phase chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass-to-charge ratio.
Limit of Detection ~3.1 µM[1][2]Analyte-dependent, typically in the low µM range.High sensitivity, often in the low nM to pM range.
Linear Range 3.13 - 200 µM[3]Typically spans 2-3 orders of magnitude.Typically spans 3-5 orders of magnitude.
Throughput High (96-well plate format)[2]Low to medium.Medium to high, depending on the system.
Sample Volume ~50 µL[3]50 - 100 µL10 - 100 µL
Equipment Cost Low (Fluorometric plate reader).Medium (HPLC system).High (LC-MS/MS system).
Expertise Required Minimal.Intermediate.High.
Specificity High, based on enzyme specificity.Good, but susceptible to interfering compounds with similar retention times.Very high, based on parent and fragment ion masses.

Experimental Protocols

Detailed methodologies for the sample preparation and analysis of this compound in plasma are provided below for each assay.

Plasma Sample Preparation (Common to all methods)
  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Collect the supernatant for analysis. The supernatant can be used directly or stored at -80°C.

Novel Fluorometric Enzymatic Assay Protocol

This assay is based on the enzymatic conversion of this compound to xanthine by this compound deaminase, followed by the conversion of xanthine to uric acid and hydrogen peroxide (H₂O₂) by xanthine oxidase. The H₂O₂ is then detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[2]

  • Reagent Preparation : Prepare a 1X Assay Buffer, a this compound Standard curve, and a Reaction Mix containing the fluorometric probe, HRP, this compound deaminase, and xanthine oxidase as per the manufacturer's instructions.[2]

  • Assay Procedure :

    • Add 50 µL of the prepared plasma supernatant and this compound standards into separate wells of a 96-well black microtiter plate.[2]

    • For each sample, prepare a parallel well without this compound deaminase to measure endogenous background fluorescence.[2]

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Detection : Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Quantification : Subtract the background fluorescence from the sample readings. Determine the this compound concentration in the samples by comparing their net fluorescence to the this compound standard curve.[2]

HPLC-UV Protocol

This method provides an orthogonal approach for the absolute quantification of this compound.[4]

  • HPLC System : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.[4]

  • Mobile Phase : An isocratic or gradient elution using a buffer such as phosphate buffer with an organic modifier like methanol or acetonitrile.

  • Analysis :

    • Inject 20 µL of the prepared plasma supernatant onto the HPLC column.

    • Monitor the elution of this compound by its UV absorbance, typically around 254 nm.

  • Quantification : Prepare a calibration curve by injecting known concentrations of a pure this compound standard. Quantify the amount of this compound in the samples by comparing the peak area of the this compound peak in the sample chromatogram to the calibration curve.[4]

LC-MS/MS Protocol (Gold Standard)

This method utilizes a stable isotope-labeled internal standard for high accuracy and precision.[4]

  • Sample Preparation with Internal Standard : To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard, such as this compound-¹⁵N₅, before protein precipitation.[4]

  • LC-MS/MS System : A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography : Use a C18 reversed-phase column with a gradient elution suitable for separating this compound from other plasma components.

  • Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both this compound and the this compound-¹⁵N₅ internal standard.[4]

  • Quantification : Calculate the peak area ratio of the analyte (this compound) to the internal standard (this compound-¹⁵N₅). Determine the concentration of this compound in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of this compound and a constant concentration of the internal standard.[4]

Visualizations

This compound Catabolism Pathway

The following diagram illustrates the initial steps of the this compound catabolism pathway, which forms the basis of the enzymatic assay.

GuanineCatabolism This compound This compound Xanthine Xanthine This compound->Xanthine This compound Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Enzymatic conversion of this compound to uric acid.

Experimental Workflow for Assay Validation

This diagram outlines the key steps in the validation of the novel fluorometric assay against the established HPLC-UV and LC-MS/MS methods.

AssayValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Assays Assay Comparison cluster_Validation Validation & Analysis Plasma Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Methanol) Plasma->ProteinPrecipitation Supernatant Supernatant Collection ProteinPrecipitation->Supernatant NovelAssay Novel Fluorometric Assay Supernatant->NovelAssay HPLC HPLC-UV Supernatant->HPLC LCMS LC-MS/MS Supernatant->LCMS DataAnalysis Data Analysis (Linearity, Accuracy, Precision) NovelAssay->DataAnalysis HPLC->DataAnalysis LCMS->DataAnalysis Comparison Method Comparison (Bland-Altman, Correlation) DataAnalysis->Comparison

Caption: Workflow for the validation of the novel this compound assay.

References

Guanine vs. Adenine: A Comparative Analysis of Their Impact on DNA Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of the DNA double helix is a critical factor in various biological processes, including DNA replication and transcription, and is a key consideration in numerous molecular biology applications such as polymerase chain reaction (PCR), DNA sequencing, and the development of nucleic acid-based therapeutics. The stability of the DNA duplex is profoundly influenced by its base composition, particularly the relative content of the purine bases, guanine (G) and adenine (A), and their respective pairing with cytosine (C) and thymine (T). This guide provides an objective comparison of the roles of this compound and adenine in DNA thermal stability, supported by fundamental principles and experimental methodologies.

The Decisive Factor: Hydrogen Bonding

The primary determinant of DNA thermal stability is the number of hydrogen bonds formed between complementary base pairs. This compound and adenine, the two purine nucleobases found in DNA, exhibit a crucial difference in their pairing behavior.

  • This compound (G) pairs with cytosine (C) through three hydrogen bonds .

  • Adenine (A) pairs with thymine (T) through two hydrogen bonds .

This additional hydrogen bond in the G-C base pair results in a stronger and more stable interaction compared to the A-T base pair. Consequently, DNA regions rich in G-C pairs require more energy, in the form of heat, to separate the two strands. This increased thermal stability is reflected in a higher melting temperature (Tm), which is defined as the temperature at which half of the DNA strands are in the double-stranded state and half are in the single-stranded state.

Quantitative Analysis of Thermal Stability

The direct correlation between the percentage of this compound and cytosine content (%GC) and the melting temperature of a DNA duplex is a well-established principle. DNA with a higher GC content will consistently exhibit a higher Tm. The following table provides illustrative data on how the GC content affects the melting temperature of short DNA oligonucleotides.

Oligonucleotide Sequence (15-mer)%GC ContentIllustrative Melting Temperature (Tm) (°C)
5'-ATATATATATATATA-3'0%~41.5
5'-ATATGCATATGCATA-3'26.7%~46.0
5'-ATGCGCATGCGCATA-3'53.3%~52.5
5'-GCGCGCATGCGCGCG-3'80%~59.0
5'-GCGCGCGCGCGCGCG-3'100%~63.5

Note: These are representative values calculated for oligonucleotides in a standard buffer solution (e.g., 50 mM NaCl). Actual experimental Tm values can vary based on factors such as salt concentration, oligonucleotide length, and the presence of denaturing agents.

Experimental Determination of DNA Thermal Stability

The melting temperature of DNA is most commonly determined experimentally by monitoring the change in ultraviolet (UV) absorbance at 260 nm as a function of temperature. This technique is based on the hyperchromic effect . In a double-stranded DNA molecule, the stacked base pairs exhibit a lower absorbance of UV light compared to when the strands are separated. As the DNA is heated and denatures, the strands unwind, and the bases become unstacked, leading to a significant increase in UV absorbance.

Detailed Experimental Protocol: DNA Melting Curve Analysis using UV-Vis Spectrophotometry

1. Sample Preparation:

  • Dissolve the purified DNA oligonucleotide duplex in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0). The final DNA concentration is typically in the range of 0.1 to 1.0 µM.

  • Ensure the buffer composition is consistent across all samples to be compared.

  • Prepare a reference cuvette containing the same buffer without the DNA sample.

2. Instrumentation:

  • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).

  • Use matched quartz cuvettes with a 1 cm path length for both the sample and the reference.

3. Data Acquisition:

  • Place the sample and reference cuvettes in the spectrophotometer.

  • Equilibrate the samples at a starting temperature well below the expected Tm (e.g., 25°C).

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Program a temperature ramp, typically from the starting temperature to a temperature well above the expected Tm (e.g., 95°C). The rate of temperature increase is usually set to 0.5°C to 1.0°C per minute to ensure thermal equilibrium at each reading.

  • Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1.0°C).

4. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate a DNA melting curve.

  • The melting curve will have a sigmoidal shape.

  • The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values.

  • More accurately, the Tm can be determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.

Mandatory Visualizations

G Hydrogen Bonding in DNA Base Pairs cluster_AT Adenine-Thymine (A-T) Pair cluster_GC This compound-Cytosine (G-C) Pair A Adenine H T Thymine O A:h->T:o H-Bond 1 AT_label 2 Hydrogen Bonds A2 N-H T2 O A2:n->T2:o H-Bond 2 G This compound H C Cytosine O G:h->C:o H-Bond 1 GC_label 3 Hydrogen Bonds G2 N-H C2 N G2:n->C2:n H-Bond 2 G3 H C3 O G3:h->C3:o H-Bond 3

Caption: Difference in hydrogen bonding between A-T and G-C base pairs.

G Experimental Workflow for DNA Thermal Stability Analysis prep Sample Preparation (DNA in Buffer) spectro Place Sample & Reference in Spectrophotometer prep->spectro temp_ramp Temperature Ramp (e.g., 25°C to 95°C) spectro->temp_ramp abs_measure Measure Absorbance at 260 nm temp_ramp->abs_measure plot Plot Absorbance vs. Temperature (Melting Curve) abs_measure->plot tm_calc Calculate Tm (First Derivative Peak) plot->tm_calc

A Comparative Guide to Guanine Quantification: Cross-Validation of HPLC and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of guanine, a fundamental component of nucleic acids, is crucial for a wide range of studies, from monitoring DNA damage to understanding cellular signaling. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two common methods for this compound quantification. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for your research needs.

Data Presentation: A Side-by-Side Comparison

The selection of an appropriate assay often depends on a balance of sensitivity, specificity, and throughput. Below is a summary of the quantitative performance of HPLC and enzymatic assays for this compound measurement, compiled from various sources. It is important to note that these values may vary depending on the specific instrumentation, reagents, and sample matrix.

ParameterHPLC with UV/Electrochemical DetectionEnzymatic Assay (Fluorometric)
Principle Chromatographic separation followed by detection based on UV absorbance or electrochemical properties.Enzyme-catalyzed conversion of this compound to a detectable product (e.g., hydrogen peroxide), which is then measured fluorometrically.
Linear Range 0.25 - 4 pmol[1]Not explicitly stated, but standards are typically prepared in the µM range.
Limit of Detection (LOD) ~0.2 ng[1][2] (~1.3 pmol); ~2 nM (for nucleobases using MS/MS)[3]3.1 µM[4]
Specificity High; can resolve this compound from other nucleobases and metabolites.[5]Generally high due to enzyme specificity, but potential for interference from other substances in the sample that may affect the coupled enzyme reactions.
Throughput Lower; sequential sample analysis.Higher; can be adapted to a 96-well plate format for simultaneous analysis of multiple samples.[4]
Precision (RSD%) Typically <15%[6]Information not readily available in reviewed literature.
Accuracy (Recovery) >80%[6]~103% (for a this compound deaminase kit)[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following are representative protocols for this compound quantification using HPLC and a fluorometric enzymatic assay.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from a standard protocol for the analysis of nucleosides and nucleobases.

1. Sample Preparation (from Plasma)

  • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), with the pH adjusted to 3.9 using formic acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • UV Detection: 254 nm.[6]

3. Quantification

  • Prepare a standard curve using known concentrations of this compound.

  • Quantify this compound in the samples by comparing the peak area of the this compound peak in the sample chromatogram to the standard curve.

Fluorometric Enzymatic Assay

This protocol is based on a commercially available this compound assay kit.[4]

1. Reagent Preparation

  • 1X Assay Buffer: Dilute a 10X Assay Buffer concentrate (e.g., 500 mM sodium phosphate, pH 7.4) to 1X with deionized water.

  • Reaction Mix (+GDA): Prepare a mix containing a fluorometric probe, horseradish peroxidase (HRP), xanthine oxidase, and this compound deaminase (GDA) in 1X Assay Buffer.

  • Control Mix (-GDA): Prepare a similar mix as the Reaction Mix but without the this compound deaminase.

2. Standard Curve Preparation

  • Prepare a series of this compound standards by diluting a stock solution (e.g., 20 mM) in 1X Assay Buffer to final concentrations typically ranging from 0 to 200 µM.

3. Assay Procedure

  • Add 50 µL of each standard and unknown sample to separate wells of a black 96-well microtiter plate. For each unknown sample, prepare two wells: one for the Reaction Mix and one for the Control Mix.

  • Add 50 µL of the Reaction Mix to the standard wells and the first set of unknown sample wells.

  • Add 50 µL of the Control Mix to the second set of unknown sample wells.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence with a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe used.

4. Quantification

  • Subtract the relative fluorescence units (RFU) of the Control Mix wells from the RFU of the corresponding Reaction Mix wells to obtain the net RFU for each sample.

  • Plot the net RFU of the standards against their concentrations to generate a standard curve.

  • Determine the this compound concentration in the unknown samples by interpolating their net RFU on the standard curve.

Mandatory Visualization

To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.

cluster_hplc HPLC Workflow cluster_enzymatic Enzymatic Assay Workflow hplc_s1 Sample (e.g., Plasma) hplc_s2 Protein Precipitation (Acetonitrile) hplc_s1->hplc_s2 hplc_s3 Centrifugation hplc_s2->hplc_s3 hplc_s4 Supernatant Evaporation hplc_s3->hplc_s4 hplc_s5 Reconstitution in Mobile Phase hplc_s4->hplc_s5 hplc_s6 Filtration hplc_s5->hplc_s6 hplc_s7 HPLC Injection hplc_s6->hplc_s7 hplc_s8 Chromatographic Separation hplc_s7->hplc_s8 hplc_s9 UV/EC Detection hplc_s8->hplc_s9 hplc_s10 Quantification hplc_s9->hplc_s10 enz_s1 Sample + Standards in 96-well Plate enz_s2 Add Reaction Mix (+GDA) & Control Mix (-GDA) enz_s1->enz_s2 enz_s3 Incubation (Room Temperature) enz_s2->enz_s3 enz_s4 Fluorescence Measurement enz_s3->enz_s4 enz_s5 Data Analysis (Net RFU) enz_s4->enz_s5 enz_s6 Quantification enz_s5->enz_s6

Experimental workflows for HPLC and enzymatic this compound assays.

gtp GTP gdp GDP gtp->gdp gmp GMP gdp->gmp guanosine Guanosine gmp->guanosine This compound This compound guanosine->this compound PNP xanthine Xanthine This compound->xanthine This compound Deaminase (GDA) dna_rna DNA/RNA Synthesis (Salvage Pathway) This compound->dna_rna HGPRT uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase (XO)

Simplified this compound Metabolism and Signaling Pathway.

References

A Comparative Analysis of the Antioxidant Capacity of Guanine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of the purine nucleobase guanine and its primary metabolites: 8-oxothis compound, xanthine, and uric acid. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in drug development and life sciences.

Introduction to this compound and Its Metabolic Fate

This compound is a fundamental component of nucleic acids, DNA and RNA. Its metabolic breakdown in humans follows a specific pathway, ultimately leading to the production of uric acid, a well-known antioxidant. This metabolic cascade, however, also involves intermediates such as 8-oxothis compound and xanthine, whose roles in the cellular redox environment are of significant interest. Understanding the antioxidant potential of each of these molecules is crucial for research into oxidative stress-related diseases and the development of novel therapeutic agents.

The Metabolic Pathway of this compound

This compound undergoes a series of enzymatic reactions, converting it into its various metabolites. The key steps include the oxidation of this compound to 8-oxothis compound under oxidative stress, and the enzymatic conversion of this compound to xanthine, which is then further oxidized to uric acid.

Guanine_Metabolism This compound This compound OxoG 8-oxothis compound (8-oxoG) This compound->OxoG Xanthine Xanthine This compound->Xanthine Deamination ROS Reactive Oxygen Species (ROS) ROS->this compound Oxidative Damage Guanase Guanase UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase

Figure 1. Simplified metabolic pathway of this compound.

Comparative Antioxidant Capacity

Table 1: Summary of Antioxidant Properties

CompoundReported Antioxidant ActivityPro-oxidant ActivityNotes
This compound ModeratePossibleCan be oxidized to 8-oxothis compound by reactive oxygen species. Some studies suggest guanosine (a nucleoside of this compound) has antioxidant properties[2].
8-oxothis compound Low/Context-DependentYesPrimarily considered a marker of oxidative DNA damage. It has a lower oxidation potential than this compound, making it susceptible to further oxidation.
Xanthine Low/IndirectYesPrimarily a substrate for xanthine oxidase, an enzyme that generates reactive oxygen species. However, some xanthine derivatives have shown antioxidant activity.
Uric Acid HighYes (intracellularly)A major water-soluble antioxidant in human plasma. It can scavenge a variety of free radicals.[3][4] However, it can also act as a pro-oxidant within cells.

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for two common assays used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

DPPH_Workflow Prep Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample and DPPH Solution Prep->Mix SamplePrep Prepare Sample Solutions at Various Concentrations SamplePrep->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Figure 2. Experimental workflow for the DPPH assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test compounds (this compound, 8-oxothis compound, xanthine, uric acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).

  • Initiation of Reaction: Add a larger volume of the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This solution should be prepared fresh before use.

    • Prepare a series of concentrations of a standard antioxidant, Trolox, to be used for the standard curve.

  • Sample Preparation: Dissolve the test compounds in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the fluorescein working solution (e.g., 150 µL).

    • Add a smaller volume of the sample, standard, or blank (buffer) to the appropriate wells (e.g., 25 µL).

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding a specific volume of the AAPH solution to all wells (e.g., 25 µL).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically around 485 nm and the emission wavelength is around 520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank. The net AUC for each sample and standard is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as Trolox equivalents (TE).

Discussion and Conclusion

The metabolic pathway of this compound leads to the formation of several molecules with varying antioxidant and pro-oxidant properties.

  • Uric Acid: The end product of this pathway in humans, is a well-established and potent antioxidant in the extracellular environment. Its significant contribution to plasma antioxidant capacity underscores its physiological importance in combating oxidative stress. However, its intracellular pro-oxidant role, particularly in the context of its production via xanthine oxidase which generates reactive oxygen species, presents a more complex picture.

  • This compound and Guanosine: While not as potent as uric acid, this compound and its nucleoside, guanosine, exhibit some antioxidant activity. Their ability to be oxidized suggests they can act as sacrificial scavengers of reactive oxygen species, thereby protecting other more critical molecules from damage.

  • 8-oxothis compound: This oxidized derivative of this compound is more of a biomarker for oxidative damage than a significant antioxidant. Its lower redox potential compared to this compound makes it a potential target for further oxidation, which could be seen as a limited protective mechanism, but it is primarily associated with mutagenic DNA lesions.

  • Xanthine: The immediate precursor to uric acid, has a more ambiguous role. While some derivatives of xanthine possess antioxidant properties, xanthine itself is a substrate for xanthine oxidase, an enzyme that is a significant source of cellular superoxide radicals. Therefore, the net effect of xanthine on the cellular redox state is likely dependent on the activity of xanthine oxidase.

References

8-Hydroxy-2'-deoxyguanosine (8-OHdG): A Comparative Guide to its Validation as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a biomarker for cancer. It delves into the underlying mechanisms, compares analytical methods, presents clinical data, and evaluates its standing against alternative biomarkers. The information is intended to support researchers in their assessment of 8-OHdG for diagnostic, prognostic, and therapeutic monitoring purposes.

The Role of 8-OHdG in Carcinogenesis

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a product of oxidative DNA damage.[1] It is formed when reactive oxygen species (ROS), such as hydroxyl radicals, attack the guanine base in DNA.[2] This lesion is one of the most common types of oxidative DNA damage and is implicated in the initiation and promotion of carcinogenesis.[1][3] The presence of 8-OHdG in DNA can lead to G:C to T:A transversion mutations during DNA replication, which can contribute to genomic instability and the development of cancer.[4][5] Consequently, the levels of 8-OHdG in tissues and bodily fluids are often investigated as an indicator of oxidative stress and cancer risk.[1][2]

G ROS Reactive Oxygen Species (ROS) This compound This compound in DNA ROS->this compound Oxidative Attack 8OHdG_DNA 8-OHdG in DNA This compound->8OHdG_DNA Formation BER Base Excision Repair (BER) 8OHdG_DNA->BER Recognition & Excision Replication DNA Replication 8OHdG_DNA->Replication 8OHdG_Urine Excreted 8-OHdG (Urine/Blood) BER->8OHdG_Urine Release Mutation G:C to T:A Transversion Mutation Replication->Mutation Mispairing with Adenine Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Diagram 1: Oxidative Damage and Carcinogenesis Pathway.

Analytical Methodologies for 8-OHdG Quantification

The accurate measurement of 8-OHdG is critical for its validation as a biomarker. The two most predominant methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.[6]Antigen-antibody binding with colorimetric or chemiluminescent detection.[6]
Specificity Very High (considered the gold standard).[6][7]High, but dependent on antibody specificity and potential cross-reactivity.[6]
Sensitivity High (fmol to low pmol range).[6]Moderate to High (pmol to low nmol range).[6]
Accuracy High.[6]Can be affected by matrix effects; studies have shown poor correlation with LC-MS/MS, with ELISA values being significantly higher.[6][7]
Throughput Lower.[6]Higher, suitable for large-scale screening.[6]
Cost per Sample Higher.[6]Lower.[6]
Sample Prep More demanding, often requires solid-phase extraction (SPE).[7]Simpler workflow.[6]
Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow. Specific parameters (e.g., column type, mobile phases, mass transitions) must be optimized for the specific instrument and sample matrix.

  • Sample Collection & Preparation: Collect urine or blood serum. For urine, samples are often normalized to creatinine concentration.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) to the sample to account for matrix effects and variations during sample processing.

  • Solid-Phase Extraction (SPE): Purify the sample to remove interfering substances. This step improves the accuracy of quantification.[7]

  • Chromatographic Separation: Inject the purified sample into an HPLC system. A C18 column is typically used to separate 8-OHdG from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both 8-OHdG and the internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification: The concentration of 8-OHdG is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

G Sample Sample Collection (Urine/Serum) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE HPLC HPLC Separation SPE->HPLC MS Tandem Mass Spec Detection (MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Diagram 2: General Workflow for LC-MS/MS Analysis of 8-OHdG.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA, a common format for small molecule detection.

  • Plate Coating: A 96-well microplate is pre-coated with an 8-OHdG conjugate (e.g., 8-OHdG-BSA).[8]

  • Sample/Standard Incubation: Samples and a series of 8-OHdG standards are added to the wells, followed by the addition of a specific primary antibody against 8-OHdG. The plate is incubated. During this time, the antibody will bind to either the 8-OHdG in the sample/standard or the 8-OHdG coated on the plate.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of 8-OHdG in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 8-OHdG in the samples is interpolated from this curve.

G Plate 8-OHdG Coated Plate Incubate1 Add Sample/Standard & Primary Antibody Plate->Incubate1 Wash1 Wash Incubate1->Wash1 Incubate2 Add HRP-conjugated Secondary Antibody Wash1->Incubate2 Wash2 Wash Incubate2->Wash2 Substrate Add Substrate & Develop Color Wash2->Substrate Read Measure Absorbance Substrate->Read Analyze Calculate Concentration from Standard Curve Read->Analyze

Diagram 3: General Workflow for Competitive ELISA of 8-OHdG.

Clinical Performance of 8-OHdG as a Cancer Biomarker

Numerous studies have investigated the association between 8-OHdG levels and various cancers. While many report elevated levels in cancer patients compared to healthy controls, the results are not always consistent, and prognostic significance can vary by cancer type.

Cancer TypeSample TypeKey FindingsSensitivity / SpecificityPrognostic Significance (Hazard Ratio)
Breast Cancer SerumSignificantly increased 8-OHdG in the BC group (55.2 ng/dL) vs. benign tumor (30.2 ng/dL) and healthy controls (9.08 ng/dL).[9]82% / 80% (at cutoff 21.4 ng/mL).[9]In one meta-analysis, low 8-OHdG expression was associated with poor prognosis.[10]
Colorectal Cancer TissueLow 8-OHdG expression was associated with a poorer 5-year event-free survival (HR: 1.41) and disease-specific survival (HR: 1.60).[4]Not ReportedLow expression associated with poor prognosis (HR: 1.41-1.60).[4]
Lung Cancer (NSCLC) Not SpecifiedHigh levels of 8-OHdG were associated with reduced overall survival time.[11]Not ReportedElevated 8-OHdG associated with poor prognosis.[11]
Various Solid Tumors Tissue, Urine, BloodA meta-analysis of 21 studies found that elevated 8-OHdG was significantly associated with poor overall survival (pooled HR: 1.921).[10]Not ReportedElevated 8-OHdG associated with poor overall survival (pooled HR: 1.921).[10]
Ovarian Cancer Leukocyte DNAHigh 8-OHdG concentration was associated with advanced age and poor prognosis.[12]Not ReportedHigh expression associated with poor prognosis.[12]

Note: The prognostic significance of 8-OHdG can be contradictory. For instance, while high levels are often linked to poor outcomes, some studies in breast and colorectal cancer have found an association between low levels and worse prognosis.[4][10] This may reflect complex underlying biology, such as increased antioxidant mechanisms in certain tumors.[10]

Comparison with Alternative Biomarkers

8-OHdG is a marker of oxidative DNA damage, but it is often evaluated alongside established tumor markers.

BiomarkerTypePrimary Use in CancerComparison to 8-OHdG
8-OHdG Oxidative DNA Damage MarkerGeneral indicator of oxidative stress, potential risk, and prognostic marker.[1]Provides insight into a specific mechanism (oxidative damage); not tumor-specific.
Carcinoembryonic Antigen (CEA) Tumor AntigenMonitoring colorectal cancer recurrence and response to therapy.Established clinical utility for specific cancers; 8-OHdG showed a significant positive correlation with CEA in one breast cancer study (r = 0.63).[9]
Cancer Antigen 15-3 (CA 15-3) Tumor AntigenMonitoring breast cancer recurrence and response to therapy.Established clinical utility for breast cancer; 8-OHdG showed a significant positive correlation with CA 15-3 in one study (r = 0.51).[9]
8-nitrothis compound (8-NG) Nitrosative DNA Damage MarkerMarker of damage from reactive nitrogen species (RNS).[8]Measures a different but related type of DNA damage (nitrosative stress). Levels were also found to increase in breast cancer patients undergoing radiotherapy.[8]

Conclusion

8-hydroxy-2'-deoxyguanosine holds considerable promise as a noninvasive biomarker for assessing oxidative stress related to cancer.[1][9] Its levels are frequently elevated in patients with various solid tumors and can have prognostic significance.[10]

However, its validation for routine clinical use faces several challenges:

  • Methodological Discrepancies: There is a significant lack of standardization in measurement techniques. ELISA, while high-throughput, often overestimates 8-OHdG concentrations compared to the gold standard LC-MS/MS, complicating cross-study comparisons.[7]

  • Contradictory Prognostic Value: The association between 8-OHdG levels and patient survival is not uniform across all cancer types, with both high and low levels being reported as indicators of poor prognosis in different studies.[4][10]

  • Confounding Factors: 8-OHdG levels can be influenced by non-cancer-related factors such as age, lifestyle, diet, and exposure to environmental agents, which can affect its specificity as a cancer biomarker.[2]

Future research should focus on establishing standardized, validated analytical methods, preferably based on LC-MS/MS, and conducting large-scale, prospective clinical studies across diverse cancer types. Such efforts are essential to clarify its precise role and confirm its clinical utility before it can be fully translated from a research tool to a routine diagnostic or prognostic marker in oncology.

References

Unraveling the Guanine Disparity: A Comparative Analysis of Mitochondrial and Nuclear DNA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of guanine content reveals significant differences between mitochondrial and nuclear DNA, with profound implications for genome stability, susceptibility to oxidative damage, and the formation of secondary structures. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Mitochondrial DNA (mtDNA), the compact genome residing within the powerhouse of the cell, exhibits a distinct nucleotide composition compared to its nuclear counterpart (nDNA). A key differentiator is the content of this compound (G), one of the four fundamental bases of DNA. This disparity not only influences the structural integrity of the respective genomes but also dictates their vulnerability to damage and their potential to form complex secondary structures.

Quantitative Comparison of this compound Content

The this compound content in nuclear and mitochondrial DNA displays notable differences. The human nuclear genome, for instance, maintains a relatively balanced GC-content (this compound and cytosine) of approximately 41%.[1] This translates to a this compound percentage of about 20.5%.

In stark contrast, mammalian mitochondrial DNA is characterized by a significant strand bias in its nucleotide distribution. The two strands of mtDNA are designated as the heavy (H) and light (L) strands based on their differing buoyant densities, a direct consequence of their base composition. The H-strand is notably rich in this compound, while the L-strand is rich in its complementary base, cytosine.[2][3][4]

For example, in human mitochondrial DNA, which consists of approximately 16,569 base pairs, the heavy strand contains 5,181 this compound bases, while the light strand has only 2,169.[5] This asymmetrical distribution results in a significantly lower overall this compound content in certain regions and on specific strands of the mitochondrial genome compared to the nuclear genome.[6]

DNA Type Genome Size (Human) This compound (G) Content (%) Key Characteristics
Nuclear DNA (nDNA) ~3.2 billion base pairs~20.5%Relatively uniform G-content.
Mitochondrial DNA (mtDNA) - Heavy Strand ~16,569 base pairs~31.3%This compound-rich.
Mitochondrial DNA (mtDNA) - Light Strand ~16,569 base pairs~13.1%This compound-poor, Cytosine-rich.
Mitochondrial DNA (mtDNA) - Overall Average ~16,569 base pairs~22.2%Subject to significant strand bias.

Functional Implications of this compound Disparity

The difference in this compound content between mitochondrial and nuclear DNA has significant functional consequences:

  • Susceptibility to Oxidative Damage: this compound is the most easily oxidized of the four DNA bases. The high concentration of reactive oxygen species (ROS) generated during oxidative phosphorylation within the mitochondria, coupled with the higher this compound content in the mtDNA heavy strand, makes mitochondrial DNA particularly vulnerable to oxidative damage. This damage often results in the formation of 8-hydroxy-2'-deoxyguanosine (8OHdG), a well-established marker of oxidative stress.

  • G-Quadruplex Formation: The this compound-rich sequences in mitochondrial DNA, particularly in the heavy strand, have a higher potential to form G-quadruplexes (G4s). These are non-canonical secondary structures that can play roles in DNA replication, transcription, and genomic stability. The density of potential G-quadruplex forming sequences is estimated to be higher in mitochondrial DNA than in nuclear DNA.

Experimental Protocols

Determining the this compound content of DNA is a fundamental procedure in molecular biology. Below are detailed methodologies for two common approaches.

Method 1: DNA Hydrolysis Followed by High-Performance Liquid Chromatography (HPLC)

This method involves breaking down the DNA into its constituent bases and then separating and quantifying them using HPLC.

1. DNA Isolation and Purification:

  • Isolate nuclear and mitochondrial DNA from the target cells or tissues using appropriate commercial kits or standard protocols.
  • Ensure the purity of the DNA samples by measuring the A260/A280 ratio, which should be approximately 1.8.

2. Acid Hydrolysis:

  • To a known amount of purified DNA (e.g., 10-20 µg), add 0.03 M hydrochloric acid (HCl).
  • Incubate the mixture at 100°C for 40 minutes to hydrolyze the DNA and release the purine bases (adenine and this compound).
  • Cool the hydrolysate on ice.

3. HPLC Analysis:

  • Inject the hydrolyzed sample into an HPLC system equipped with a reverse-phase C18 column.
  • Use a suitable mobile phase, such as a buffer of 92.5 mM KH₂PO₄ and 9.25 mM tetrabutylammonium bromide at pH 6.4, with a percentage of acetonitrile, to separate the bases.
  • Detect the eluted bases using a UV detector at 254 nm or an electrochemical detector for higher sensitivity.
  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

Method 2: Enzymatic Digestion Followed by Mass Spectrometry (LC-MS/MS)

This highly sensitive method allows for the precise quantification of nucleosides, including modified ones.

1. DNA Isolation and Purification:

  • Isolate and purify nuclear and mitochondrial DNA as described in Method 1.

2. Enzymatic Digestion:

  • To the purified DNA, add a cocktail of enzymes including nuclease P1 (to hydrolyze DNA to deoxynucleoside 5'-monophosphates) and alkaline phosphatase (to dephosphorylate the mononucleotides to deoxynucleosides).
  • Incubate the reaction at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

3. LC-MS/MS Analysis:

  • Inject the digested sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Separate the deoxynucleosides using a suitable LC column and gradient.
  • Introduce the eluent into the mass spectrometer.
  • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify deoxyguanosine based on its unique parent and fragment ion masses.
  • Calculate the amount of this compound based on a standard curve of deoxyguanosine.

Visualizing the Concepts

To better illustrate the key processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell/Tissue Sample Isolation DNA Isolation (nDNA & mtDNA) CellCulture->Isolation Purification DNA Purification & QC Isolation->Purification Hydrolysis Hydrolysis (Acid or Enzymatic) Purification->Hydrolysis Separation Separation (HPLC or LC) Hydrolysis->Separation Detection Detection (UV, ECD, or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Data This compound Content Data Quantification->Data

Caption: Experimental workflow for determining this compound content in DNA.

guanine_and_damage cluster_mtDNA Mitochondrial DNA (mtDNA) cluster_nDNA Nuclear DNA (nDNA) HighG Higher this compound Content (Heavy Strand) OxidativeDamage Increased Susceptibility to Oxidative Damage (8OHdG formation) HighG->OxidativeDamage G4 Higher Potential for G-Quadruplex Formation HighG->G4 LowerG Lower this compound Content Stability Relatively Higher Genomic Stability LowerG->Stability ROS Reactive Oxygen Species (ROS) (from Oxidative Phosphorylation) ROS->HighG

Caption: Impact of this compound content on DNA properties.

References

A Researcher's Guide to Assessing the Binding Specificity of Guanine-Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of guanine-targeting ligands is paramount for the development of effective and safe therapeutics. This guide provides an objective comparison of key experimental techniques used to evaluate how these ligands interact with their intended this compound-rich targets, such as G-quadruplexes, versus off-target duplex DNA. Detailed methodologies, quantitative data comparisons, and visual workflows are presented to aid in the selection of appropriate assays for your research needs.

This compound-rich nucleic acid sequences can fold into non-canonical secondary structures known as G-quadruplexes (G4s). These structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. Their enrichment in the promoter regions of oncogenes and in telomeres has made them attractive targets for anticancer drug development. The therapeutic potential of G4-targeting ligands is, however, critically dependent on their ability to selectively bind to these structures over the much more abundant duplex DNA in the cell, thereby minimizing off-target effects.

This guide explores several robust techniques for quantifying the binding affinity and specificity of this compound-targeting ligands: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Resonance Energy Transfer (FRET) assays, and DNA Footprinting.

Comparative Analysis of Ligand Binding Affinity and Selectivity

The efficacy of a G-quadruplex ligand is determined by both its binding affinity (Kd) for the target G4 structure and its selectivity, often expressed as the ratio of its affinity for G4 DNA versus duplex DNA. A lower Kd value indicates a higher binding affinity. The following table summarizes publicly available binding data for several well-characterized G-quadruplex ligands.

LigandTarget DNATechniqueBinding Affinity (Kd)Selectivity (G4 vs. Duplex)Reference
TMPyP4 Telomeric G-QuadruplexVariousµM rangeLow (~2-fold)[1]
c-MYC G-QuadruplexFRET--[2]
BRACO-19 Telomeric G-QuadruplexVariousµM rangeModerate (~10-40-fold)[1][3]
Duplex DNAMD Simulations--[3]
PhenDC3 Telomeric G-QuadruplexFRETHigh (nM range)High[2]
Duplex DNA---
Telomestatin Telomeric G-QuadruplexVariousHigh (nM range)Very High
Duplex DNA---
N-methyl mesoporphyrin IX (NMM) Parallel G-QuadruplexSPR~100 nMHigh (selective for parallel topology)[4]
Hybrid G-QuadruplexSPR~5-10 µM[4]
Antiparallel G-QuadruplexSPRWeak/No binding[4]

Note: Binding affinities and selectivities can vary depending on the specific G-quadruplex sequence and topology, as well as the experimental conditions (e.g., cation concentration, buffer composition).

Key Experimental Techniques and Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_titration Titration cluster_analysis Data Analysis Macromolecule This compound-Target DNA (in buffer) SampleCell Sample Cell (contains DNA) Macromolecule->SampleCell Ligand Ligand (in matched buffer) Syringe Syringe (contains ligand) Ligand->Syringe Injection Stepwise Injection of Ligand into Sample Cell Syringe->Injection titration HeatMeasurement Measure Heat Change (ΔH) after each injection Injection->HeatMeasurement BindingIsotherm Generate Binding Isotherm (Heat vs. Molar Ratio) HeatMeasurement->BindingIsotherm Fitting Fit Data to a Binding Model BindingIsotherm->Fitting Results Determine: - Kd (Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) Fitting->Results

Figure 1: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare the this compound-containing DNA (e.g., G-quadruplex) and the ligand in an identical, well-matched buffer to minimize heats of dilution.[5] A common buffer is a potassium phosphate or Tris buffer containing KCl to stabilize the G-quadruplex structure.

    • Thoroughly degas both the DNA and ligand solutions to prevent air bubbles in the calorimeter.[5]

    • Accurately determine the concentrations of the DNA and ligand solutions. Typical starting concentrations are 5-50 µM DNA in the sample cell and 50-500 µM ligand in the syringe.[5]

  • Instrument Setup:

    • Clean the sample and reference cells thoroughly according to the manufacturer's instructions.[6]

    • Load the reference cell with the matched buffer.

    • Load the DNA solution into the sample cell (typically ~200-300 µL for low volume instruments).[5]

    • Load the ligand solution into the injection syringe (typically ~40-100 µL).[5]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.[6]

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) which is often discarded during data analysis.

    • Proceed with a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.[6]

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the binding data.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, real-time, and label-free technique that measures the binding of an analyte (ligand) in solution to a target (DNA) immobilized on a sensor chip. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[7]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip (e.g., Streptavidin-coated) Immobilize Immobilize Biotinylated DNA to the Sensor Chip Chip->Immobilize BiotinDNA Biotinylated This compound-Target DNA BiotinDNA->Immobilize LigandSol Ligand in Running Buffer Association Inject Ligand (Association Phase) LigandSol->Association Baseline Establish Baseline with Running Buffer Immobilize->Baseline Baseline->Association analyte flow Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation buffer flow Sensorgram Generate Sensorgram (Response Units vs. Time) Association->Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Sensorgram KineticFit Fit Association and Dissociation Curves Sensorgram->KineticFit Results Determine: - kon (Association Rate) - koff (Dissociation Rate) - Kd (Affinity) KineticFit->Results

Figure 2: Workflow for Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol for SPR:

  • Chip Preparation and DNA Immobilization:

    • Select a suitable sensor chip. For DNA, a streptavidin-coated chip is commonly used with a biotinylated DNA probe.[8]

    • Activate the sensor surface as per the manufacturer's protocol.

    • Immobilize the biotinylated this compound-containing DNA onto the streptavidin-coated sensor chip surface to a desired response level. A reference flow cell should be prepared, either left blank or with an immobilized non-target DNA to subtract non-specific binding.

  • Ligand Binding Assay:

    • Prepare a series of dilutions of the this compound-targeting ligand in a suitable running buffer. The buffer should contain the appropriate salt concentration (e.g., KCl) to maintain the desired DNA structure.

    • Establish a stable baseline by flowing the running buffer over the sensor chip.

    • Inject the lowest concentration of the ligand over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).[8]

    • Repeat the injection cycle with increasing concentrations of the ligand.

    • Between each ligand injection, regenerate the sensor surface using a specific regeneration solution (e.g., a pulse of high salt or low pH solution) to remove the bound ligand.

  • Data Analysis:

    • The binding events are recorded in real-time as a sensorgram, which plots response units (RU) against time.

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Fluorescence Resonance Energy Transfer (FRET) Competition Assay

FRET-based assays are highly sensitive and well-suited for high-throughput screening of G-quadruplex ligands.[9][10] In a typical competition assay, a dual-labeled G-quadruplex-forming oligonucleotide with a FRET pair (a donor and an acceptor fluorophore) is used. When the oligonucleotide folds into a G-quadruplex, the donor and acceptor are in close proximity, resulting in a high FRET signal. A ligand that binds to and stabilizes the G-quadruplex will prevent its thermal denaturation, thus maintaining the high FRET signal at elevated temperatures.

FRET_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis FRET_DNA Dual-labeled G4 DNA (Donor + Acceptor) Incubation Incubate FRET DNA with Ligand FRET_DNA->Incubation Ligand_Series Serial Dilution of Test Ligand Ligand_Series->Incubation Buffer Assay Buffer (with K+) Buffer->Incubation Melting Thermal Denaturation (Melting Curve Analysis) Incubation->Melting Fluorescence Monitor Donor Fluorescence vs. Temperature Melting->Fluorescence Tm_Calc Determine Melting Temperature (Tm) in presence of Ligand Fluorescence->Tm_Calc Delta_Tm Calculate ΔTm (Tm with ligand - Tm without ligand) Tm_Calc->Delta_Tm Results Higher ΔTm indicates stronger G4 stabilization Delta_Tm->Results

Figure 3: Workflow for a FRET-based Thermal Shift Assay.

Detailed Experimental Protocol for FRET-based Thermal Shift Assay:

  • Oligonucleotide and Ligand Preparation:

    • Synthesize a G-quadruplex forming oligonucleotide with a fluorescent donor (e.g., FAM) at one end and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other.[11]

    • Prepare a stock solution of the dual-labeled oligonucleotide in a buffer that promotes G-quadruplex formation (e.g., Tris buffer with 100 mM KCl).

    • Prepare serial dilutions of the test ligands in the same buffer.

  • Assay Procedure:

    • In a multi-well plate suitable for a real-time PCR instrument or a fluorometer with temperature control, add the dual-labeled oligonucleotide to each well at a final concentration typically in the nanomolar range.

    • Add the test ligands at various concentrations to the wells. Include a no-ligand control.

    • Incubate the plate at room temperature for a period to allow for ligand binding and G-quadruplex formation.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in the instrument and heat the samples gradually from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the fluorescence of the donor fluorophore.

    • As the temperature increases, the G-quadruplex will unfold, separating the donor and acceptor, leading to an increase in donor fluorescence.

  • Data Analysis:

    • Plot the donor fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) induced by the ligand (ΔTm = Tm with ligand - Tm without ligand). A larger ΔTm indicates a greater stabilization of the G-quadruplex by the ligand, implying a higher binding affinity.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA sequence. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.[12]

DNA_Footprinting_Workflow cluster_prep Preparation cluster_digestion Digestion & Separation cluster_analysis Analysis DNA_Label End-label DNA fragment (e.g., with 32P or fluorescent dye) Ligand_Incub Incubate labeled DNA with varying concentrations of Ligand DNA_Label->Ligand_Incub DNaseI Partial Digestion with DNase I Ligand_Incub->DNaseI Denature Denature DNA fragments DNaseI->Denature Electrophoresis Separate fragments by Denaturing Polyacrylamide Gel Electrophoresis Denature->Electrophoresis Autorad Visualize DNA fragments (Autoradiography or Fluorescence Imaging) Electrophoresis->Autorad Footprint Identify 'Footprint' (region protected from cleavage) Autorad->Footprint Results Determine Ligand Binding Site Footprint->Results

Figure 4: Workflow for DNase I Footprinting.

Detailed Experimental Protocol for DNase I Footprinting:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-300 bp) containing the putative this compound-rich binding site.

    • Label one end of the DNA fragment, for instance, with 32P using T4 polynucleotide kinase or with a fluorescent dye.[13]

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of the this compound-targeting ligand. Include a control reaction with no ligand.[12]

    • Allow the binding reaction to reach equilibrium.

  • DNase I Digestion:

    • Add a carefully titrated amount of DNase I to each reaction to achieve limited digestion (on average, one cut per DNA molecule).[12]

    • Incubate for a short, precisely controlled time.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis of Digestion Products:

    • Purify the DNA fragments.

    • Denature the DNA fragments by heating in a formamide-containing loading buffer.

    • Separate the fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.[12]

    • Visualize the DNA fragments by autoradiography (for 32P-labeled DNA) or fluorescence scanning.

  • Interpretation:

    • The lane corresponding to the control reaction without the ligand will show a ladder of bands representing cleavage at nearly every nucleotide position.

    • In the lanes containing the ligand, a gap in the ladder will appear at the position where the ligand binds to the DNA, protecting it from DNase I cleavage. This gap is the "footprint" of the ligand.

    • The location of the footprint reveals the specific binding site of the ligand on the DNA sequence.

Conclusion

The selection of an appropriate method for assessing the binding specificity of this compound-targeting ligands depends on the specific research question, the available resources, and the stage of the drug discovery process. ITC provides a comprehensive thermodynamic characterization of the binding interaction, while SPR offers valuable kinetic information. FRET-based assays are highly suitable for high-throughput screening of large compound libraries. DNA footprinting is indispensable for precisely identifying the ligand's binding site on the DNA. By employing a combination of these techniques, researchers can build a comprehensive understanding of the binding properties of this compound-targeting ligands, paving the way for the development of more selective and effective therapeutic agents.

References

Benchmarking Computational Models for Predicting Guanine Alkylation Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prediction of guanine alkylation sites within DNA is a critical aspect of toxicology, pharmacology, and cancer research. Alkylation of this compound, the most nucleophilic of the DNA bases, can lead to mutagenic lesions and is a key mechanism of action for many carcinogens and chemotherapeutic agents. Computational models offer a powerful and high-throughput means to predict these sites of alkylation, complementing and guiding experimental studies. This guide provides a comparative overview of the primary computational methodologies used for this purpose, supported by experimental validation techniques. Due to a lack of direct, publicly available head-to-head benchmarking studies for specific software, this guide focuses on comparing the different approaches to modeling this compound alkylation.

Computational Modeling Approaches

The prediction of this compound alkylation is approached through several computational methodologies, each with its own strengths and limitations. These can be broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models, machine learning models, and quantum mechanics (QM) methods.

Modeling ApproachPrincipleTypical InputsTypical OutputsKey StrengthsKey Limitations
Quantitative Structure-Activity Relationship (QSAR) Correlates physicochemical properties of chemical alkylating agents with their biological activity (i.e., this compound alkylation potential).Molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) of the alkylating agent.A predictive equation that outputs the likelihood or extent of alkylation.High-throughput screening of many chemicals; computationally inexpensive.Often does not account for the local DNA sequence context; predictive power is limited by the structural diversity of the training data.
Machine Learning (ML) Learns complex patterns from large datasets of known alkylating agents and their corresponding alkylation sites on DNA.Molecular fingerprints of chemicals, DNA sequence information, and sometimes chromatin accessibility data.A classification or regression model that predicts the probability of alkylation at specific this compound sites.Can model non-linear relationships and integrate diverse data types (chemical structure, DNA sequence, etc.); can potentially identify novel features that influence alkylation.Requires large, high-quality training datasets; models can be "black boxes," making mechanistic interpretation difficult.
Quantum Mechanics (QM) Models the electronic structure and reactivity of the alkylating agent and the this compound base at the atomic level.Atomic coordinates of the reactants.Reaction energies, activation barriers, and transition state geometries, which indicate the most likely sites of reaction.Provides a detailed, mechanism-based understanding of the alkylation reaction; does not require experimental data for training.Computationally very expensive, making it unsuitable for high-throughput screening or genome-wide predictions.

Experimental Protocols for Validation

The development and validation of predictive computational models are critically dependent on high-quality experimental data. The following are key experimental protocols used to map this compound alkylation sites at high resolution.

N-methylpurine-sequencing (NMP-seq)

NMP-seq is a method designed to map N-methylpurine lesions, including the common 7-methylthis compound (7meG), at single-nucleotide resolution across the genome.

Methodology:

  • Cell Culture and Treatment: Human or other mammalian cells are cultured and exposed to the alkylating agent of interest.

  • Genomic DNA Isolation: Genomic DNA is extracted from the treated cells.

  • Enzymatic Cleavage: The DNA is treated with a combination of human alkyladenine glycosylase (AAG) and AP endonuclease (APE1). AAG recognizes and excises the methylated purine base, creating an apurinic (AP) site. APE1 then cleaves the phosphodiester backbone at the AP site, generating a single-strand break with a 3'-hydroxyl group.

  • Ligation and Sequencing: A biotinylated adapter is ligated to the 3'-hydroxyl group. The DNA is then fragmented, and the biotinylated fragments are enriched. Following library preparation, the fragments are subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to the reference genome. The start of a read corresponds to the position immediately 3' to the original methylated this compound, allowing for precise, genome-wide mapping of alkylation sites.[1]

Benzo[a]pyrene Diol Epoxide (BPDE)-sequencing

This method was developed to map the adducts formed by benzo[a]pyrene, a common environmental carcinogen, at single-nucleotide resolution.

Methodology:

  • Cell Exposure and DNA Extraction: Human lung cells are exposed to BPDE, the reactive metabolite of benzo[a]pyrene. Genomic DNA is then isolated.

  • Immunoprecipitation: The genomic DNA is denatured, and an antibody specific for the N2-BPDE-dG adduct is used to enrich for DNA fragments containing the lesion.

  • Adduct Site Marking: A high-fidelity DNA polymerase is used to extend primers annealed to the enriched DNA fragments. The polymerase stalls at the site of the bulky BPDE adduct.

  • Library Preparation and Sequencing: The extension products are then used to prepare a sequencing library. The sequencing reads will terminate one base before the adduct, allowing for precise localization.[2][3]

Visualizing Workflows and Relationships

Experimental Workflow for NMP-seq

NMP_seq_workflow cluster_sample_prep Sample Preparation cluster_lesion_detection Lesion Detection & Library Prep cluster_analysis Data Analysis cell_culture Cell Culture & Alkylating Agent Treatment dna_isolation Genomic DNA Isolation cell_culture->dna_isolation enzymatic_cleavage Enzymatic Cleavage (AAG/APE1) dna_isolation->enzymatic_cleavage adapter_ligation Biotinylated Adapter Ligation enzymatic_cleavage->adapter_ligation enrichment Fragment Enrichment adapter_ligation->enrichment sequencing_prep Sequencing Library Preparation enrichment->sequencing_prep sequencing High-Throughput Sequencing sequencing_prep->sequencing alignment Read Alignment to Reference Genome sequencing->alignment mapping Mapping Alkylation Sites alignment->mapping

Caption: Workflow for mapping this compound alkylation sites using NMP-seq.

Logical Relationship of Computational Modeling Approaches

Computational_Models cluster_data Input Data cluster_models Modeling Approaches chemical_data Chemical Properties (Descriptors, Fingerprints) qsar QSAR Models chemical_data->qsar ml Machine Learning Models chemical_data->ml qm Quantum Mechanics chemical_data->qm Provides Reactivity Parameters biological_data Experimental Alkylation Data (e.g., from NMP-seq) biological_data->ml Training & Validation prediction Prediction of this compound Alkylation Sites qsar->prediction ml->prediction qm->prediction Mechanistic Insight

References

comparative genomics of guanine metabolic enzymes across species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key enzymes involved in guanine metabolism across various species. By examining the kinetic properties, evolutionary relationships, and experimental methodologies, this document aims to serve as a valuable resource for researchers investigating purine metabolism, identifying novel drug targets, and developing new therapeutic agents.

Introduction to this compound Metabolism

This compound and its nucleotide derivatives are fundamental molecules essential for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. The precise regulation of this compound nucleotide pools is critical for cellular homeostasis, and the enzymes involved in their synthesis and degradation represent potential targets for therapeutic intervention in various diseases, including cancer and infectious diseases. This guide focuses on three central enzymes in this compound metabolism: GMP Synthase, GMP Reductase, and this compound Deaminase.

Comparative Analysis of Enzyme Kinetics

The kinetic parameters of enzymes provide crucial insights into their efficiency and substrate affinity. This section presents a comparative summary of the kinetic data for GMP Synthase, GMP Reductase, and this compound Deaminase from different species.

GMP Synthase (GMPS)

GMP Synthase catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). It is a glutamine amidotransferase that utilizes glutamine or ammonia as a nitrogen source.

SpeciesSubstrateKm (μM)kcat (s-1)Reference
Homo sapiensXMP--[1]
ATP--[1]
Gln--[1]
NH4Cl174,000-[1]
Mycobacterium tuberculosisXMP-0.43[1]
ATP27-[1]
Gln240-[1]
NH4Cl26,000-[1]
Candidatus Liberibacter asiaticusXMP61.6 ± 3.9-[2]
ATP258.2 ± 24.89-[2]
Glutamine215 ± 26.76-[2]
(NH4)2SO410,920 ± 1,300-[2]

Note: Some values were not available in the cited literature.

GMP Reductase (GMPR)

GMP Reductase catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine monophosphate (IMP), thereby controlling the intracellular balance of adenine and this compound nucleotides.[3] In humans, two isozymes, GMPR1 and GMPR2, have been identified.[3]

SpeciesIsozymeSubstrateApparent Km (μM)Reference
Homo sapienshGMPR2GMP17.4[4]
NADPH26.6[4]
Escherichia coli-GMP-[5]
NADPH-[5]

Note: A comprehensive comparative table for GMPR kinetic parameters is limited by the available data. The E. coli enzyme follows an ordered bi-bi kinetic mechanism.[5]

This compound Deaminase (GDA)

This compound Deaminase, also known as guanase, catalyzes the hydrolytic deamination of this compound to xanthine and ammonia.[6] This enzyme plays a crucial role in the purine salvage pathway.

SpeciesEnzyme SourceKm (μM)Vmax (nmol/min/mg)kcat (s-1)Reference
Homo sapiensRecombinant10--[7]
Bos taurus (Bovine)Brain---[8]
Escherichia coliRecombinant15.4 ± 1.83,795 ± 1353.18 ± 0.12[7]
Kluyveromyces marxianusRecombinant---[9]
Kluyveromyces lactisRecombinant---[9]
Lentilactobacillus kefiriRecombinant---[9]
Lactobacillus buchneriRecombinant---[9]

Note: Direct comparison of Vmax values can be challenging due to variations in enzyme purity and assay conditions.

Signaling and Metabolic Pathways

The interplay of these enzymes is crucial for maintaining purine homeostasis. The following diagrams illustrate the core this compound metabolic pathway and the experimental workflow for enzyme characterization.

Guanine_Metabolism_Pathway cluster_enzymes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH AMP Adenosine Monophosphate (AMP) IMP->AMP Asp + GTP -> Fumarate + GDP + Pi IMPDH IMPDH ADSS Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP Gln + ATP -> Glu + AMP + PPi GMPS GMP Synthase GMP->IMP NADPH -> NADP+ Guanosine Guanosine GMP->Guanosine GMPR GMP Reductase NT5E 5'-Nucleotidase This compound This compound Guanosine->this compound Pi -> Ribose-1-P PNP Purine Nucleoside Phosphorylase Xanthine Xanthine This compound->Xanthine H2O -> NH3 GDA This compound Deaminase Uric_Acid Uric Acid Xanthine->Uric_Acid XO Xanthine Oxidase ADSL Adenylosuccinate Lyase Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization cluster_2 Data Analysis Cloning Gene Cloning Expression Recombinant Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Kinetics Kinetic Parameter Determination (Km, Vmax, kcat) Assay->Kinetics Inhibition Inhibitor Screening & Characterization Kinetics->Inhibition Data Data Collection & Analysis Kinetics->Data Inhibition->Data Comparison Cross-Species Comparison Data->Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used in vitro models for investigating the neuroprotective effects of guanine-based purines, particularly guanosine. The validation of these models is crucial for understanding the mechanisms of neuroprotection and for the preclinical assessment of therapeutic candidates targeting neurological disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to aid in the selection of appropriate models for studying this compound-related neurobiology.

Introduction to this compound-Related Neuroprotection

Guanosine, a purine nucleoside, has demonstrated significant neuroprotective properties in various experimental settings. It is known to counteract excitotoxicity, oxidative stress, and apoptosis in neuronal cells, making it a molecule of great interest in the context of neurodegenerative diseases and acute brain injury. The validation of in vitro models is essential to reliably study the mechanisms underlying these protective effects and to screen for novel therapeutic agents that modulate the this compound-based purinergic system.

Comparison of In Vitro Models

The selection of an appropriate in vitro model is critical for the relevance and translatability of research findings. This section compares three commonly used models: the human neuroblastoma cell line SH-SY5Y, primary neuronal cultures, and neurospheres.

Model Characteristics and Applications
ModelDescriptionAdvantagesLimitations
SH-SY5Y Cells A human-derived neuroblastoma cell line that can be differentiated into a neuronal phenotype.- Human origin- High reproducibility- Easy to culture and maintain- Suitable for high-throughput screening- Tumor origin, may not fully represent primary neuron physiology- Lack of glial cells in monoculture- Differentiation protocols can vary
Primary Neuronal Cultures Neurons directly isolated from rodent brain tissue (e.g., cortex, hippocampus).- More physiologically relevant than cell lines- Exhibit mature neuronal properties and synaptic activity- Allow for the study of neuron-glia interactions in co-cultures- Ethical considerations for animal use- Higher variability between preparations- More complex and demanding culture conditions
Neurospheres Three-dimensional aggregates of neural progenitor cells that can differentiate into neurons, astrocytes, and oligodendrocytes.[1]- 3D structure better mimics the in vivo microenvironment- Contain a mixed population of neural cells- Useful for studying developmental neurotoxicity and cell differentiation[1]- Heterogeneity within spheres can lead to variability- Analysis can be more complex than in 2D cultures

Quantitative Comparison of Neuroprotective Effects of Guanosine

While direct comparative studies on this compound-induced neurotoxicity are limited, a substantial body of evidence demonstrates the neuroprotective effects of guanosine against various insults. The following table summarizes key quantitative findings from studies using different in vitro models.

Model SystemInsultGuanosine ConcentrationEndpoint AssessedResultCitation
SH-SY5Y Cells Oxygen-Glucose Deprivation (OGD)100 µMApoptosisSignificantly reduced the proportion of apoptotic cells.[2]
SH-SY5Y Cells Mitochondrial Oxidative StressNot specifiedHeme Oxygenase-1 (HO-1) InductionGuanosine induced HO-1 expression, conferring protection.[3]
Primary Cortical Astrocytes Oxygen-Glucose Deprivation (OGD)10-500 µMCell Viability (MTT assay)Prevented the decrease in astrocytic viability at all tested concentrations.[1]
Hippocampal Slices Oxygen-Glucose Deprivation (OGD)Not specifiedReactive Oxygen Species (ROS) ProductionPrevented the increase in ROS production.[4]
Hippocampal Slices Oxygen-Glucose Deprivation (OGD)Not specifiedMitochondrial Membrane PotentialPrevented the loss of mitochondrial membrane potential.[4]

Signaling Pathways in Guanosine-Mediated Neuroprotection

Guanosine exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are central to these mechanisms, promoting cell survival and combating apoptosis and oxidative stress.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival cascade. Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets, thereby promoting cell survival.

PI3K_Akt_Pathway Guanosine Guanosine Receptor Putative Receptor Guanosine->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis

PI3K/Akt pathway in guanosine neuroprotection.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also crucial for cell survival and differentiation. Activation of this pathway can lead to the expression of antioxidant enzymes and other protective proteins.

MAPK_ERK_Pathway Guanosine Guanosine Receptor Putative Receptor Guanosine->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nrf2 Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

MAPK/ERK pathway in guanosine neuroprotection.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of data across different laboratories.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the test compound (e.g., a this compound analog) and a vehicle control for the desired duration (e.g., 24 or 48 hours).[6]

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 4 hours at 37°C.[5]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Express cell viability as a percentage of the vehicle-treated control group.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay quantifies the overall levels of ROS within cells.

Protocol:

  • Plate cells in a 96-well black, clear-bottom plate.

  • After treatment with the test compound, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[6]

  • Wash the cells with warm PBS to remove the excess probe.[6]

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[6]

Experimental Workflow for Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound against an induced insult.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis CellCulture Culture selected in vitro model (e.g., SH-SY5Y, Primary Neurons) CellPlating Plate cells in appropriate format (e.g., 96-well plate) CellCulture->CellPlating Pretreatment Pre-treat with test compound (e.g., Guanosine) CellPlating->Pretreatment Insult Induce neurotoxic insult (e.g., Glutamate, OGD) Pretreatment->Insult Viability Assess Cell Viability (e.g., MTT Assay) Insult->Viability ROS Measure ROS levels (e.g., DCFH-DA Assay) Insult->ROS Signaling Analyze Signaling Pathways (e.g., Western Blot) Insult->Signaling

Workflow for a neuroprotection assay.

Conclusion

The validation of in vitro models is a cornerstone of neuropharmacology and toxicology research. While SH-SY5Y cells offer a robust and high-throughput platform for initial screening, primary neurons and neurospheres provide greater physiological relevance for more detailed mechanistic studies. The neuroprotective effects of guanosine against excitotoxicity and oxidative stress are well-documented across these models, primarily mediated by the PI3K/Akt and MAPK/ERK signaling pathways.

For researchers studying this compound-related neurotoxicity and neuroprotection, a tiered approach is recommended. Initial high-throughput screening in a model like SH-SY5Y cells can identify promising compounds, followed by more in-depth validation and mechanistic studies in primary neuronal cultures or neurospheres. The data and protocols presented in this guide provide a framework for the rational selection and application of these in vitro models, ultimately contributing to the development of novel therapies for neurological disorders.

References

Safety Operating Guide

Guanine Proper Disposal Procedures: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like guanine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for minimizing risks and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4][5].

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[2][5][6][7].

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of dust inhalation[2][7].

  • Incompatible Materials: Store this compound and its waste away from strong oxidizing agents[3][8].

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound for quick reference.

PropertyValueSource
CAS Number 73-40-5[1][3][4][8]
Molecular Formula C₅H₅N₅O[5]
Molecular Weight 151.13 g/mol [5]
Melting Point > 300 °C (> 572 °F)[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][5]
Waste Hazard Properties HP 4: Irritant - skin irritation and eye damageHP 5: Specific target organ toxicity (STOT)[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The fundamental rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[1][2][6][7]. Disposal procedures must comply with all local, state, and federal regulations[2][9].

1. Waste Identification and Segregation:

  • Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by the institution's Environmental Health & Safety (EH&S) office[6][10].

2. Waste Collection:

  • Solid this compound Waste:

    • Collect dry, solid this compound waste, including contaminated items like gloves, weighing paper, and spill cleanup materials, in a designated, chemically compatible waste container[6][11].
    • The container must have a secure, leak-proof screw cap and be kept closed at all times except when adding waste[10][12][13][14].

  • Liquid this compound Waste:

    • If this compound is dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent[6].
    • Collect the solution in a compatible, sealed, and clearly labeled liquid waste container.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[10][12].

  • For liquid waste, the label must also indicate the name of the solvent(s) and the approximate concentration of each component[6].

4. Storage:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste storage area, known as a Satellite Accumulation Area (SAA)[7][12][13].

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[14][15].

  • Ensure incompatible wastes are segregated. Do not store this compound waste with strong acids or oxidizers[13].

5. Spill Cleanup:

  • In the event of a spill, clean it up immediately[2].

  • Use a dry cleanup method to avoid generating dust. Gently sweep or vacuum the spilled material[2][5].

  • For larger spills, use an inert absorbent material, such as vermiculite or sand, to collect the spillage[7][10][11].

  • Place all collected material and contaminated cleaning supplies into the designated this compound hazardous waste container[10].

6. Final Disposal:

  • When the waste container is full, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company[6][7][9].

  • Ensure all required waste disposal paperwork is completed accurately[6].

7. Empty Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste[1].

  • Containers must be triple-rinsed with an appropriate solvent (e.g., water)[7][10].

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste[6][7].

  • After triple-rinsing, deface or remove the original labels from the empty container before disposal as regular trash, pending institutional approval[6][10].

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

Guanine_Disposal_Workflow start This compound Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal segregate Step 2: Segregate Waste Type ppe->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid Waste or Contaminated Debris collect_liquid Collect in Labeled Liquid Waste Container (Note Solvents) segregate->collect_liquid Liquid Waste (in solution) store Step 3: Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store spill Spill Occurs store->spill pickup Step 4: Arrange for Pickup by EH&S or Licensed Contractor store->pickup Container is full cleanup Clean up with inert absorbent. Place in solid waste container. spill->cleanup Follow Spill Protocol cleanup->store end Waste Properly Disposed pickup->end

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Personal protective equipment for handling Guanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling guanine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety GogglesShould be worn to protect against dust particles and splashes.[1][2][3]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended as they offer good resistance to a range of chemicals.[4] Always inspect gloves for tears or punctures before use.[4][5][6]
Body Protection Laboratory Coat or Disposable GownA lab coat or gown should be worn to protect the skin and personal clothing from contamination.[1][2][4]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95) is required when working with the powder outside of a fume hood or when dust may be generated.[1][2][4]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1][2]

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1][3][7][8]

  • Use tools such as a spatula or scoop to transfer the powder; avoid pouring, which can create dust.[1]

  • Keep containers of this compound tightly closed when not in use.[1][2]

  • Wash hands thoroughly after handling.[2][7][8]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and minimize contamination.

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Collect the spilled material mechanically and place it in a suitable container for disposal.[7][8]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity and the appropriate emergency services.[1]

    • Control personal contact by wearing appropriate PPE.[1]

    • Prevent the spillage from entering drains or water courses.[1][7][8]

Guanine_Spill_Workflow This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure Spill Spill Occurs Assess Assess Spill Size Spill->Assess Don_PPE_Minor Don Appropriate PPE Assess->Don_PPE_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Contain_Minor Contain Spill Don_PPE_Minor->Contain_Minor Cleanup_Minor Clean Up with Absorbent Material Contain_Minor->Cleanup_Minor Dispose_Minor Dispose of Waste Cleanup_Minor->Dispose_Minor Decontaminate_Minor Decontaminate Area Dispose_Minor->Decontaminate_Minor Alert Alert Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。